molecular formula BiH3O3 B7822620 Bismuth hydrate

Bismuth hydrate

Cat. No.: B7822620
M. Wt: 260.003 g/mol
InChI Key: TZSXPYWRDWEXHG-UHFFFAOYSA-K
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Description

Bismuth hydrate is a useful research compound. Its molecular formula is BiH3O3 and its molecular weight is 260.003 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bismuth;trihydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.3H2O/h;3*1H2/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSXPYWRDWEXHG-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[Bi+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.003 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-43-0
Record name Bismuth hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10361-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BISMUTH HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1818YPL67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Bismuth(III) Oxide Hydrate: Formula, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bismuth(III) oxide hydrate (B1144303), more accurately identified chemically as bismuth hydroxide (B78521) (Bi(OH)₃), is a crucial precursor in the synthesis of various bismuth compounds, most notably the polymorphs of bismuth(III) oxide (Bi₂O₃). While often described as an amorphous material, its role as a starting reagent for producing crystalline Bi₂O₃ nanoparticles makes its own properties and synthesis protocols of significant interest. This guide provides a comprehensive overview of the chemical formula, structural characteristics, synthesis methodologies, and thermal decomposition of bismuth hydroxide, serving as a technical resource for professionals in materials science and drug development.

Chemical Formula and Structure

The compound commonly referred to as bismuth(III) oxide hydrate is best represented by the chemical formula Bi(OH)₃ , bismuth hydroxide. It is produced as a white, flaky precipitate when an alkali is added to a solution containing bismuth(III) salts. While the term "hydrate" suggests the presence of water molecules within a crystal lattice (e.g., Bi₂O₃·nH₂O), the compound's behavior and decomposition are more consistent with that of a metal hydroxide.

Structural Analysis

A definitive crystal structure for bismuth hydroxide (Bi(OH)₃) remains elusive in the scientific literature. It is frequently described as an amorphous or not fully characterized compound. Some research has indicated the synthesis of crystalline bismuth oxide hydrate, but solving its precise crystal structure has proven challenging. This lack of long-range atomic order is a key characteristic.

Upon thermal decomposition, Bi(OH)₃ transforms into various crystalline polymorphs of anhydrous bismuth(III) oxide (Bi₂O₃), which are well-characterized. The most stable room-temperature phase is the monoclinic α-Bi₂O₃. Other metastable high-temperature phases include tetragonal (β), body-centered cubic (γ), and face-centered cubic (δ) structures.

Physicochemical Properties

Bismuth hydroxide is a yellowish-white powder. It is insoluble in water but dissolves in acids to form bismuth(III) salts.

Table 1: Physical and Chemical Properties of Bismuth Hydroxide

PropertyValueSource(s)
Chemical FormulaBi(OH)₃
Molar Mass260.00 g/mol
AppearanceYellowish-white powder
Density4.96 g/cm³
SolubilityInsoluble in water; Soluble in acids
Thermal DecompositionDecomposes to Bi₂O₃ at ~400°C

Experimental Protocols

The synthesis of bismuth(III) oxide polymorphs almost invariably proceeds via a bismuth hydroxide precursor. The most common method is chemical precipitation.

Synthesis of Bismuth Hydroxide via Chemical Precipitation

This protocol describes a standard laboratory procedure for synthesizing Bi(OH)₃ by precipitating it from a bismuth nitrate (B79036) solution using a base.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃, concentrated)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)

  • Deionized water

Protocol:

  • Prepare Bismuth Nitrate Solution: Dissolve a measured quantity of Bi(NO₃)₃·5H₂O in a minimal amount of concentrated nitric acid. Once dissolved, dilute the solution with deionized water to achieve the desired final concentration (e.g., 0.1 M). The acid is necessary to prevent premature hydrolysis and precipitation of bismuth oxynitrates.

  • Precipitation: While vigorously stirring the bismuth nitrate solution, add the NaOH or NH₄OH solution dropwise. A white precipitate of Bi(OH)₃ will form immediately.

  • pH Adjustment: Continue adding the base until the pH of the solution becomes alkaline, typically in the range of 9-10, to ensure complete precipitation.

  • Aging (Optional): The suspension can be stirred for a period (e.g., 1-2 hours) at room temperature or slightly elevated temperature (e.g., 60-90°C) to allow the precipitate to age.

  • Washing: Isolate the precipitate by centrifugation or filtration. Wash the collected solid repeatedly with deionized water to remove residual ions. Washing should continue until the conductivity of the filtrate is low (e.g., < 200 µS/cm).

  • Drying: Dry the final product in an oven at a low temperature (e.g., < 90°C) to yield Bi(OH)₃ powder. Higher temperatures will initiate dehydration to Bi₂O₃.

Characterization of Bismuth Hydroxide and Bismuth Oxide

4.2.1 Thermogravimetric Analysis (TGA): TGA is used to study the thermal decomposition of Bi(OH)₃ to Bi₂O₃.

  • Instrument: SDT Q 600 analyzer or similar.

  • Methodology: Place a small amount of the dried Bi(OH)₃ powder in an alumina (B75360) crucible. Heat the sample from room temperature to approximately 600°C at a controlled rate (e.g., 10°C/min) under an air or nitrogen atmosphere. Record the weight loss as a function of temperature.

  • Expected Result: A significant weight loss is observed, typically starting above 100°C and completing by ~400°C, corresponding to the conversion: 2Bi(OH)₃ → Bi₂O₃ + 3H₂O. The theoretical weight loss for this conversion is approximately 10.38%. Experimental values around 9.4% have been reported, which closely corresponds to this transformation.

Table 2: Representative TGA Data for Bi(OH)₃ Decomposition

Temperature RangeEventTheoretical Weight LossObserved Weight LossSource
~100°C - 400°CDehydration and decomposition to Bi₂O₃~10.38%~9.36%

4.2.2 X-Ray Diffraction (XRD): XRD is used to determine the crystallinity of the synthesized material.

  • Instrument: Powder X-ray diffractometer with Cu Kα radiation.

  • Methodology: Mount the powdered sample on a holder. Scan the sample over a 2θ range (e.g., 10-80°) with a step size of 0.02°.

  • Expected Result: As-synthesized and dried Bi(OH)₃ will typically show a broad, featureless pattern, confirming its amorphous nature. After calcination (e.g., at 500°C), sharp peaks will appear, which can be indexed to a specific crystalline phase of Bi₂O₃ (e.g., monoclinic α-Bi₂O₃, JCPDS file no. 41-1449).

4.2.3 Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify functional groups present in the sample.

  • Methodology: For FTIR, mix the sample with KBr and press it into a pellet. For Raman, place the powder on a microscope slide. Acquire spectra over a relevant wavenumber range (e.g., 400-4000 cm⁻¹ for FTIR, 50-1000 cm⁻¹ for Raman).

  • Expected Result: The spectrum of Bi(OH)₃ will show a broad band around 3200-3500 cm⁻¹ due to O-H stretching vibrations of the hydroxyl groups and adsorbed water. After calcination, these O-H bands will diminish significantly, and characteristic peaks for Bi-O and Bi-O-Bi stretching vibrations will dominate the spectrum.

Table 3: Key Vibrational Spectroscopy Peaks for Bi(OH)₃ and α-Bi₂O₃

Wavenumber (cm⁻¹)AssignmentCompoundTechniqueSource(s)
~3460O-H stretchingBi(OH)₃ / Hydrated SampleFTIR
~1380Bi-OH vibrationBi(OH)₃ / IntermediateFTIR
826 - 848Bi-O-Bi stretchingα-Bi₂O₃FTIR
520 - 575Bi-O stretchingα-Bi₂O₃FTIR
< 120Bi lattice vibrationsα-Bi₂O₃Raman
314, 460Bi-O vibrationsβ-Bi₂O₃Raman
622Bi-O symmetric stretchingα-Bi₂O₃Raman

Visualized Workflows and Pathways

Synthesis and Decomposition Pathway

The following diagram illustrates the typical workflow for synthesizing bismuth hydroxide and its subsequent thermal conversion to crystalline bismuth(III) oxide.

Synthesis_Workflow cluster_solution Solution Preparation Bi_Nitrate Bi(NO₃)₃·5H₂O in dilute HNO₃ Precipitation Chemical Precipitation (Vigorous Stirring, pH 9-10) Bi_Nitrate->Precipitation Base Base Solution (e.g., NaOH, NH₄OH) Base->Precipitation Washing Washing & Centrifugation (Remove Ions) Precipitation->Washing Drying Drying (< 90°C) Washing->Drying BiOH3 Bismuth Hydroxide Bi(OH)₃ (Amorphous) Drying->BiOH3 Calcination Calcination (Heat Treatment, >400°C) BiOH3->Calcination Bi2O3 Bismuth(III) Oxide α-Bi₂O₃ (Crystalline) Calcination->Bi2O3

Caption: Synthesis workflow for Bi(OH)₃ and its conversion to α-Bi₂O₃.

Phase Transformation of Anhydrous Bismuth(III) Oxide

Once formed, anhydrous Bi₂O₃ can exist in several temperature-dependent polymorphs. The transformation between these phases is critical for many of its applications, such as in solid-oxide fuel cells.

Phase_Transformation alpha α-Bi₂O₃ (Monoclinic) Room Temp delta δ-Bi₂O₃ (Cubic) > 729°C alpha->delta Heat > 729°C beta β-Bi₂O₃ (Tetragonal) Metastable delta->beta Cooling gamma γ-Bi₂O₃ (BCC) Metastable delta->gamma Slow Cooling melt Melt > 824°C delta->melt Heat > 824°C beta->alpha Cooling

Caption: Thermal phase transformations of anhydrous Bismuth(III) Oxide.

A Technical Guide to the Physical and Chemical Properties of Bismuth Hydroxide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of bismuth hydroxide (B78521), a compound of significant interest in pharmaceutical research and development. Often referred to as bismuth hydrate (B1144303) or hydrated bismuth oxide, this inorganic compound, with the chemical formula Bi(OH)₃, serves as a crucial precursor in the synthesis of various bismuth-based active pharmaceutical ingredients (APIs). This document elucidates its structural characteristics, solubility, and thermal properties, and details experimental protocols for its synthesis and characterization. Furthermore, it explores the molecular mechanisms of action of bismuth compounds, with a focus on their modulation of key cellular signaling pathways, providing a foundation for their application in drug development.

Introduction

Bismuth compounds have a long history of medicinal use, particularly in treating gastrointestinal disorders.[1] Their therapeutic efficacy is attributed to a combination of antimicrobial, anti-inflammatory, and cytoprotective properties.[2] Bismuth hydroxide, while not typically used directly as a therapeutic agent, is a pivotal intermediate in the manufacturing of several bismuth-containing drugs.[2] A thorough understanding of its physicochemical properties is therefore essential for researchers, scientists, and drug development professionals to ensure the quality, consistency, and efficacy of the final drug products. This guide aims to consolidate the available technical information on bismuth hydroxide, presenting it in a clear and accessible format for the target audience.

Physicochemical Properties

Bismuth hydroxide is generally described as a white to yellowish-white, amorphous powder.[3][4] Its properties are summarized in the tables below.

Physical Properties
PropertyValueReferences
Molecular Formula Bi(OH)₃[5]
Molar Mass 260.001 g/mol [5]
Appearance White to yellowish-white amorphous powder[3][4]
Density 4.36 - 4.96 g/cm³[3][5]
Melting Point Decomposes before melting[4]
Boiling Point Not applicable (decomposes)[4]
Chemical Properties
PropertyValueReferences
Solubility in Water Insoluble[5]
Solubility Product (Ksp) 4 × 10⁻³¹ to 1.8 x 10⁻⁵[6][7]
Solubility in Other Solvents Soluble in concentrated acids and glycerin; insoluble in ethanol (B145695) and concentrated alkali.[3]
Thermal Decomposition Decomposes to bismuth(III) oxide (Bi₂O₃) at approximately 400°C. Loses one molecule of water when heated to 100°C.[3][5]
Amphoteric Behavior Exhibits predominantly basic character, reacting with strong acids to form corresponding bismuth salts.[4]

Crystal Structure

Bismuth hydroxide is predominantly amorphous, meaning it lacks a long-range ordered crystal lattice.[3][4] This is a critical factor influencing its reactivity and dissolution characteristics. While a definitive crystal structure has not been fully elucidated, some studies suggest the presence of short-range order.[8] The absence of sharp peaks in its X-ray diffraction (XRD) pattern is a key indicator of its amorphous nature.[9] VSEPR theory suggests a distorted octahedral geometry around the central bismuth atom, which is in a +3 oxidation state.[4] The Bi-O bond distance is estimated to be in the range of 2.16-2.22 Å.[4]

Experimental Protocols

Synthesis of Bismuth Hydroxide (Precipitation Method)

This protocol describes a common laboratory-scale synthesis of bismuth hydroxide via precipitation.

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a solution of bismuth(III) nitrate by dissolving a calculated amount in deionized water. A typical concentration is in the range of 0.1 M to 0.5 M.

  • In a separate beaker, prepare a solution of the precipitating agent (e.g., 1 M NaOH or NH₄OH).

  • While vigorously stirring the bismuth nitrate solution, slowly add the precipitating agent dropwise.

  • Monitor the pH of the reaction mixture continuously. The formation of bismuth hydroxide precipitate is typically observed at a pH between 8 and 10.[10]

  • Continue stirring for a predetermined period (e.g., 1-2 hours) to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the purified bismuth hydroxide in an oven at a low temperature (e.g., 60-80°C) to avoid premature decomposition.[10]

Workflow for Bismuth Hydroxide Synthesis:

G cluster_0 Solution Preparation cluster_1 Precipitation cluster_2 Purification and Drying Bi(NO3)3_solution Prepare Bismuth Nitrate Solution Mixing Slowly add base to Bi(NO3)3 solution with stirring Bi(NO3)3_solution->Mixing Base_solution Prepare Base (NaOH/NH4OH) Solution Base_solution->Mixing pH_Control Monitor and adjust pH to 8-10 Mixing->pH_Control Stirring Continue stirring for 1-2 hours pH_Control->Stirring Filtration Filter the precipitate Stirring->Filtration Washing Wash with deionized water Filtration->Washing Drying Dry at 60-80°C Washing->Drying Final_Product Final_Product Drying->Final_Product Amorphous Bi(OH)3 Powder

Caption: Workflow for the synthesis of bismuth hydroxide.

Characterization Techniques

Purpose: To confirm the amorphous nature of the synthesized bismuth hydroxide.

Sample Preparation: A thin layer of the dried powder is mounted on a low-background sample holder.

Instrumental Settings (Typical):

  • X-ray Source: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • 2θ Scan Range: 10° to 80°

  • Step Size: 0.02°

  • Scan Speed: 1-2°/min

Expected Result: A broad, diffuse scattering pattern with no sharp Bragg peaks, characteristic of an amorphous material.[9]

Purpose: To analyze the morphology and particle size of the bismuth hydroxide powder.

Sample Preparation: The powder is mounted on an aluminum stub using double-sided carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

Instrumental Settings (Typical):

  • Accelerating Voltage: 5-20 kV

  • Magnification: Ranging from 1,000x to 50,000x to observe overall morphology and individual particle details.

Expected Result: Images revealing the shape, size distribution, and degree of agglomeration of the particles.

Purpose: To determine the thermal decomposition profile and water content.

Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

Instrumental Settings (Typical):

  • Heating Rate: 10°C/min

  • Temperature Range: Room temperature to 600°C

  • Atmosphere: Nitrogen or air flow

Expected Result: A weight loss curve showing an initial loss corresponding to adsorbed water, followed by a significant weight loss around 100°C (loss of one water molecule) and a final decomposition to Bi₂O₃ around 400°C.[3][5]

Relevance in Drug Development: Signaling Pathways

Bismuth compounds exert their therapeutic effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new bismuth-based drugs.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Bismuth compounds have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.

G cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to IkB_NFkB_Complex IκB-NF-κB Complex (Inactive) IkB_NFkB_Complex->IkB IkB_NFkB_Complex->NFkB Nucleus Nucleus Gene_Transcription Inflammatory Gene Transcription NFkB_active->Gene_Transcription activates Bismuth_Compounds Bismuth Compounds Bismuth_Compounds->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by bismuth compounds.

Activation of the Ca²⁺/MAPK Signaling Pathway

Bismuth compounds can also promote gastroprotective effects by activating pro-survival signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, through a calcium-dependent mechanism.[11]

G Bismuth_Compounds Bismuth Compounds (Bi³⁺) CaSR Calcium-Sensing Receptor (CaSR) Bismuth_Compounds->CaSR activates PLC Phospholipase C (PLC) CaSR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_release->Intracellular_Ca Intracellular_Ca->PKC activates MAPK_Cascade MAPK Cascade (e.g., p44/p42, p38) Intracellular_Ca->MAPK_Cascade activates PKC->MAPK_Cascade activates Cell_Proliferation Cell Proliferation & Survival MAPK_Cascade->Cell_Proliferation promotes

Caption: Activation of the Ca²⁺/MAPK signaling pathway by bismuth compounds.

Conclusion

Bismuth hydroxide is a fundamentally important, albeit structurally simple, inorganic compound with significant implications for the pharmaceutical industry. Its amorphous nature and predictable decomposition behavior make it a reliable precursor for the synthesis of more complex bismuth-containing APIs. A comprehensive understanding of its physical and chemical properties, coupled with robust and reproducible experimental protocols for its synthesis and characterization, is paramount for ensuring the quality and therapeutic efficacy of the final drug products. Furthermore, elucidating the molecular mechanisms through which bismuth compounds interact with cellular signaling pathways, such as NF-κB and MAPK, opens new avenues for the development of novel therapeutics targeting a range of diseases. This technical guide serves as a valuable resource for professionals in the field of drug development, providing the foundational knowledge necessary to effectively utilize bismuth hydroxide in their research and manufacturing processes.

References

A Comprehensive Guide to the Synthesis of Hydrated Bismuth(III) Oxalate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of hydrated bismuth(III) oxalate (B1200264), a key precursor in the development of bismuth-based pharmaceuticals. This document provides a detailed overview of various synthetic methodologies, experimental protocols, and characterization data for different hydrated forms of bismuth(III) oxalate.

Hydrated bismuth(III) oxalate serves as a crucial intermediate in the preparation of high-purity bismuth oxides and other bismuth compounds utilized in active pharmaceutical ingredients (APIs). The controlled synthesis of this precursor is paramount to ensure the desired morphology, purity, and reactivity of the final bismuth-containing drug substances. This guide consolidates findings from multiple studies to offer a comprehensive resource for the scientific community.

Synthesis Methodologies and Experimental Protocols

The precipitation method is the most common route for the synthesis of hydrated bismuth(III) oxalate. This typically involves the reaction of a soluble bismuth(III) salt, most commonly bismuth(III) nitrate, with oxalic acid in an aqueous medium. The specific hydrated phase of the resulting bismuth oxalate—such as heptahydrate (Bi₂(C₂O₄)₃·7H₂O), hexahydrate (Bi₂(C₂O₄)₃·6H₂O), octahydrate (Bi₂(C₂O₄)₃·8H₂O), or basic bismuth oxalate (BiOH(C₂O₄))—can be selectively controlled by carefully adjusting the reaction parameters. These parameters include the molar ratio of reactants, temperature, pH, and reaction time.[1][2][3][4]

General Synthesis Workflow

The general experimental workflow for the synthesis of hydrated bismuth(III) oxalate via precipitation is depicted below.

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Processing Bismuth_Solution Bismuth(III) Solution (e.g., Bi(NO₃)₃ in HNO₃) Mixing Controlled Mixing (Stirring) Bismuth_Solution->Mixing Oxalic_Acid_Solution Oxalic Acid Solution (H₂C₂O₄ in H₂O) Oxalic_Acid_Solution->Mixing Filtration Filtration Mixing->Filtration Washing Washing (with Water) Filtration->Washing Drying Drying (Ambient or Low Temp) Washing->Drying Product Hydrated Bismuth(III) Oxalate Product Drying->Product Reaction_Pathway Reactants 2 Bi(NO₃)₃ + 3 H₂C₂O₄ + x H₂O Products Bi₂(C₂O₄)₃·xH₂O + 6 HNO₃ Reactants->Products Precipitation

References

Unveiling the Intricate Architecture of Bismuth Nitrate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features, the experimental protocols for its characterization, and a visual representation of its molecular coordination and the analytical workflow.

Crystalline Structure and Properties

Bismuth nitrate pentahydrate crystallizes in the triclinic space group Pī.[1] The structure was redetermined with greater precision to facilitate comparison with related bismuth compounds.[1] The crystal structure is primarily ionic, consisting of Bi³⁺ ions, nitrate (NO₃⁻) ions, and water (H₂O) molecules.[1] These lustrous, hygroscopic crystals are soluble in acids and acetone (B3395972) but insoluble in alcohol.[2]

The following table summarizes the key crystallographic data for bismuth nitrate pentahydrate.

Parameter Value
Chemical FormulaBi(NO₃)₃·5H₂O
Molecular Weight485.067 g/mol [1]
Crystal SystemTriclinic[1]
Space GroupPī[1]
a6.520 (8) Å[1]
b8.642 (8) Å[1]
c10.683 (9) Å[1]
α100.82 (6)°[1]
β80.78 (6)°[1]
γ104.77 (7)°[1]
Volume (V)567.7 ų[1]
Z2[1]
Density (calculated, Dx)2.837 g/cm³[1]
Density (measured, Dm)2.90 (5) g/cm³[1]
RadiationMo Kα (λ = 0.71069 Å)[1]
Temperature293 (1) K[1]
R-value0.087 for 2228 observed reflections[1]

Coordination Environment of the Bismuth Ion

The coordination sphere of the bismuth(III) ion is a key feature of this crystal structure. Each Bi³⁺ ion is coordinated by a total of ten oxygen atoms.[3] This coordination is provided by four water molecules and three bidentate nitrate ions.[1] Two of the nitrate ions are nearly symmetrically bidentate, while the third is asymmetrically bidentate, with one Bi-O distance being significantly longer (2.99 (2) Å) than the others, which range from 2.32 (1) to 2.67 (2) Å.[1] This results in a highly irregular coordination polyhedron.[1] The fifth water molecule is not directly coordinated to the bismuth ion but is instead linked by hydrogen bonds to two of the coordinated water molecules.[1]

Bismuth_Coordination cluster_H2O Coordinated H₂O cluster_NO3 Bidentate NO₃⁻ Bi Bi³⁺ H2O1 H₂O Bi->H2O1 H2O2 H₂O Bi->H2O2 H2O3 H₂O Bi->H2O3 H2O4 H₂O Bi->H2O4 NO3_1 NO₃⁻ (sym) Bi->NO3_1 NO3_2 NO₃⁻ (sym) Bi->NO3_2 NO3_3 NO₃⁻ (asym) Bi->NO3_3 long bond H2O5 H₂O (uncoordinated) H2O1->H2O5 H2O2->H2O5 H-bonds

Coordination sphere of the Bi³⁺ ion.

Experimental Protocols

The determination of the crystalline structure of bismuth nitrate pentahydrate involves two primary stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

Synthesis of Single Crystals

High-quality single crystals of bismuth nitrate pentahydrate suitable for X-ray diffraction are typically grown from a saturated aqueous solution containing nitric acid.[1] The presence of acid is crucial to prevent the hydrolysis of the bismuth salt, which would otherwise lead to the formation of bismuth oxynitrates. A general protocol for crystal growth is as follows:

  • Preparation of a Saturated Solution: Dissolve bismuth nitrate pentahydrate in a minimal amount of dilute nitric acid with gentle heating until a clear, saturated solution is obtained.

  • Slow Evaporation: The solution is then allowed to stand undisturbed in a location with minimal temperature fluctuations. Slow evaporation of the solvent over several days to weeks will lead to the formation of single crystals. The vial should be loosely covered to allow for slow solvent evaporation.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the solution. Due to the compound's tendency to decompose in air, the harvested crystals should be handled with care.[1] For analysis, the crystal was sealed in a capillary with a small amount of the mother liquor to prevent decomposition.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, a series of diffraction patterns are collected by a detector. For the redetermination of the bismuth nitrate pentahydrate structure, data was collected on a diffractometer at 293 K.[1]

  • Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. An absorption correction is applied to account for the absorption of X-rays by the crystal.[1]

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For the structure of bismuth nitrate pentahydrate, the "usual Patterson-Fourier procedure" was employed.[1] The Patterson function is used to determine the positions of the heavy bismuth atoms, and subsequent Fourier maps reveal the positions of the lighter atoms (oxygen and nitrogen).

  • Structure Refinement: The initial structural model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.[1] For this structure, a full-matrix least-squares refinement based on F² was performed.[1]

XRD_Workflow start Start crystal_growth Single Crystal Growth (Slow Evaporation) start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Patterson/Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Model Validation (R-factors, Difference Fourier Map) structure_refinement->validation validation->structure_refinement Iterate final_model Final Crystallographic Model (CIF) validation->final_model

Single-crystal X-ray diffraction workflow.

Conclusion

The redetermined crystal structure of bismuth nitrate pentahydrate provides a precise and detailed understanding of its solid-state architecture. The triclinic unit cell and the complex, ten-coordinate environment of the bismuth ion are defining features. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this and related compounds. This information is critical for researchers in the fields of inorganic chemistry, materials science, and pharmaceutical development, where the precise control of crystal structure is paramount.

References

An In-depth Technical Guide to the Thermal Decomposition Analysis of Bismuth Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of bismuth hydrate (B1144303), often referred to as bismuth hydroxide (B78521) or bismuth oxide hydrate. A thorough understanding of its thermal behavior is critical for applications ranging from the synthesis of high-purity bismuth oxides for catalytic and pharmaceutical purposes to ensuring the stability of bismuth-containing drug formulations.

Core Concepts in the Thermal Decomposition of Bismuth Hydrate

This compound is not always a well-defined compound with a simple Bi(OH)₃ stoichiometry; it is often described as a hydrated bismuth oxide. Its synthesis typically involves the precipitation from a solution of a bismuth salt, such as bismuth nitrate, by the addition of an alkali hydroxide.[1][2] The thermal decomposition of this compound is a multi-step process that primarily involves dehydration followed by the conversion to bismuth(III) oxide. Upon heating, bismuth hydroxide decomposes to bismuth(III) oxide (Bi₂O₃).[2][3] This process is crucial for producing bismuth oxide nanoparticles with specific properties.[3]

The decomposition pathway can be influenced by various factors, including the method of preparation of the initial this compound, the presence of impurities, and the atmospheric conditions during thermal analysis.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible and accurate data in the thermal analysis of this compound. The following methodologies are based on established practices for the thermal analysis of bismuth compounds.

2.1 Synthesis of this compound (Precipitation Method)

  • Preparation of Bismuth Solution: Dissolve a known quantity of a soluble bismuth salt (e.g., bismuth nitrate, Bi(NO₃)₃·5H₂O) in a suitable solvent, such as dilute nitric acid, to prevent premature hydrolysis.

  • Precipitation: Slowly add an alkali hydroxide solution (e.g., sodium hydroxide or ammonium (B1175870) hydroxide) to the bismuth solution while stirring continuously.[1] The formation of a white precipitate indicates the formation of this compound.[2]

  • Washing and Isolation: The precipitate is then washed several times with deionized water to remove any unreacted salts and subsequently isolated by filtration or centrifugation.

  • Drying: The resulting this compound is dried at a low temperature (e.g., 60-80 °C) to remove excess water without initiating decomposition.

2.2 Thermal Analysis

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is recommended.

  • Sample Preparation: A small, accurately weighed sample of the dried this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, commonly between 5 and 20 °C/min, is applied.[4]

    • Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition, typically up to 600-800 °C.

    • Atmosphere: The analysis is usually conducted under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate.

  • Data Acquisition: The instrument records the sample's mass change (TGA), the difference in temperature between the sample and a reference (DTA), and the heat flow to or from the sample (DSC) as a function of temperature.

2.3 Characterization of Decomposition Products

  • X-ray Diffraction (XRD): To identify the crystalline phases of the solid residues at different stages of decomposition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the changes in chemical bonding, particularly the disappearance of hydroxyl groups and the formation of Bi-O bonds.

Data Presentation

The following tables summarize the expected thermal events and mass losses during the thermal decomposition of this compound and related compounds.

Table 1: Thermal Decomposition Stages of this compound

Temperature Range (°C)Thermal EventMass Loss (%)Associated Process
100 - 250EndothermicVariableDehydration (loss of adsorbed and bound water)
250 - 450Endothermic/ExothermicVariableDecomposition of this compound to bismuth oxide
> 450-StableFormation of stable bismuth(III) oxide

Note: The exact temperatures and mass losses can vary depending on the specific nature of the this compound sample and the experimental conditions.

Table 2: Thermal Decomposition Data for Related Bismuth Compounds

CompoundDecomposition Temperature (°C)Final ResidueReference
Bismuth Oxalate Hydrate (Bi₂(C₂O₄)₃·7H₂O)~270 (in air)β-Bi₂O₃
Bismuth Subcarbonate ((BiO)₂CO₃)300 - 500Bi₂O₃[4]
Bismuth Tartrate230 - 280β-Bi₂O₃[5]

Visualizations

4.1 Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Thermal & Structural Analysis cluster_results Data Interpretation s1 Bismuth Salt Solution s3 Precipitation s1->s3 s2 Alkali Hydroxide s2->s3 s4 Washing & Filtration s3->s4 s5 Drying s4->s5 a1 TGA/DSC/DTA s5->a1 a2 XRD a1->a2 a3 FTIR a1->a3 r1 Decomposition Profile a1->r1 r2 Phase Identification a2->r2 r3 Mechanism Elucidation a3->r3

Caption: Experimental workflow for the synthesis and thermal analysis of this compound.

4.2 Generalized Thermal Decomposition Pathway

decomposition_pathway start This compound (Bi(OH)₃·nH₂O) intermediate Anhydrous Bismuth Hydroxide (Bi(OH)₃) / Oxyhydroxide Intermediates start->intermediate Heat (Δ) - nH₂O (Dehydration) final Bismuth(III) Oxide (Bi₂O₃) intermediate->final Further Heat (Δ) - H₂O (Decomposition)

Caption: Generalized thermal decomposition pathway for this compound.

References

An In-Depth Technical Guide to the Solubility of Bismuth Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of several key bismuth compounds in a variety of solvents. The information is intended to support research, development, and formulation activities involving these compounds.

Introduction to Bismuth Compounds and Their Solubility

Bismuth and its compounds have a long history of use in medicine, cosmetics, and various industrial applications. Their therapeutic effects are often linked to their bioavailability, which is directly influenced by their solubility in physiological and other solvent systems. Understanding the solubility of bismuth compounds is therefore a critical factor in drug development, formulation design, and in predicting their environmental fate and toxicological profiles.

This guide focuses on the following bismuth compounds:

  • Bismuth(III) Nitrate (B79036) (Bi(NO₃)₃·5H₂O)

  • Bismuth(III) Chloride (BiCl₃)

  • Bismuth Subcarbonate ((BiO)₂CO₃)

  • Bismuth Subgallate (C₇H₅BiO₆)

  • Bismuth Subsalicylate (C₇H₅BiO₄)

  • Bismuth(III) Oxide (Bi₂O₃)

The solubility of these compounds is discussed in relation to various solvents, including water, aqueous acidic and basic solutions, and common organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for the selected bismuth compounds. It is important to note that many bismuth salts are prone to hydrolysis in aqueous solutions, which can significantly affect their apparent solubility. The formation of less soluble oxysalts is a common phenomenon.

Table 1: Solubility of Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

SolventSolubilityTemperature (°C)Notes
WaterDecomposesAmbientHydrolyzes to form insoluble bismuth oxynitrate (BiONO₃)[1][2]. Soluble in water only at a low pH (0-3), which can be achieved by adding nitric acid[2][3].
Nitric Acid (dilute)SolubleAmbientDissolves to form a clear solution[1][3][4][5][6][7].
Acetic AcidSolubleAmbient[1][3][4][5][6][8][9]
AcetoneSolubleAmbient[1][3][4][5][6][7][8][9]
GlycerolSolubleAmbient[1][3][4][5][6][8][9]
EthanolInsoluble/Low SolubilityAmbient[1][3][8][9]
Ethyl AcetateInsolubleAmbient[1][3][8]
Diethyl EtherHighly SolubleAmbient[3]
DMSOHighly SolubleAmbient[3]

Table 2: Solubility of Bismuth(III) Chloride (BiCl₃)

SolventSolubilityTemperature (°C)Notes
WaterDecomposesAmbientHydrolyzes to form insoluble bismuth oxychloride (BiOCl)[10][11].
Hydrochloric AcidSolubleAmbientForms soluble chloro-complexes such as [BiCl₄]⁻[12]. The solubility increases with increasing HCl concentration[13].
EthanolSolubleAmbient[12]
Diethyl EtherSolubleAmbient[10][12]
Acetone17.9 g/100 g18[14]
MethanolSolubleAmbient[10]
Ethyl Acetate1.66 g/100 g18[14]
Dimethyl Sulfoxide (DMSO)0.9 g/100 g25[14]

Table 3: Solubility of Bismuth Subcarbonate ((BiO)₂CO₃)

SolventSolubilityTemperature (°C)Notes
WaterPractically InsolubleAmbient
EthanolPractically InsolubleAmbient
Mineral Acids (e.g., HNO₃, HCl)SolubleAmbientDissolves with effervescence.
Acetic Acid (concentrated)SolubleAmbient

Table 4: Solubility of Bismuth Subgallate (C₇H₅BiO₆)

SolventSolubilityTemperature (°C)Notes
WaterPractically InsolubleAmbient
EthanolPractically InsolubleAmbient
ChloroformPractically InsolubleAmbient
EtherPractically InsolubleAmbient
Dilute Alkali Hydroxide SolutionsSolubleAmbientForms a yellow liquid that rapidly turns deep red.
Hot Mineral AcidsSolubleHotDissolves with decomposition.

Table 5: Solubility of Bismuth Subsalicylate (C₇H₅BiO₄)

SolventSolubilityTemperature (°C)Notes
WaterPractically Insoluble (<1 mg/mL)21.7[15]
Ethanol38.51 g/L25[16]
Methanol56.34 g/L25[16]
Isopropanol32.87 g/L25[16]
DMSO27.5 mg/mLAmbientSonication is recommended[17].
Mineral AcidsSolubleAmbientDissolves with decomposition[18].
AlkaliSolubleAmbient[18]

Table 6: Solubility of Bismuth(III) Oxide (Bi₂O₃)

SolventSolubilityTemperature (°C)Notes
WaterInsolubleAmbient
Acids (e.g., HCl, HNO₃)SolubleAmbientDissolves to form corresponding bismuth(III) salts.
Sulfuric AcidSlightly SolubleRoom Temperature[5]
AcetoneInsolubleAmbient[5]
Alkali Hydroxide SolutionsInsolubleAmbient

Experimental Protocols

This section provides detailed methodologies for determining the solubility of bismuth compounds and for quantifying bismuth concentrations in solution.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid bismuth compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method.

Apparatus:

  • Orbital shaker with temperature control

  • Glass flasks or vials with stoppers

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • pH meter (for aqueous solutions)

  • Appropriate analytical instrument for concentration measurement (e.g., AAS, ICP-MS, HPLC)

Procedure:

  • Preparation:

    • Add an excess amount of the finely powdered bismuth compound to a pre-weighed flask. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[19].

    • Add a known volume of the desired solvent to the flask.

    • For aqueous solutions, measure and, if necessary, adjust the pH of the slurry[19].

  • Equilibration:

    • Seal the flasks and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 rpm)[19].

    • Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes[19].

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant.

    • Separate the undissolved solid from the liquid phase immediately to prevent changes in concentration. This can be achieved by centrifugation followed by filtration of the supernatant through a syringe filter[19].

  • Analysis:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the working range of the analytical instrument.

    • Determine the concentration of bismuth in the diluted sample using a validated analytical method such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculation:

    • Calculate the solubility of the bismuth compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Gravimetric Analysis of Bismuth as Bismuth Phosphate (B84403)

This method is suitable for determining the bismuth content in a sample by precipitating it as a stable, insoluble salt.

Principle: The bismuth compound is dissolved, and the bismuth ions (Bi³⁺) are quantitatively precipitated as bismuth phosphate (BiPO₄) by the addition of a phosphate-containing reagent. The precipitate is then filtered, washed, dried, and weighed.

Apparatus:

  • Beakers

  • Volumetric flasks

  • Filter paper (ashless) or Gooch crucible

  • Funnel

  • Drying oven or furnace

  • Analytical balance

Procedure:

  • Sample Dissolution:

    • Accurately weigh a sample of the bismuth compound.

    • Dissolve the sample in a suitable acidic solution (e.g., dilute nitric acid)[19]. For some compounds like bismuth subsalicylate, hydrochloric acid is used for dissolution[20][21].

  • Precipitation:

    • Heat the bismuth solution gently.

    • Slowly add a solution of a phosphate salt (e.g., sodium phosphate or ammonium (B1175870) phosphate) with constant stirring to precipitate the bismuth as bismuth phosphate[20][21]. An excess of the precipitating agent is added to ensure complete precipitation.

  • Digestion:

    • Keep the solution with the precipitate warm for a period to allow the precipitate to "digest." This process promotes the formation of larger, more easily filterable crystals.

  • Filtration and Washing:

    • Filter the precipitate through a pre-weighed ashless filter paper or a Gooch crucible[19].

    • Wash the precipitate several times with a dilute solution of ammonium nitrate and a few drops of nitric acid to remove any soluble impurities[19]. Finally, wash with a small amount of distilled water.

  • Drying and Ignition:

    • Carefully transfer the filter paper with the precipitate to a crucible.

    • Dry the precipitate in a drying oven.

    • Ignite the precipitate in a furnace at a controlled temperature until a constant weight is achieved. The ignition converts any remaining filter paper to ash and ensures the precipitate is completely dry[15].

  • Weighing and Calculation:

    • Allow the crucible to cool in a desiccator to room temperature and then weigh it accurately.

    • The weight of the bismuth phosphate precipitate is determined by difference.

    • The amount of bismuth in the original sample can be calculated using the gravimetric factor for Bi in BiPO₄ (0.6875).

Bismuth Concentration Determination by Flame Atomic Absorption Spectroscopy (FAAS)

Principle: A solution containing bismuth is aspirated into a flame, where it is atomized. A light beam from a bismuth hollow cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state bismuth atoms is proportional to the concentration of bismuth in the sample.

Apparatus:

  • Atomic Absorption Spectrometer with a bismuth hollow cathode lamp

  • Air-acetylene flame system

  • Volumetric glassware for standard preparation

Procedure:

  • Standard Preparation:

    • Prepare a stock standard solution of bismuth (e.g., 1000 µg/mL) by dissolving a known weight of high-purity bismuth metal in a minimal volume of nitric acid and diluting to a known volume with deionized water[13].

    • Prepare a series of working standards by serial dilution of the stock standard solution. The concentration of the working standards should bracket the expected concentration of the unknown samples.

  • Instrument Setup:

    • Install the bismuth hollow cathode lamp and set the instrument to the recommended wavelength for bismuth (typically 223.1 nm)[13].

    • Set the appropriate slit width and lamp current as per the instrument manufacturer's recommendations.

    • Ignite the air-acetylene flame and optimize the burner position and gas flow rates for maximum absorbance while aspirating a mid-range standard.

  • Sample Analysis:

    • Aspirate a blank solution (the same matrix as the samples and standards) and zero the instrument.

    • Aspirate the standards in order of increasing concentration and record the absorbance values.

    • Aspirate the unknown sample solutions and record their absorbance values.

    • Aspirate the blank and a standard periodically to check for instrument drift.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standards.

    • Determine the concentration of bismuth in the unknown samples by comparing their absorbance values to the calibration curve.

Bismuth Concentration Determination by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Principle: A solution containing bismuth is introduced into an argon plasma, which ionizes the bismuth atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the number of ions for a specific isotope of bismuth, which is proportional to the concentration of bismuth in the sample.

Apparatus:

  • Inductively Coupled Plasma-Mass Spectrometer

  • Autosampler

  • Volumetric glassware for standard preparation

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of calibration standards from a certified bismuth stock solution. The standards and samples should be prepared in a dilute acid matrix (typically 1-2% nitric acid) to ensure the stability of the bismuth ions and compatibility with the ICP-MS instrument[22][23].

    • An internal standard (e.g., Thallium) is often added to all blanks, standards, and samples to correct for instrumental drift and matrix effects[24].

  • Instrument Setup and Tuning:

    • Perform daily performance checks and tune the ICP-MS instrument according to the manufacturer's recommendations to ensure optimal sensitivity, resolution, and stability.

  • Analysis:

    • Analyze a blank, the calibration standards, and the unknown samples.

    • The instrument measures the ion intensity for the bismuth isotope (²⁰⁹Bi).

  • Data Analysis:

    • The instrument software generates a calibration curve from the standard responses and calculates the concentration of bismuth in the unknown samples.

    • Quality control samples (e.g., certified reference materials, spiked samples) should be analyzed to validate the accuracy and precision of the results.

Visualization of Experimental and Logical Workflows

Logical Workflow for Solubility Determination

The following diagram illustrates a general logical workflow for determining the solubility of a bismuth compound.

Solubility_Workflow Figure 1. Logical Workflow for Solubility Determination A Select Bismuth Compound and Solvent B Perform Preliminary Solubility Estimate A->B C Choose Appropriate Solubility Method B->C D Shake-Flask Method (Equilibrium Solubility) C->D High Solubility E Gravimetric Method (for sparingly soluble compounds) C->E Low Solubility F Prepare Supersaturated Solution D->F J Precipitate Bismuth as Insoluble Salt E->J G Equilibrate at Constant Temperature F->G H Separate Solid and Liquid Phases G->H I Analyze Supernatant for Bismuth Concentration H->I L Calculate Solubility I->L K Filter, Wash, Dry, and Weigh Precipitate J->K K->L M Report Results L->M

Caption: A flowchart outlining the decision-making process for selecting and executing a solubility determination method.

Experimental Workflow for Shake-Flask Solubility Measurement

This diagram details the key steps involved in the shake-flask method for determining equilibrium solubility.

Shake_Flask_Workflow Figure 2. Experimental Workflow for Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess bismuth compound B Add known volume of solvent A->B C Measure initial pH (if aqueous) B->C D Agitate at constant temperature (24-72h) C->D E Centrifuge to settle excess solid D->E F Filter supernatant E->F G Dilute filtrate F->G H Analyze by AAS or ICP-MS G->H I Determine concentration from calibration curve H->I J Calculate final solubility I->J

Caption: A step-by-step workflow for determining equilibrium solubility using the shake-flask method.

Bismuth Speciation in Aqueous Solution

The solubility and bioavailability of bismuth are heavily influenced by its speciation in aqueous solution, which is primarily a function of pH. The following diagram illustrates the general hydrolysis pathway of the Bi³⁺ aqua ion.

Bismuth_Speciation Figure 3. Simplified Bismuth(III) Hydrolysis Pathway A [Bi(H₂O)₉]³⁺ B [Bi(OH)(H₂O)₈]²⁺ A->B Increase pH C [Bi₆O₄(OH)₄]⁶⁺ (Polymeric Species) B->C Further pH increase D Bi(OH)₃ (s) C->D Higher pH E [Bi(OH)₄]⁻ D->E High pH (alkaline)

Caption: A simplified diagram showing the hydrolysis of the Bi³⁺ aqua ion with increasing pH.

Conclusion

The solubility of bismuth compounds is a complex property influenced by the specific compound, the solvent system, temperature, and pH. While many bismuth salts exhibit poor solubility in water due to hydrolysis, their solubility can be significantly enhanced in acidic or in the presence of complexing agents. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for controlling the bioavailability and efficacy of bismuth-based therapeutics and for designing robust formulations. The experimental protocols provided in this guide offer a starting point for the accurate determination of bismuth compound solubility and concentration. Further research is needed to generate more comprehensive quantitative solubility data for a wider range of solvents and conditions.

References

An In-depth Technical Guide: Bismuth Hydrate as a Precursor for Bismuth Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth oxide (Bi₂O₃) is a material of significant scientific and commercial interest, owing to its diverse applications in photocatalysis, electronics, and medicine. The synthesis of Bi₂O₃ with controlled morphology, crystal phase, and particle size is crucial for optimizing its performance in these applications. A common and effective strategy for producing high-purity bismuth oxide is through the use of hydrated bismuth intermediates, often referred to as bismuth hydrate (B1144303) or bismuth hydroxide (B78521) (Bi(OH)₃). These precursors, typically formed in situ from bismuth salts like bismuth nitrate (B79036), offer a versatile platform for various synthesis techniques, including hydrothermal, solvothermal, precipitation, and thermal decomposition methods. This guide provides a comprehensive overview of the synthesis of bismuth oxide using bismuth hydrate as a precursor, detailing experimental protocols, presenting quantitative data for process optimization, and visualizing the underlying chemical pathways and workflows.

Introduction: The Role of this compound in Bi₂O₃ Synthesis

This compound serves as a pivotal intermediate in the wet-chemical synthesis of bismuth oxide. It is typically not a stable, isolated reagent but is rather generated in solution, most commonly by increasing the pH of an aqueous solution containing a bismuth salt, such as bismuth nitrate (Bi(NO₃)₃·5H₂O). The addition of an alkali like sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia (B1221849) (NH₄OH) leads to the precipitation of white flakes of what is generally described as bismuth oxide hydrate or bismuth hydroxide.[1]

The fundamental principle involves two main stages:

  • Precipitation of this compound: Bismuth ions (Bi³⁺) in solution react with hydroxide ions (OH⁻) to form a hydrated precipitate.

  • Conversion to Bismuth Oxide: The this compound precursor is then converted to bismuth oxide (Bi₂O₃) through dehydration, which can be achieved by thermal treatment (calcination) or under hydrothermal/solvothermal conditions.[1][2]

The physical and chemical properties of the final Bi₂O₃ product—such as its crystalline phase (e.g., monoclinic α-Bi₂O₃ or tetragonal β-Bi₂O₃), particle size, and morphology—are highly dependent on the conditions employed during both the precipitation and conversion steps.[2][3]

Synthesis Methodologies and Experimental Protocols

Several synthesis routes leverage the in-situ formation of this compound to produce bismuth oxide. Below are detailed protocols for the most common and effective methods.

Co-Precipitation Method Followed by Calcination

This method involves the precipitation of bismuth hydroxide from a bismuth salt solution, followed by thermal decomposition (calcination) to yield bismuth oxide.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve a specific amount of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid to prevent premature hydrolysis. A separate solution of a precipitating agent, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is prepared in deionized water.[3][4]

  • Precipitation: The alkaline solution is added dropwise to the bismuth nitrate solution under vigorous stirring. This results in the formation of a white precipitate of bismuth hydroxide/hydrate. The pH of the final mixture is critical and should be maintained above 12 to ensure complete precipitation.[4]

  • Aging and Washing: The precipitated suspension is stirred at a controlled temperature (e.g., 60°C) for a set duration (e.g., 2 hours) to age the precipitate.[4] The product is then collected by centrifugation or filtration and washed several times with deionized water to remove ionic impurities.

  • Drying: The washed precipitate is dried in an oven, typically at around 80°C for several hours, to remove residual water.[4]

  • Calcination: The dried this compound powder is calcined in a furnace at a specific temperature (e.g., 300-700°C) for a defined period (e.g., 2 hours) to induce dehydration and crystallization into Bi₂O₃.[2][4] The final crystalline phase is highly dependent on the calcination temperature.[2]

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Precipitation cluster_2 Step 3: Post-Precipitation cluster_3 Step 4: Conversion A Dissolve Bi(NO₃)₃·5H₂O in dilute HNO₃ C Add alkali solution to Bi³⁺ solution with stirring A->C B Prepare NaOH or KOH Solution B->C D Formation of Bi(OH)₃ precipitate C->D pH > 12 E Age precipitate (e.g., 60°C, 2h) D->E F Wash with DI water E->F G Dry in oven (e.g., 80°C) F->G H Calcination (300-700°C) G->H I Crystalline Bi₂O₃ (e.g., α-Bi₂O₃) H->I Dehydration

Fig. 1: Co-Precipitation and Calcination Workflow
Hydrothermal/Solvothermal Synthesis

This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure, which facilitates the direct conversion of precursors to crystalline bismuth oxide without a separate high-temperature calcination step.

Experimental Protocol:

  • Precursor Solution Preparation: A bismuth salt, such as Bi(NO₃)₃·5H₂O, is dissolved in a suitable solvent. For hydrothermal synthesis, this is typically water, while for solvothermal synthesis, an organic solvent like ethylene (B1197577) glycol is used.[5][6] In some variations, a mineralizer or precipitating agent like NaOH is also added.[7]

  • Hydrothermal/Solvothermal Reaction: The resulting solution or suspension is transferred into a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 120-220°C) for a duration ranging from minutes to several hours (e.g., 10 min to 12 h).[5][7] During this process, the bismuth salt hydrolyzes to form a hydrated intermediate, which subsequently dehydrates and crystallizes into Bi₂O₃.[5]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature naturally. The solid product is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven (e.g., at 80°C for 2 hours).[5]

G A Dissolve Bi(NO₃)₃·5H₂O in Solvent (e.g., Water, Ethylene Glycol) B Transfer solution to Teflon-lined Autoclave A->B C Seal and Heat (e.g., 120-220°C) B->C D Hydrolysis & Dehydration In-situ formation of Bi₂O₃ C->D E Cool to Room Temperature D->E F Centrifuge and Wash (Water & Ethanol) E->F G Dry in Vacuum Oven F->G H Bi₂O₃ Nanoparticles G->H G Bi_ion Bi³⁺ (aq) (from Bi(NO₃)₃) OH_ion + OH⁻ (from NaOH, etc.) Bi_hydrate Bi(OH)₃ / Bi₂O₃·nH₂O (s) (this compound Precursor) OH_ion->Bi_hydrate Precipitation Heat Δ (Heat) (Calcination or Hydrothermal) Bi_oxide Bi₂O₃ (s) (Bismuth Oxide) Heat->Bi_oxide Dehydration Water + H₂O

References

A Comprehensive Guide to the Structural Characterization of Bismuth Oxyhydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth oxyhydroxides (BiOOH) are a class of inorganic compounds that have garnered significant interest in various scientific and technological fields, including catalysis, environmental remediation, and medicine. Their layered crystal structure and reactive surface chemistry make them versatile materials with tunable properties. A thorough understanding of their structural characteristics at the atomic and macroscopic levels is paramount for optimizing their performance in diverse applications. This technical guide provides an in-depth overview of the key techniques and methodologies employed for the structural characterization of bismuth oxyhydroxides, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Synthesis of Bismuth Oxyhydroxides

The structural properties of bismuth oxyhydroxides are intrinsically linked to their synthesis method. The two most common methods for preparing BiOOH are precipitation and hydrothermal synthesis.

Experimental Protocol: Precipitation Method

The precipitation method is a straightforward and widely used technique for the synthesis of bismuth oxyhydroxides at room temperature.[1][2]

Materials:

Procedure:

  • Prepare a 0.1 M solution of bismuth nitrate pentahydrate by dissolving the salt in deionized water. A small amount of dilute nitric acid can be added to prevent premature hydrolysis.

  • Prepare a 1 M solution of NaOH or NH₄OH.

  • Slowly add the alkaline solution dropwise to the bismuth nitrate solution under vigorous stirring.

  • Monitor the pH of the solution. Bismuth hydroxide, a precursor to bismuth oxyhydroxide, typically precipitates at a pH between 8 and 10.[3]

  • Continue stirring the resulting white suspension for a specified period (e.g., 2-4 hours) to ensure complete reaction and aging of the precipitate.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the collected solid repeatedly with deionized water and ethanol to remove any unreacted precursors and impurity ions.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain bismuth oxyhydroxide powder.[2]

Experimental Protocol: Hydrothermal Synthesis

Hydrothermal synthesis allows for the formation of well-crystallized bismuth oxyhydroxide with controlled morphology.[4][5][6]

Materials:

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Bismuth hydroxide (Bi(OH)₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • Dissolve a specific amount of the bismuth precursor in deionized water or a suitable solvent.

  • Add a mineralizer, typically a strong base like NaOH or KOH, to the solution to control the pH and facilitate the dissolution-recrystallization process.

  • Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature, typically between 120 °C and 180 °C, for a set duration (e.g., 12-24 hours).[4]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with deionized water and ethanol.

  • Dry the final bismuth oxyhydroxide product in an oven.

Structural Characterization Techniques

A multi-technique approach is essential for a comprehensive structural characterization of bismuth oxyhydroxides.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure, phase purity, and crystallite size of bismuth oxyhydroxides.

Instrument:

  • A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.[7][8][9]

Sample Preparation:

  • Grind the bismuth oxyhydroxide powder to a fine, homogeneous consistency using an agate mortar and pestle.

  • Mount the powder on a sample holder, ensuring a flat and densely packed surface.

Data Collection:

  • Scan the sample over a 2θ range typically from 10° to 80°.[7]

  • Use a step size of 0.02° and a scan speed of 1-5°/min.[7]

Data Analysis:

  • Identify the crystalline phases by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD).

  • Determine the lattice parameters by Rietveld refinement of the XRD data.

  • Calculate the average crystallite size using the Scherrer equation: D = (K * λ) / (β * cosθ) where D is the crystallite size, K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)JCPDS/ICDD Card No.
β-Bi₂O₃TetragonalP-42₁ca = 7.742, c = 5.63127-0050
α-Bi₂O₃MonoclinicP2₁/ca = 5.848, b = 8.166, c = 7.510, β = 113.0°71-2274
γ-Bi₂O₃Body-centered cubicI23a = 10.26827-0052
Spectroscopic Techniques

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of bismuth oxyhydroxides, providing information about their local structure and chemical bonding.

Instrument:

  • A Raman spectrometer equipped with a laser excitation source (e.g., 514 nm Ar⁺ laser or 633 nm He-Ne laser).[10]

Sample Preparation:

  • The powder sample can be pressed into a pellet or placed on a microscope slide.

Data Collection:

  • Acquire spectra at room temperature.

  • Use a low laser power to avoid laser-induced thermal decomposition or phase transformation of the sample.[10]

  • Collect spectra over a range of 50 to 1000 cm⁻¹.

CompoundRaman Peak Positions (cm⁻¹)Vibrational Mode Assignment
α-Bi₂O₃~88, 122, 142, 185, 212, 314, 415, 450Bi-O stretching and bending modes
β-Bi₂O₃~125, 314, 376, 460Bi-O stretching and bending modes[10]
γ-Bi₂O₃~144, 278, 320, 384, 450, 550Bi-O stretching and bending modes[10]

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the constituent elements in bismuth oxyhydroxides.

Instrument:

  • An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

Sample Preparation:

  • Mount the powder sample on a sample holder using double-sided adhesive tape.

  • Introduce the sample into the ultra-high vacuum chamber of the spectrometer.

Data Collection:

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Perform high-resolution scans for the Bi 4f, O 1s, and C 1s regions.

  • The C 1s peak at 284.8 eV from adventitious carbon is typically used for binding energy calibration.[11]

Data Analysis:

  • Deconvolute the high-resolution spectra into their constituent components to identify the different chemical states.

  • The Bi 4f region typically shows two peaks, Bi 4f₇/₂ and Bi 4f₅/₂, corresponding to the +3 oxidation state of bismuth.[11][12]

  • The O 1s spectrum can be deconvoluted to distinguish between Bi-O bonds in the lattice and hydroxyl (-OH) groups.

ElementCore LevelBinding Energy (eV) for Bi³⁺
BismuthBi 4f₇/₂~159 eV[11]
BismuthBi 4f₅/₂~164 eV[11]
OxygenO 1s (Bi-O)~530 eV
OxygenO 1s (OH)~531-532 eV
Microscopic Techniques

SEM is used to visualize the surface morphology, particle size, and aggregation of bismuth oxyhydroxide powders.

Instrument:

  • A scanning electron microscope.

Sample Preparation:

  • Disperse a small amount of the powder in a volatile solvent like ethanol.

  • Drop-cast the dispersion onto a silicon wafer or an SEM stub.

  • Allow the solvent to evaporate completely.

  • Coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging during imaging.[10]

TEM provides high-resolution images of the internal structure, crystallite size, and lattice fringes of bismuth oxyhydroxide nanoparticles.

Instrument:

  • A transmission electron microscope operating at an accelerating voltage of, for example, 200 kV.[13]

Sample Preparation:

  • Disperse the powder in a solvent such as ethanol through ultrasonication to break up agglomerates.[14]

  • Place a drop of the dilute suspension onto a carbon-coated copper grid.[13][14]

  • Allow the solvent to dry completely before inserting the grid into the microscope.[13]

Phase Transformation and Reaction Pathways

Bismuth oxyhydroxides are often precursors for the synthesis of various crystalline phases of bismuth oxide (Bi₂O₃). Understanding the transformation pathways is crucial for controlling the final product's properties.

Thermal Decomposition of BiOOH

Upon heating, bismuth oxyhydroxide typically undergoes dehydration and transforms into different polymorphs of bismuth oxide. The specific phase obtained depends on the temperature and heating rate.[15][16][17]

Thermal_Decomposition BiOOH Bismuth Oxyhydroxide (BiOOH) Intermediate Amorphous Bi₂O₃ BiOOH->Intermediate Dehydration (~100-300°C) beta_Bi2O3 β-Bi₂O₃ (Tetragonal) Intermediate->beta_Bi2O3 Crystallization (~300-450°C) alpha_Bi2O3 α-Bi₂O₃ (Monoclinic) beta_Bi2O3->alpha_Bi2O3 Phase Transformation (>500°C) Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation Precipitation Precipitation XRD XRD (Phase, Crystallinity) Precipitation->XRD Hydrothermal Hydrothermal Hydrothermal->XRD Raman Raman Spectroscopy (Vibrational Modes) XRD->Raman Structure Crystal Structure XRD->Structure XPS XPS (Chemical States) Raman->XPS SEM SEM (Morphology) XPS->SEM Composition Elemental Composition XPS->Composition TEM TEM (Nanostructure) SEM->TEM Morphology Particle Morphology SEM->Morphology TEM->Morphology

References

An In-depth Technical Guide to the Core Principles of Bismuth Chemistry in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the chemistry of bismuth in aqueous solutions. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate behaviors of bismuth ions in water, including hydrolysis, speciation, complexation, and redox chemistry. The information presented is supported by quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this scientifically significant element.

Introduction to Bismuth's Aqueous Chemistry

Bismuth, the heaviest stable element, exhibits a rich and complex chemistry in aqueous environments, primarily in its +3 oxidation state (Bi(III)). Its behavior is characterized by a strong tendency to hydrolyze, even in acidic solutions, forming a variety of mononuclear and polynuclear species. This propensity for hydrolysis, along with its ability to form stable complexes with various organic and inorganic ligands, is central to its role in medicine and materials science. Understanding these fundamental principles is critical for the development of new bismuth-based pharmaceuticals and for elucidating the mechanism of action of existing drugs like bismuth subsalicylate and colloidal bismuth subcitrate.[1][2][3][4][5]

Hydrolysis and Speciation of Bi(III) in Aqueous Solutions

In aqueous solutions, the Bi(III) ion does not exist as a simple hydrated ion, [Bi(H2O)n]³⁺, unless in strongly acidic conditions.[6][7][8] As the pH increases, a series of hydrolysis reactions occur, leading to the formation of various hydroxylated species. This process begins at pH values close to zero.[6][7]

The primary mononuclear hydrolysis products include Bi(OH)²⁺, Bi(OH)₂⁺, Bi(OH)₃, and Bi(OH)₄⁻.[8][9] At slightly higher pH, these mononuclear species can polymerize to form polynuclear complexes. The most well-characterized of these is the hexameric cation, [Bi₆O₄(OH)₄]⁶⁺, which is often represented as [Bi₆(OH)₁₂]⁶⁺ in thermodynamic studies.[6][7] The speciation of bismuth is highly dependent on factors such as pH, the concentration of bismuth, and the presence of coordinating anions.[8]

Logical Diagram of Bismuth Hydrolysis Pathway

Bismuth_Hydrolysis Bi3_aq [Bi(H₂O)ₙ]³⁺ (aq) (Strongly Acidic) BiOH2 [Bi(OH)]²⁺ Bi3_aq->BiOH2 + OH⁻ BiOH2_plus [Bi(OH)₂]⁺ BiOH2->BiOH2_plus + OH⁻ poly [Bi₆O₄(OH)₄]⁶⁺ (Polynuclear Species) BiOH2->poly Polymerization BiOH3 Bi(OH)₃ (s) BiOH2_plus->BiOH3 + OH⁻ BiOH2_plus->poly Polymerization BiOH4_minus [Bi(OH)₄]⁻ BiOH3->BiOH4_minus + OH⁻

Caption: A simplified logical diagram illustrating the stepwise hydrolysis of the aqueous Bi(III) ion.

Quantitative Data on Bismuth Chemistry

A thorough understanding of bismuth's aqueous chemistry necessitates quantitative data. The following tables summarize key thermodynamic constants.

Table 1: Hydrolysis Constants of Bi(III) at 25 °C
Reactionlog K
Bi³⁺ + H₂O ⇌ Bi(OH)²⁺ + H⁺-1.58
Bi³⁺ + 2H₂O ⇌ Bi(OH)₂⁺ + 2H⁺-4.5
Bi³⁺ + 3H₂O ⇌ Bi(OH)₃ + 3H⁺-9.0
Bi³⁺ + 4H₂O ⇌ Bi(OH)₄⁻ + 4H⁺-21.2
6Bi³⁺ + 12H₂O ⇌ [Bi₆(OH)₁₂]⁶⁺ + 12H⁺1.34

Source: Data compiled from various sources, including NECTAR COST.[9]

Table 2: Solubility Product Constants (Ksp) of Bismuth Compounds at 25 °C
CompoundFormulaKsp
Bismuth HydroxideBi(OH)₃4 x 10⁻³¹
Bismuth OxychlorideBiOCl1.8 x 10⁻³¹
Bismuth OxyhydroxideBiO(OH)4 x 10⁻¹⁰
Bismuth ArsenateBiAsO₄4.43 x 10⁻¹⁰
Bismuth IodideBiI₃7.71 x 10⁻¹⁹
Bismuth SulfideBi₂S₃1 x 10⁻⁹⁷

Source: Data compiled from multiple chemistry resources.[10][11][12][13]

Table 3: Standard Reduction Potentials of Bismuth Species in Aqueous Solution
Half-ReactionStandard Potential (E°) (V)
Bi³⁺ + 3e⁻ ⇌ Bi(s)+0.308
BiO⁺ + 2H⁺ + 3e⁻ ⇌ Bi(s) + H₂O+0.32
BiCl₄⁻ + 3e⁻ ⇌ Bi(s) + 4Cl⁻+0.16
Bi₂O₃(s) + 3H₂O + 6e⁻ ⇌ 2Bi(s) + 6OH⁻-0.46
Bi³⁺ + 2e⁻ ⟶ Bi⁺+0.200
Bi⁺ + e⁻ ⟶ Bi(s)+0.500

Source: Data compiled from various electrochemistry references.[14][15][16][17][18]

Complexation of Bi(III) in Aqueous Solutions

Bi(III) is a borderline Lewis acid, meaning it can form stable complexes with a wide range of ligands containing donor atoms such as oxygen, nitrogen, and sulfur.[19] This complexation behavior is fundamental to its biological activity and medicinal applications. For instance, the efficacy of bismuth-based drugs for treating Helicobacter pylori infections is attributed to the complexation of bismuth with bacterial proteins and enzymes.

Diagram of Bismuth Complexation with Organic Ligands

Bismuth_Complexation Bi_species Aqueous Bi(III) Species ([Bi(H₂O)ₙ]³⁺, Hydrolyzed Species) Complex Bi(III)-Ligand Complex Bi_species->Complex + Ligand Ligands Organic Ligands (e.g., Citrate, Salicylate, Amino Acids, Thiol-containing molecules) Ligands->Complex Inactivated_Target Inactivated Target Complex->Inactivated_Target Binding Biological_Target Biological Target (e.g., Enzyme, Protein) Biological_Target->Inactivated_Target

Caption: A schematic showing the complexation of aqueous bismuth(III) with organic ligands and subsequent interaction with a biological target.

Redox Chemistry of Bismuth

While the +3 oxidation state is the most common and stable for bismuth in aqueous solutions, other oxidation states can be accessed. The Bi(V) state, in the form of bismuthate (BiO₃⁻), is a powerful oxidizing agent, though it is unstable in acidic solutions. The redox chemistry of bismuth is an active area of research, particularly in the development of bismuth-based catalysts for organic synthesis.

Experimental Protocols for Studying Bismuth's Aqueous Chemistry

Precise and reproducible experimental work is paramount for studying the complex behavior of bismuth in aqueous solutions. Below are detailed methodologies for key analytical techniques.

Potentiometric Titration for Bismuth Speciation

Objective: To determine the stability constants of bismuth complexes or to quantify bismuth concentrations.

Materials:

  • Bismuth(III) stock solution (e.g., from Bi(NO₃)₃·5H₂O in dilute HNO₃)

  • Ligand solution of known concentration

  • Standardized strong acid (e.g., HClO₄) and strong base (e.g., NaOH) solutions

  • Inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength

  • Calibrated pH electrode and potentiometer

  • Thermostated reaction vessel

  • Burettes and pipettes

Procedure:

  • Solution Preparation: Prepare a solution containing a known concentration of Bi(III) and the ligand in the thermostated vessel. Add the inert electrolyte to maintain a constant ionic strength.

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range using the standard strong acid to ensure all bismuth is initially present as the aquated ion.

  • Titration: Titrate the solution with the standardized strong base. Record the pH and the volume of titrant added at regular intervals.

  • Data Analysis: Plot the pH as a function of the volume of base added. The stability constants of the formed complexes can be calculated from the titration curve using appropriate software that solves the mass-balance equations for all species in solution.

UV-Vis Spectrophotometry for Complexation Studies

Objective: To study the formation and stoichiometry of colored bismuth complexes.

Materials:

  • Bismuth(III) stock solution

  • Chromogenic ligand solution

  • Buffer solutions to control pH

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with a constant concentration of either Bi(III) or the ligand, and a varying concentration of the other component (Method of Continuous Variations or Mole Ratio Method). Maintain a constant pH and ionic strength.[2][20][21]

  • Spectral Measurement: For each solution, record the UV-Vis spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Absorbance Readings: Measure the absorbance of each solution at the determined λ_max.

  • Stoichiometry Determination: Plot absorbance versus the mole ratio of the reactants. The stoichiometry of the complex corresponds to the ratio at which the maximum absorbance is observed.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To determine the local coordination environment (coordination number, bond distances) of bismuth in aqueous solutions and solid materials.

Materials:

  • Bismuth-containing sample (solution or solid)

  • Appropriate sample holder for the synchrotron beamline

  • Synchrotron radiation source

Procedure:

  • Sample Preparation: Prepare the sample in a suitable form for analysis. For aqueous solutions, this may involve sealing the liquid in a specialized cell.

  • Data Collection: Collect the X-ray absorption spectrum at the Bi L₃-edge at a synchrotron facility. The data is collected in either transmission or fluorescence mode.[22][23][24][25][26]

  • Data Processing: The raw data is processed to extract the EXAFS oscillations (χ(k)). This involves background subtraction and normalization.

  • Data Analysis: The EXAFS data is Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms. Detailed analysis involves fitting the data with theoretical models to extract precise coordination numbers and bond distances.[22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of bismuth and its complexes.

Materials:

  • Bismuth-containing sample dissolved in a suitable deuterated solvent

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the bismuth compound in a deuterated solvent (e.g., D₂O with acid).

  • Data Acquisition: Acquire the ²⁰⁹Bi NMR spectrum. Due to the quadrupolar nature of the ²⁰⁹Bi nucleus, the signals are often very broad.[27][28][29][30][31]

  • Spectral Analysis: The chemical shift of the ²⁰⁹Bi signal provides information about the electronic environment of the bismuth nucleus. Changes in the chemical shift upon complexation can be used to study ligand binding.

Workflow for Bismuth-Based Drug Development

The development of new bismuth-based drugs follows a structured workflow, from initial discovery to preclinical and clinical evaluation.

Drug_Development_Workflow cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Preclinical & Clinical Target_ID Target Identification Ligand_Design Ligand Design & Synthesis Target_ID->Ligand_Design Complex_Synth Bi-Complex Synthesis Ligand_Design->Complex_Synth Aqueous_Chem Aqueous Chemistry (Speciation, Stability) Complex_Synth->Aqueous_Chem Biological_Assay Biological Assays (e.g., MIC, IC50) Aqueous_Chem->Biological_Assay ADMET ADMET Studies Biological_Assay->ADMET Clinical_Trials Clinical Trials ADMET->Clinical_Trials

References

An In-depth Technical Guide to the Discovery and History of Bismuth Hydrate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth, a heavy metal with a long and storied history in medicine, forms a variety of compounds that have been utilized for centuries to treat a range of ailments. Among these, the hydrated forms of bismuth, often historically referred to as "bismuth hydrate," represent a cornerstone of its therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and key scientific principles of what are now more precisely known as bismuth hydroxide (B78521) (Bi(OH)₃) and hydrated bismuth oxides (Bi₂O₃·nH₂O). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these compounds, from their fundamental properties to their mechanisms of action.

Discovery and Historical Perspective

Bismuth metal has been known since ancient times, though it was often confused with lead and tin.[1][2] Alchemists in the 15th century began to recognize its distinct properties.[2] The formal discovery of bismuth as a unique element is credited to French chemist Claude Geoffroy the Younger in 1753, who distinguished it from lead.[3][4]

The medicinal use of bismuth compounds predates its formal discovery as an element, with applications documented for over 300 years for treating skin lesions and syphilis.[5] In 1786, Louis Odier reported the empirical use of bismuth subnitrate for dyspepsia.[5] The early 20th century saw the marketing of "Milk of Bismuth," an aqueous suspension of bismuth hydroxide and bismuth subcarbonate, for treating gastrointestinal disorders.[1]

The term "this compound" is an older, less specific designation. Early chemical literature refers to the precipitate formed when an alkali is added to a bismuth salt solution as this compound.[6] This is now understood to be primarily bismuth hydroxide (Bi(OH)₃) .[6][7] This compound readily loses water to form hydrated and eventually anhydrous bismuth(III) oxide (Bi₂O₃).[6]

Physicochemical Properties of Bismuth Hydroxide

Bismuth hydroxide is a key starting material for the synthesis of other bismuth compounds.[8] Its properties are summarized in the table below.

PropertyValueReferences
Chemical Formula Bi(OH)₃[6][9][10]
Molecular Weight 260.00 g/mol [6][9][10]
Appearance White to yellowish-white amorphous or microcrystalline powder[6][9]
Density 4.36 - 4.96 g/cm³[6][7][10][11]
Solubility in Water Practically insoluble (7.73 mg/L at 20 °C)[7][12][13]
Solubility in Other Solvents Soluble in acids; insoluble in organic solvents[6][9][12]
Thermal Decomposition Decomposes to Bi₂O₃ upon heating to ~400 °C[7]
pKsp 31.5 (20 °C, water)[11]

Experimental Protocols

Synthesis of Bismuth Hydroxide (Bi(OH)₃)

Method 1: Precipitation from Bismuth Nitrate (B79036) with Sodium Hydroxide

This method relies on the precipitation of bismuth hydroxide from a bismuth nitrate solution by the addition of a strong base.

  • Materials: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), sodium hydroxide (NaOH), deionized water.

  • Procedure:

    • Prepare a 400 g/L solution of Bi(NO₃)₃·5H₂O in deionized water.

    • In a separate vessel, prepare a 300 g/L solution of NaOH in deionized water.

    • While stirring the bismuth nitrate solution, slowly add the NaOH solution until the pH of the mixture reaches 1.5. A white precipitate of bismuth hydroxide will form.

    • Allow the precipitate to settle completely, then decant the supernatant.

    • Wash the precipitate with deionized water and centrifuge to collect the solid.

    • Dry the resulting bismuth hydroxide powder at a temperature below 100 °C to avoid decomposition to the oxide.[14]

Method 2: Hydrothermal Synthesis

This method produces crystalline bismuth hydroxide.

  • Materials: Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O), potassium hydroxide (KOH), deionized water.

  • Procedure:

    • Disperse 1 mmol of Bi(NO₃)₃·5H₂O in 30 mL of deionized water using ultrasonication.

    • Adjust the pH of the suspension to between 10 and 12 by adding a 10 M KOH solution.

    • Stir the suspension for 1 hour at room temperature.

    • Transfer the suspension to a Teflon-lined stainless-steel autoclave and heat at 150 °C for 12 hours.

    • After cooling, collect the white precipitate by centrifugation.

    • Wash the product thoroughly with deionized water and dry at 80 °C for 12 hours.

Characterization of Bismuth Hydroxide

X-ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the synthesized material.

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation.

  • Procedure:

    • The dried bismuth hydroxide powder is mounted on a sample holder.

    • The sample is scanned over a 2θ range of 10-80° with a step size of 0.02° and a scan speed of 2°/min.

    • The resulting diffraction pattern is compared with standard patterns from the International Centre for Diffraction Data (ICDD) to identify the crystalline phases.[15]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA-DSC is used to study the thermal stability and decomposition of bismuth hydroxide.

  • Instrument: A simultaneous TGA-DSC analyzer.

  • Procedure:

    • A small amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

    • The sample is heated from room temperature to 600 °C at a constant heating rate of 10 °C/min under a nitrogen or air atmosphere.

    • The TGA curve will show a weight loss corresponding to the dehydration of Bi(OH)₃ to Bi₂O₃, while the DSC curve will indicate the endothermic or exothermic nature of this transition.[16][17]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the sample.

  • Instrument: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • A small amount of the dried powder is placed on the ATR crystal.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • The presence of broad absorption bands around 3400 cm⁻¹ (O-H stretching) and sharper bands in the lower wavenumber region (Bi-O stretching) confirms the presence of hydroxide groups and bismuth-oxygen (B8504807) bonds.[8]

Mechanisms of Action and Signaling Pathways

Bismuth compounds exert their therapeutic effects through a multitude of mechanisms, particularly as antimicrobial and anticancer agents.

Antimicrobial Action against Helicobacter pylori

The primary modern medicinal use of bismuth compounds is in the eradication of H. pylori, a bacterium linked to peptic ulcers and gastric cancer.[5][18] The action of bismuth is multi-targeted, which may explain the lack of significant bacterial resistance.[19]

Key Mechanisms:

  • Cell Wall Disruption: Bismuth compounds can disrupt the bacterial cell wall and membrane, leading to blebbing and cell lysis.[20]

  • Enzyme Inhibition: Bismuth ions (Bi³⁺) are potent inhibitors of several key H. pylori enzymes, including:

    • Urease: Essential for the bacterium's survival in the acidic stomach environment.

    • Catalase and Lipase: Involved in metabolic processes.

    • Fumarase and Alcohol Dehydrogenase: Crucial for energy production.[21]

  • Inhibition of ATP Synthesis: Bismuth can interfere with the electron transport chain, leading to a depletion of cellular ATP.[22][23]

  • Inhibition of Adherence: Bismuth compounds can prevent H. pylori from adhering to gastric epithelial cells.[19][21]

  • Iron Uptake Disruption: The antimicrobial effects of bismuth on H. pylori mimic those of iron deprivation, although it does not appear to deplete intracellular iron.[22][23]

H_pylori_Inhibition cluster_bismuth Bismuth Compounds cluster_hpylori Helicobacter pylori Cell cluster_outcomes Outcomes Bi Bismuth Ions (Bi³⁺) CellWall Cell Wall Integrity Bi->CellWall Disruption Adherence Adherence to Epithelium Bi->Adherence Inhibition Urease Urease Activity Bi->Urease Inhibition Metabolism Key Metabolic Enzymes (Catalase, Fumarase, etc.) Bi->Metabolism Inhibition ATPSynthesis ATP Synthesis Bi->ATPSynthesis Inhibition IronMetabolism Iron Metabolism Bi->IronMetabolism Interference Lysis Cell Lysis CellWall->Lysis Detachment Detachment from Host Adherence->Detachment pH_Neutralization_Failure Failure to Neutralize Acid Urease->pH_Neutralization_Failure Metabolic_Collapse Metabolic Collapse Metabolism->Metabolic_Collapse Energy_Depletion Energy Depletion ATPSynthesis->Energy_Depletion

Figure 1. Multi-targeted mechanism of bismuth against H. pylori.

Anticancer and Antifungal Activity

Recent research has highlighted the potential of bismuth compounds in oncology and mycology.[24][25][26]

Anticancer Mechanisms:

  • Induction of Apoptosis: Bismuth compounds can trigger programmed cell death in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial perturbation and the activation of caspases.[24]

  • Inhibition of NF-κB Signaling Pathway: Some bismuth complexes have been shown to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation.[27]

  • Cell Membrane Damage: Bismuth nanoparticles have been observed to alter the cell membrane integrity of tumor cells, leading to cell death.[25]

Anticancer_Pathway cluster_cellular Cancer Cell Bi_Compounds Bismuth Compounds ROS ↑ Reactive Oxygen Species (ROS) Bi_Compounds->ROS NFkB NF-κB Pathway Bi_Compounds->NFkB Inhibition Membrane Cell Membrane Integrity Bi_Compounds->Membrane Disruption Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis Inhibition of Membrane->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Figure 2. Proposed anticancer mechanisms of bismuth compounds.

Antifungal Mechanisms:

Bismuth compounds have demonstrated activity against various fungi, including Candida albicans, Aspergillus niger, and Aspergillus oryzae.[24][28][29] The exact signaling pathways are less characterized than their antibacterial counterparts but are thought to involve disruption of the fungal cell wall and interference with essential metabolic processes.[24] Interestingly, while bismuth inhibits some fungi like C. albicans, it has been observed to stimulate the growth of others, such as Aspergillus species, suggesting a complex and species-dependent interaction.[28][30]

Conclusion

From their origins as the ambiguously named "this compound," our understanding of bismuth hydroxide and related hydrated compounds has evolved significantly. These compounds, which are easily synthesized and characterized, form the basis for a wide array of therapeutic agents. Their multi-targeted mechanisms of action, particularly against H. pylori, make them a compelling subject for continued research in the face of growing antimicrobial resistance. Furthermore, emerging evidence of their anticancer and antifungal properties opens new avenues for drug development. This guide has provided a foundational overview for professionals in the field, summarizing the historical context, physicochemical data, experimental protocols, and known cellular interactions of these versatile inorganic compounds.

References

Quantum Confinement in Bismuth Oxide Nanoparticles: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and biomedical applications of bismuth oxide nanoparticles, focusing on the quantum confinement effect.

This technical guide provides a comprehensive overview of the quantum confinement effect in bismuth oxide (Bi₂O₃) nanoparticles, tailored for researchers, scientists, and professionals in drug development. It delves into the synthesis methodologies, characterization techniques, and the profound impact of quantum phenomena on the material's properties, with a special emphasis on its burgeoning applications in the biomedical field.

Introduction to Quantum Confinement in Bismuth Oxide Nanoparticles

Bismuth oxide, a versatile semiconductor, exhibits a range of unique physicochemical properties at the nanoscale.[1] When the size of Bi₂O₃ nanoparticles is reduced to dimensions comparable to the exciton (B1674681) Bohr radius, quantum confinement effects become prominent. This phenomenon leads to the quantization of energy levels, resulting in a size-dependent increase in the bandgap energy and a characteristic blue shift in the UV-Vis absorption spectrum.[2] This tunable bandgap allows for the precise engineering of the optical and electronic properties of Bi₂O₃ nanoparticles, opening up a plethora of applications in photocatalysis, sensing, and biomedicine.[1][3] In the context of drug development, these nanoparticles are being explored as radiosensitizers, drug delivery vehicles, and bioimaging agents.[4][5][6]

Synthesis of Bismuth Oxide Nanoparticles

The manifestation of quantum confinement is intrinsically linked to the size and morphology of the nanoparticles. Therefore, precise control over the synthesis process is paramount. Several methods have been successfully employed to synthesize Bi₂O₃ nanoparticles with tunable sizes.

Co-precipitation Method

Co-precipitation is a widely used, simple, and cost-effective method for synthesizing Bi₂O₃ nanoparticles.[1][7] It involves the precipitation of bismuth salts from a solution by changing the pH.

Experimental Protocol:

  • A precursor solution of Bismuth Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O) is prepared in deionized water.[1]

  • A precipitating agent, such as ammonia (B1221849) (NH₃) or potassium hydroxide (B78521) (KOH), is added dropwise to the precursor solution under constant stirring.[1][8]

  • The pH of the solution is carefully monitored and adjusted to control the particle size. A higher pH generally leads to smaller particle sizes.

  • The resulting precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol (B145695) to remove impurities, and then dried.[1]

  • Finally, the dried powder is calcined at a specific temperature (e.g., 500 °C) to obtain the desired crystalline phase of Bi₂O₃.[8]

Sol-Gel Method

The sol-gel method offers excellent control over the size, shape, and purity of the resulting nanoparticles.[9][10]

Experimental Protocol:

  • Bismuth nitrate pentahydrate is dissolved in nitric acid.[9][10]

  • A chelating agent, such as citric acid, is added to the solution in a 1:1 molar ratio with the bismuth precursor.[9][10]

  • A surfactant like polyethylene (B3416737) glycol (PEG) can be added to prevent agglomeration.[10]

  • The pH of the solution is adjusted (e.g., to 3) and the mixture is stirred for several hours to form a sol.[10]

  • The sol is then heated (e.g., at 80-100 °C) to form a gel.[9][10]

  • The gel is dried and subsequently calcined at a controlled temperature to yield Bi₂O₃ nanoparticles.[9]

Hydrothermal Method

The hydrothermal method involves a chemical reaction in a sealed vessel under high temperature and pressure, allowing for the synthesis of highly crystalline nanoparticles.[11][12]

Experimental Protocol:

  • Bismuth nitrate pentahydrate and a mineralizer (e.g., KOH or NaOH) are dissolved in deionized water.[11]

  • The solution is placed in a Teflon-lined stainless-steel autoclave.[11]

  • The autoclave is heated to a specific temperature (e.g., 120-220 °C) and maintained for a set duration (e.g., 0.5-12 hours).[11][12]

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected, washed, and dried to obtain Bi₂O₃ nanoparticles.[11]

Experimental Workflow: Synthesis of Bismuth Oxide Nanoparticles

G cluster_synthesis Synthesis Methods cluster_processing Post-Synthesis Processing Co_precipitation Co-precipitation Washing Washing & Centrifugation Co_precipitation->Washing Sol_gel Sol-Gel Sol_gel->Washing Hydrothermal Hydrothermal Hydrothermal->Washing Precursor Bismuth Precursor (e.g., Bi(NO₃)₃·5H₂O) Precursor->Co_precipitation Precursor->Sol_gel Precursor->Hydrothermal Solvent Solvent (e.g., Deionized Water) Solvent->Co_precipitation Solvent->Sol_gel Solvent->Hydrothermal Drying Drying Washing->Drying Calcination Calcination Drying->Calcination Final_Product Bi₂O₃ Nanoparticles Calcination->Final_Product

Caption: General experimental workflow for the synthesis of bismuth oxide nanoparticles.

Characterization of Bismuth Oxide Nanoparticles

Thorough characterization is essential to understand the physical and chemical properties of the synthesized Bi₂O₃ nanoparticles and to confirm the quantum confinement effect.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction patterns of Bi₂O₃ nanoparticles typically show peaks corresponding to different crystalline phases such as monoclinic (α-Bi₂O₃) or tetragonal (β-Bi₂O₃).[13][14] The average crystallite size can be estimated using the Debye-Scherrer equation.

Typical Experimental Parameters:

  • Radiation: Cu Kα (λ = 1.5406 Å)[14]

  • 2θ Range: 10-80°[14][15]

  • Scan Rate: 2°/min[14]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology, size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can reveal the crystalline lattice fringes, confirming the crystallinity of the nanoparticles.[13][16]

Sample Preparation: A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is drop-casted onto a carbon-coated copper grid and allowed to dry at room temperature before analysis.[16]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique to observe the quantum confinement effect. As the particle size decreases, the absorption edge shifts to shorter wavelengths (a "blue shift"), indicating an increase in the bandgap energy.[17][18] The optical bandgap (Eg) can be estimated from the absorption spectrum using a Tauc plot.

Typical Experimental Parameters:

  • Wavelength Range: 200-800 nm[17]

  • Reference: The solvent used to disperse the nanoparticles.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy provides information about the electronic structure and recombination of photo-excited electron-hole pairs. Quantum-confined Bi₂O₃ nanoparticles often exhibit size-dependent emission spectra, where smaller particles emit light at shorter wavelengths.[5][19]

Quantitative Data on Quantum Confinement

The relationship between particle size and bandgap energy is a direct consequence of quantum confinement. The following tables summarize quantitative data from various studies.

Table 1: Size-Dependent Bandgap of Bismuth Oxide Nanoparticles

Synthesis MethodParticle Size (nm)Crystalline PhaseBandgap Energy (eV)Reference
Sol-Gel< 20α-Bi₂O₃-[9]
Co-precipitation18-36Tetragonal-[1]
Co-precipitation~54α-Bi₂O₃-[8]
Biosynthesis30.28Monoclinic3.80[20]
Biosynthesis34.89Rhombohedral3.80[20]
Green Synthesis~34.24-3.35[10]
Chemical Reduction~14Quasi-spherical-[2]
Sol-Gel13-79β-Bi₂O₃3.08 - 3.8[21]

Table 2: Characterization Data of Bismuth Oxide Nanoparticles

Synthesis MethodAverage Crystallite Size (nm)Particle Size (TEM) (nm)Absorption Peak (nm)Reference
Co-precipitation3424-38-[1]
Sol-Gel-< 20-[9]
Green Synthesis-~120290[17]
Chemical Reduction-11-17-[2]
Chemical Reduction3.1--[22]

Bismuth Oxide Nanoparticles in Drug Development

The unique properties of Bi₂O₃ nanoparticles, particularly those arising from quantum confinement, make them promising candidates for various applications in drug development.

Cellular Uptake and Toxicity

Bismuth oxide nanoparticles can be internalized by cells through endocytic pathways.[13][23] Once inside the cell, they are often localized in late endosomes and lysosomes.[23] The cytotoxicity of Bi₂O₃ nanoparticles is cell-type dependent and has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and necrosis.[24][25]

Radiosensitization in Cancer Therapy

Due to bismuth's high atomic number (Z=83), Bi₂O₃ nanoparticles can act as effective radiosensitizers.[4] They enhance the local radiation dose within tumor cells, leading to increased DNA damage and cell death upon exposure to radiation. This effect is often mediated by the increased production of ROS.[9][26]

Drug Delivery and Bioimaging

The high surface area-to-volume ratio of Bi₂O₃ nanoparticles allows for the loading of therapeutic agents, enabling their use as drug delivery vehicles.[6] Furthermore, their high electron density makes them excellent contrast agents for X-ray and computed tomography (CT) imaging.[6]

Signaling Pathways in Bismuth Oxide Nanoparticle-Induced Cytotoxicity

The interaction of bismuth oxide nanoparticles with cells can trigger a cascade of signaling events, ultimately leading to cell death. The generation of reactive oxygen species (ROS) appears to be a central mechanism.

Signaling Pathway: Bismuth Oxide Nanoparticle-Induced Apoptosis

G Bi2O3 Bi₂O₃ Nanoparticles Cell Cancer Cell Bi2O3->Cell Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bismuth oxide nanoparticles induce apoptosis via ROS generation and the mitochondrial pathway.

Logical Relationship: Factors Influencing Quantum Confinement

G QC Quantum Confinement Effect Bandgap ↑ Bandgap Energy (Blue Shift) QC->Bandgap PL Size-Dependent Photoluminescence QC->PL Size Nanoparticle Size Size->QC Synthesis Synthesis Method Synthesis->Size Precursors Precursor Concentration Precursors->Size Temp Temperature & Time Temp->Size pH pH pH->Size

Caption: Interrelationship of synthesis parameters, particle size, and the quantum confinement effect.

Conclusion

The quantum confinement effect in bismuth oxide nanoparticles provides a powerful tool for tuning their optoelectronic properties, making them highly attractive for a range of biomedical applications. A thorough understanding of the synthesis-structure-property relationships is crucial for the rational design of Bi₂O₃ nanoparticles with tailored functionalities for drug delivery, cancer therapy, and bioimaging. Further research into the specific molecular mechanisms of their interaction with biological systems will undoubtedly pave the way for their successful translation into clinical practice.

References

Methodological & Application

Bismuth Compounds: Green and Efficient Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bismuth compounds have emerged as highly attractive catalysts in organic synthesis due to their low toxicity, cost-effectiveness, and remarkable stability in the presence of air and moisture.[1][2][3] This unique combination of properties positions them as a cornerstone of green chemistry, offering environmentally benign alternatives to often toxic and expensive transition metal catalysts.[4][5] Their application spans a wide array of organic transformations, proving instrumental in the synthesis of pharmaceuticals and other fine chemicals.[6][7] This document provides an in-depth overview of the applications of bismuth compounds in several key organic reactions, complete with detailed experimental protocols and quantitative data to facilitate their adoption in research and development.

Key Applications of Bismuth Catalysis

Bismuth(III) salts, acting as mild Lewis acids, are versatile catalysts for a multitude of organic reactions. They have been successfully employed in carbon-carbon and carbon-heteroatom bond-forming reactions, showcasing their broad utility in synthetic chemistry.[8][9]

1. Mannich-Type Reactions:

Bismuth triflate (Bi(OTf)₃) is a highly efficient catalyst for the three-component Mannich reaction, which is crucial for the synthesis of β-amino ketones, important precursors for many biologically active compounds.[4] This one-pot synthesis, involving an aldehyde, an amine, and a ketone (or its silyl (B83357) enol ether), proceeds rapidly under mild conditions with low catalyst loading, offering high yields of the desired products.[2][4]

2. Aldol Condensation:

Bismuth compounds, such as bismuth(III) chloride (BiCl₃) and bismuth oxychloride (BiOCl), effectively catalyze the Mukaiyama-aldol condensation.[10] This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, leading to the formation of β-hydroxy ketones. Bismuth catalysts promote this reaction efficiently, even in aqueous media, highlighting their compatibility with green reaction conditions.[11]

3. Friedel-Crafts Reactions:

Bismuth triflate has proven to be a superior catalyst for Friedel-Crafts acylation and alkylation reactions.[8] These reactions are pivotal for the introduction of acyl and alkyl groups onto aromatic rings, a common step in the synthesis of numerous pharmaceutical and industrial chemicals. The use of bismuth catalysts in these reactions often leads to high yields and excellent regioselectivity under relatively mild conditions.[12]

4. Synthesis of Heterocycles:

The synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals, is significantly facilitated by bismuth catalysts.[6] For instance, bismuth(III) chloride catalyzes the multicomponent synthesis of substituted hexahydroimidazo[1,2-a]pyridines, offering a mass-efficient method that avoids chromatography.[7]

5. Knoevenagel Condensation:

Bismuth(III) triflate is also an effective promoter for the Knoevenagel condensation, a reaction that produces α,β-unsaturated dicarbonyl and related compounds. This method is characterized by its efficiency and applicability to a wide range of aldehydes and active methylene (B1212753) compounds.[13]

Quantitative Data Summary

The following tables summarize quantitative data for various bismuth-catalyzed reactions, providing a comparative overview of their efficiency.

Table 1: Bismuth-Catalyzed Mannich-Type Reaction

CatalystAldehydeAmineKetone/Enol EtherSolventCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
Bi(OTf)₃BenzaldehydeAnilineAcetophenoneDCM1.060-87[2]
Bi(OTf)₃VariousVariousSilyl Enol EthersAcetonitrile (B52724)1RT0.5-2up to 94[4]
Bi(NO₃)₃·5H₂OBenzaldehydeAnilineAcetophenoneEthanol10RT692[11]

Table 2: Bismuth-Catalyzed Aldol Condensation

CatalystAldehydeKetoneSolventCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
BiOClBenzaldehydeAcetoneAcetone201202485[10]
BiCl₃Benzaldehyde2-HydroxyacetophenoneNone201200.595[10]

Table 3: Bismuth-Catalyzed Friedel-Crafts Acylation

| Catalyst | Arene | Acylating Agent | Solvent | Catalyst Loading (mol%) | Temp. (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Bi(OTf)₃ | Anisole | Acetic Anhydride | Acetonitrile | 5 | Reflux | 10 min | 98 |[8] | | Bi(OTf)₃ | Toluene | Benzoyl Chloride | None | 1 | 120 | 15 min | 92 |[14] |

Table 4: Bismuth-Catalyzed Synthesis of Warfarin Derivatives

| Catalyst | 4-Hydroxycoumarin | Benzalacetone Derivative | Solvent | Catalyst Loading | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Bi(OTf)₃ | 4-Hydroxycoumarin | Benzalacetone | Acetonitrile | 5 mol% | RT | 3 | 92 |[8] |

Experimental Protocols

Protocol 1: General Procedure for Bi(OTf)₃-Catalyzed Three-Component Mannich-Type Reaction [4]

  • To a solution of the aldehyde (1.0 mmol) and amine (1.0 mmol) in acetonitrile (5 mL) is added bismuth triflate (0.01 mmol, 1 mol%).

  • The mixture is stirred at room temperature for 10 minutes.

  • The silyl enol ether (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 0.5-2 hours).

  • Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-amino ketone.

Protocol 2: General Procedure for BiOCl-Catalyzed Aldol Condensation [10]

  • A mixture of the aldehyde (1 mmol), ketone (2 mmol), bismuth oxychloride (0.2 mmol, 20 mol%), and sodium carbonate (2 mmol) in a sealed tube is heated at 120 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 3: General Procedure for Bi(OTf)₃-Catalyzed Friedel-Crafts Acylation [8]

  • To a solution of the aromatic compound (1.0 mmol) in a suitable solvent (e.g., acetonitrile or solvent-free) is added bismuth triflate (0.05 mmol, 5 mol%).

  • The acylating agent (1.1 mmol) is then added, and the mixture is stirred at the appropriate temperature (reflux or as specified) for the required time.

  • After completion of the reaction, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography or recrystallization.

Protocol 4: BiCl₃-Catalyzed Multicomponent Synthesis of Substituted Hexahydroimidazo[1,2-a]pyridines [7]

  • A solution of the aldehyde (4.71 mmol), ketone (9.42 mmol), and 1,2-diaminoethane (4.71 mmol) in methanol (B129727) (10.0 mL) is stirred at room temperature.

  • Bismuth(III) chloride (0.942 mmol, 20.0 mol%) is added to the mixture.

  • The reaction mixture is then heated to 60 °C.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and triturated with methanol.

Visualizing Reaction Pathways and Workflows

Diagram 1: Catalytic Cycle of Bismuth-Catalyzed Mannich Reaction

Mannich_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle Aldehyde Aldehyde Imine_Complex [Imine-Bi(OTf)₃]⁺ Amine Amine SilylEnolEther Silyl Enol Ether Bi_OTf3 Bi(OTf)₃ Bi_OTf3->Imine_Complex + Imine (from Aldehyde + Amine) Product_Complex [Product-Bi(OTf)₃] Imine_Complex->Product_Complex + Silyl Enol Ether Product_Complex->Bi_OTf3 releases Product Product β-Amino Ketone Product_Complex->Product

Caption: Catalytic cycle for the Bi(OTf)₃-catalyzed Mannich reaction.

Diagram 2: Experimental Workflow for Bismuth-Catalyzed Synthesis

Experimental_Workflow Start Start Mixing Mix Reactants & Catalyst Start->Mixing Reaction Reaction (Stirring/Heating) Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for bismuth-catalyzed reactions.

Diagram 3: Logical Relationship of Bismuth Catalysis Advantages

Bismuth_Advantages cluster_properties Core Properties cluster_benefits Benefits in Organic Synthesis Bismuth_Catalysis Bismuth Catalysis Low_Toxicity Low Toxicity Bismuth_Catalysis->Low_Toxicity Cost_Effective Cost-Effective Bismuth_Catalysis->Cost_Effective Air_Moisture_Stable Air & Moisture Stable Bismuth_Catalysis->Air_Moisture_Stable High_Yields High Yields Bismuth_Catalysis->High_Yields Versatility Versatility Bismuth_Catalysis->Versatility Green_Chemistry Green Chemistry Low_Toxicity->Green_Chemistry Mild_Conditions Mild Reaction Conditions Air_Moisture_Stable->Mild_Conditions Green_Chemistry->Mild_Conditions

Caption: Advantages of using bismuth compounds in organic synthesis.

References

Application Notes and Protocols: Bismuth Hydrate in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-based materials have emerged as promising candidates for wastewater treatment due to their low toxicity, chemical stability, and cost-effectiveness.[1][2] Among these, bismuth hydrate (B1144303), often referred to as hydrous bismuth oxide (HBO) or bismuth hydroxide (B78521) [Bi(OH)₃], demonstrates significant potential for the removal of a wide range of contaminants, including heavy metals, organic pollutants, and inorganic anions.[1][3][4] These materials function through mechanisms such as adsorption, photocatalysis, and disinfection, making them versatile for various water purification applications.[5][6] This document provides detailed application notes and experimental protocols for the use of bismuth hydrate in wastewater treatment.

Data Presentation

Adsorption of Inorganic Anions

Hydrous bismuth oxide (HBO) has shown considerable efficacy in the removal of inorganic anions like nitrate (B79036) (NO₃⁻) and arsenic (As(V)) from aqueous solutions. The primary mechanism for anion removal is often attributed to ion exchange.[7][8]

PollutantAdsorbentInitial Concentration (mg/L)Adsorbent DosepHTemperature (°C)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Nitrate (NO₃⁻)Hydrous Bismuth Oxide (HBO)62---81.6-[9]
Nitrate (NO₃⁻)Hydrous Bismuth Oxide (HBO12mix)----52-[7]
Fluoride (F⁻)Hydrous Bismuth Oxide (HBO12mix)----72-[7]
Arsenic (As(V))Hydrous Bismuth Oxide (HBO12mix)----92-[7]
Arsenic (As(V))Hydrous Bismuth Oxide (HBO1)0.10-8.3-8.5-> 900.0131-0.0196[10]
Nitrate (NO₃⁻)Hydrous Bismuth Oxide (HBOs)-----0.508–0.512[4]
Fluoride (F⁻)Hydrous Bismuth Oxide (HBOs)-----0.60–1.93[4]
Photocatalytic Degradation of Organic Dyes

Bismuth oxide, often derived from this compound, is an effective photocatalyst for the degradation of organic dyes under visible light irradiation.[3][11] The process involves the generation of reactive oxygen species (ROS) that break down the complex organic molecules into simpler, non-toxic compounds like CO₂ and H₂O.[12][13]

PollutantPhotocatalystInitial Concentration (mg/L)Catalyst Dose (g/L)pHLight SourceDegradation Efficiency (%)Time (min)Reference
Methylene BlueBi₂O₃-RGO (2 wt%)---Visible96240[11]
Methyl OrangeBi₂O₃-RGO (2 wt%)---Visible93240[11]
Methyl OrangeBi₂O₃/Cu nanoparticles200.04AcidicUV93.76-[3]
Malachite GreenBi₂O₃ nanosheets-20 mg in solution-Sunlight--[14]
Rhodamine 6GBi₂O₃ nanosheets-20 mg in solution-Sunlight--[14]
Rhodamine BFlower-like β-Bi₂O₃517-81240[15]
Methyl OrangeFlower-like β-Bi₂O₃1017-73180[15]
Methyl OrangeFlower-like β-Bi₂O₃1012-100< 180[15]

Experimental Protocols

Protocol 1: Synthesis of Hydrous Bismuth Oxide (HBO) by Precipitation

This protocol describes a common method for synthesizing hydrous bismuth oxide via precipitation, which can be adapted from various sources.[5]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Nitric acid (HNO₃, concentrated)

  • Sodium hydroxide (NaOH) or Ammonia (NH₄OH) solution (e.g., 2 M)

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Buchner funnel), drying oven.

Procedure:

  • Preparation of Bismuth Nitrate Solution: Dissolve a specific amount of bismuth(III) nitrate pentahydrate in a minimal amount of concentrated nitric acid to prevent hydrolysis. Then, dilute the solution with deionized water to the desired concentration (e.g., 0.1 M).

  • Precipitation: While vigorously stirring the bismuth nitrate solution, slowly add a precipitating agent (e.g., 2 M NaOH or NH₄OH solution) dropwise. Monitor the pH of the solution continuously. The addition of the base will cause the formation of a white precipitate of bismuth hydroxide/hydrous bismuth oxide. The final pH of the solution can be adjusted to control the properties of the resulting material. For instance, different volumetric ratios of bismuth nitrate to NaOH solution can be used to prepare different forms of HBO.[7]

  • Aging: After the precipitation is complete, continue stirring the suspension for a defined period (e.g., 1-2 hours) at room temperature to allow the precipitate to age and for the particle size to stabilize.

  • Washing: Separate the precipitate from the solution by filtration. Wash the collected solid repeatedly with deionized water to remove any unreacted precursors and excess ions. Continue washing until the conductivity of the filtrate is close to that of deionized water.

  • Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.

  • Characterization (Optional): The synthesized hydrous bismuth oxide can be characterized using techniques such as X-ray Diffraction (XRD) to determine its crystalline structure, Scanning Electron Microscopy (SEM) to observe its morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Protocol 2: Batch Adsorption of Heavy Metals

This protocol outlines a general procedure for evaluating the adsorption of heavy metals from an aqueous solution using synthesized this compound.

Materials:

  • Synthesized hydrous bismuth oxide (adsorbent)

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, etc.)

  • Deionized water

  • pH meter, orbital shaker, centrifuge or filtration system, and an analytical instrument for measuring heavy metal concentration (e.g., Atomic Absorption Spectrometer - AAS or Inductively Coupled Plasma - Mass Spectrometry - ICP-MS).

  • Nitric acid (0.1 M) and sodium hydroxide (0.1 M) for pH adjustment.

Procedure:

  • Preparation of Adsorbate Solutions: Prepare a series of standard solutions of the target heavy metal with known concentrations by diluting the stock solution with deionized water.

  • Batch Adsorption Experiments:

    • In a series of flasks, add a fixed amount of the hydrous bismuth oxide adsorbent (e.g., 0.1 g) to a fixed volume of the heavy metal solution (e.g., 50 mL) with a specific initial concentration.

    • Adjust the initial pH of the solutions to the desired value using 0.1 M HNO₃ or 0.1 M NaOH.

    • Place the flasks in an orbital shaker and agitate them at a constant speed (e.g., 150 rpm) and a constant temperature for a predetermined period to reach equilibrium.[16] To determine the equilibrium time, samples can be taken at different time intervals (e.g., 10, 30, 60, 120, 180 minutes).[17]

  • Sample Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Analyze the supernatant for the final concentration of the heavy metal using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (adsorption capacity, qe in mg/g) using the following equation: qe = (C₀ - Ce) * V / m where C₀ and Ce are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Ce) / C₀) * 100

Protocol 3: Photocatalytic Degradation of Organic Dyes

This protocol provides a method for assessing the photocatalytic activity of bismuth oxide (derived from this compound) for the degradation of organic dyes.

Materials:

  • Synthesized bismuth oxide photocatalyst.

  • Organic dye solution (e.g., Methylene Blue, Methyl Orange, Rhodamine B) of known concentration.

  • A photoreactor equipped with a suitable light source (e.g., a UV lamp or a visible light lamp like a Xenon lamp).

  • Magnetic stirrer, centrifuge or filtration system, and a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Dye Solution: Prepare an aqueous solution of the target organic dye with a specific concentration (e.g., 10 mg/L).

  • Photocatalytic Reaction:

    • Add a specific amount of the bismuth oxide photocatalyst (e.g., 50 mg) to a certain volume of the dye solution (e.g., 50 mL) in a beaker or the reaction vessel of the photoreactor.[15]

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

  • Sample Analysis: Immediately after withdrawal, centrifuge or filter the aliquot to remove the photocatalyst particles. Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Data Analysis:

    • The degradation efficiency of the dye can be calculated using the following equation: Degradation Efficiency (%) = ((A₀ - At) / A₀) * 100 where A₀ is the initial absorbance of the dye solution (after the dark adsorption period) and At is the absorbance at time 't'.

Mandatory Visualizations

Adsorption Mechanism of Anions on Hydrous Bismuth Oxide

AdsorptionMechanism cluster_surface Hydrous Bismuth Oxide Surface cluster_solution Wastewater cluster_final_state Post-Adsorption Surface ≡Bi-OH₂⁺ Chloride Cl⁻ Surface->Chloride Initial State: Chloride associated with protonated surface hydroxyl groups Anion Anion (e.g., NO₃⁻) Anion->Surface Ion Exchange AdsorbedAnion ≡Bi-Anion ReleasedChloride Cl⁻ AdsorbedAnion->ReleasedChloride Anion Adsorbed, Chloride Released into Solution

Caption: Ion-exchange mechanism for anion removal by hydrous bismuth oxide.

Photocatalytic Degradation of Organic Pollutants by Bismuth Oxide

PhotocatalysisMechanism cluster_photocatalyst Bismuth Oxide (Bi₂O₃) cluster_reactions Generation of Reactive Oxygen Species (ROS) cluster_degradation Pollutant Degradation VB Valence Band (VB) CB Conductance Band (CB) VB->CB e⁻ h VB->h h⁺ O2 O₂ CB->O2 e⁻ Light Light (hν ≥ Eg) Light->VB Excitation H2O H₂O h->H2O h⁺ OH_ion OH⁻ h->OH_ion h⁺ Superoxide •O₂⁻ O2->Superoxide Reduction Hydroxyl •OH H2O->Hydroxyl Oxidation OH_ion->Hydroxyl Oxidation Pollutant Organic Pollutant Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation DegradationProducts Degradation Products (CO₂, H₂O, etc.) Pollutant->DegradationProducts

Caption: Mechanism of photocatalytic degradation of organic pollutants by bismuth oxide.

Experimental Workflow for Wastewater Treatment using this compound

ExperimentalWorkflow cluster_synthesis Synthesis of this compound cluster_application Wastewater Treatment Application cluster_analysis Analysis Start Bismuth Precursor (e.g., Bi(NO₃)₃) Precipitation Precipitation with Base (e.g., NaOH) Start->Precipitation WashingDrying Washing & Drying Precipitation->WashingDrying BismuthHydrate This compound (Adsorbent) WashingDrying->BismuthHydrate Calcination Calcination (Optional) BismuthHydrate->Calcination Treatment Treatment (Adsorption or Photocatalysis) BismuthHydrate->Treatment BismuthOxide Bismuth Oxide (Photocatalyst) Calcination->BismuthOxide BismuthOxide->Treatment Wastewater Contaminated Wastewater Wastewater->Treatment Separation Solid-Liquid Separation (Filtration/Centrifugation) Treatment->Separation TreatedWater Treated Water Separation->TreatedWater SpentAdsorbent Spent Adsorbent/ Used Photocatalyst Separation->SpentAdsorbent Analysis Analysis of Treated Water (e.g., AAS, ICP-MS, UV-Vis) TreatedWater->Analysis

Caption: General experimental workflow for wastewater treatment using this compound.

References

Application Notes and Protocols for the Mechanochemical Synthesis of Bismuth Gallate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bismuth gallate, an active pharmaceutical ingredient (API) with applications in treating digestive issues, can be synthesized efficiently and sustainably using mechanochemistry.[1][2][3] This solvent-free or low-solvent method offers a green alternative to traditional solvent-based syntheses.[3] Mechanochemical synthesis, conducted in a high-energy ball mill, allows for the direct reaction of solid precursors to form the desired product. This document provides a detailed protocol for the mechanochemical synthesis of bismuth(III) gallate based on established methodologies.[1][2][3]

Data Presentation

The following tables summarize the key quantitative parameters for the mechanochemical synthesis of bismuth gallate.

Table 1: Reactant and Milling Parameters

ParameterValue/RangeDetails
Precursors Bismuth(III) oxide (Bi₂O₃), Gallic acid (HGall)Stoichiometric ratios of Bi₂O₃ to gallic acid were tested.[1]
Precursor Ratios (Bi₂O₃:HGall) 1:2 and 1:4 tested---
Reaction Mixture Mass 200 mg---
Milling Jars 10 ml and 25 ml stainless steel jars---
Milling Balls 7 mm and 10 mm hardened stainless steel ballsTwo 10 mm balls were used for the 200 mg reaction mixture in a 10 ml jar.[1][3]
Grinding Time 30 - 45 minutes---
Grinding Frequency 30 Hz---

Table 2: Conditions for Liquid-Assisted (LAG) and Ion- and Liquid-Assisted Grinding (ILAG)

ParameterValue/RangeDetails
Liquids (for LAG) Water, acetone, DMF, ethanol, propanol (B110389)50 μl of liquid per 200 mg of reaction mixture was a typical starting point.[1]
Liquid Volume (Water and Propanol) 30 - 150 μl per 200 mg of reaction mixtureTested as pure liquids and as water-propanol mixtures.[1]
Ionic Additive (for ILAG) Ammonium (B1175870) nitrate (B79036) (NH₄NO₃)1–2 weight % of the total reaction mixture.[1][3]
Pre-heating 85 °C for 30 minutesImplemented for selected samples prior to grinding.[1][3]

Experimental Protocols

This section details the methodology for the mechanochemical synthesis of bismuth gallate.

Precursor Preparation
  • Accurately weigh bismuth(III) oxide (Bi₂O₃) and gallic acid (HGall) in the desired molar ratio (e.g., 1:2 or 1:4).[1]

  • The total mass of the reaction mixture should be 200 mg for a 10 ml milling jar.[1][3]

Mechanochemical Synthesis: Neat, LAG, and ILAG Conditions

The synthesis can be performed under three different conditions: neat (dry) grinding, liquid-assisted grinding (LAG), or ion- and liquid-assisted grinding (ILAG).

a. Neat Grinding:

  • Place the pre-weighed Bi₂O₃ and gallic acid powders into a 10 ml stainless steel milling jar.

  • Add two 10 mm stainless steel balls to the jar.[1][3]

  • Securely close the jar and place it in a vibration-type ball mill (e.g., InSolido Technologies IST500).[1]

  • Set the grinding frequency to 30 Hz and the milling time to 30-45 minutes.[3]

  • Start the milling process.

b. Liquid-Assisted Grinding (LAG):

  • Follow steps 1 and 2 from the neat grinding protocol.

  • Add a specific volume of the chosen liquid (e.g., 50 μl of water, ethanol, or propanol per 200 mg of reaction mixture) into the milling jar.[1]

  • Proceed with steps 3-5 from the neat grinding protocol.

c. Ion- and Liquid-Assisted Grinding (ILAG):

  • In addition to the precursors, add 1-2 weight % of ammonium nitrate (NH₄NO₃) to the milling jar.[1][3]

  • Follow all steps for the LAG protocol, adding the specified amount of liquid.

Optional Pre-heating Step

For certain experiments, the reaction mixture can be heated prior to milling.

  • After loading the precursors (and any liquid or ionic additives) into the milling jar, place the sealed jar in an oven at 85 °C for 30 minutes.[1][3]

  • After heating, allow the jar to cool to a safe handling temperature before placing it in the mill and commencing the grinding process.

Post-Synthesis Processing
  • After milling is complete, carefully open the milling jar in a fume hood.

  • Collect the resulting powder.

  • The product can then be characterized using techniques such as Powder X-ray Diffraction (PXRD) to determine the phase and crystallinity.

Visualizations

The following diagrams illustrate the experimental workflow for the mechanochemical synthesis of bismuth gallate.

Mechanochemical_Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_milling 2. Milling Setup cluster_conditions 3. Synthesis Conditions cluster_process 4. Mechanosynthesis cluster_analysis 5. Product Analysis weigh_bi Weigh Bi₂O₃ load_jar Load Precursors into Milling Jar weigh_bi->load_jar weigh_ga Weigh Gallic Acid weigh_ga->load_jar add_balls Add Milling Balls load_jar->add_balls neat Neat Grinding add_balls->neat lag LAG (Add Liquid) add_balls->lag ilag ILAG (Add Liquid + NH₄NO₃) add_balls->ilag preheat Optional: Pre-heat at 85°C neat->preheat mill Ball Mill (30 Hz, 30-45 min) neat->mill lag->preheat lag->mill ilag->preheat ilag->mill preheat->mill optional step collect Collect Product mill->collect characterize Characterize (e.g., PXRD) collect->characterize

Caption: Experimental workflow for the mechanochemical synthesis of bismuth gallate.

Logical_Relationship_Diagram cluster_reactants Reactants cluster_process Mechanochemical Process cluster_parameters Process Modifiers cluster_product Product Bi2O3 Bismuth(III) Oxide Milling High-Energy Ball Milling Bi2O3->Milling GallicAcid Gallic Acid GallicAcid->Milling BiGallate Bismuth Gallate Milling->BiGallate LAG Liquid-Assisted Grinding (LAG) LAG->Milling ILAG Ion- and Liquid-Assisted Grinding (ILAG) ILAG->Milling Heating Pre-Milling Heating Heating->Milling

References

Application Notes and Protocols: Bismuth-Based Materials for Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth-based materials have emerged as highly promising candidates for environmental remediation due to their low toxicity, chemical stability, and excellent performance in degrading organic pollutants, removing heavy metals, and sensing environmental contaminants.[1][2][3] Their unique electronic and structural properties, particularly in nanostructured forms, enable efficient photocatalysis, adsorption, and electrochemical detection.[4][5] This document provides detailed application notes and experimental protocols for the synthesis and utilization of various bismuth-based materials in environmental remediation applications.

Key Applications and Mechanisms

Bismuth compounds, including bismuth oxides (Bi₂O₃), bismuth oxyhalides (BiOX, X=Cl, Br, I), bismuth vanadate (B1173111) (BiVO₄), and bismuth ferrite (B1171679) (BiFeO₃), are central to these applications.[4][6] Their efficacy stems from their suitable band gaps for visible light absorption, high charge separation efficiency, and large surface areas.[4][7]

Photocatalysis

Bismuth-based semiconductors are widely employed as photocatalysts for the degradation of organic pollutants such as dyes and antibiotics.[4][8] Upon irradiation with light of appropriate energy, electrons are excited from the valence band to the conduction band, generating electron-hole pairs. These charge carriers migrate to the material's surface and react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then mineralize organic pollutants.

Mechanism of Photocatalytic Degradation by Bismuth-Based Semiconductors

Photocatalysis_Mechanism cluster_semiconductor Bismuth-Based Semiconductor VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ Light Light (hν ≥ Eg) Light->VB Excitation O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation O2_rad •O₂⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_neg->OH_rad Pollutants Organic Pollutants O2_rad->Pollutants OH_rad->Pollutants Degradation Degradation Products (CO₂, H₂O, etc.) Pollutants->Degradation

Caption: Photocatalytic mechanism of a bismuth-based semiconductor.

Adsorption

The high surface area and specific surface chemistry of bismuth-based materials make them effective adsorbents for the removal of heavy metals and organic dyes from water.[1][9] Bismuth oxyhydroxides, for instance, exhibit a high affinity for various anionic contaminants, including chromate (B82759) and arsenate, due to their layered structures with exchangeable anions.[2][10]

Sensing

Bismuth-based materials are also utilized in the development of electrochemical sensors for the detection of heavy metals and other pollutants.[11] Bismuth's low toxicity makes it an environmentally friendly alternative to mercury in stripping voltammetry.[11] Bismuth-chitosan nanocomposites have shown high sensitivity for the simultaneous detection of lead, cadmium, and zinc ions in wastewater.[11]

Data Presentation: Performance of Bismuth-Based Materials

The following tables summarize the performance of various bismuth-based materials in different environmental remediation applications.

Table 1: Photocatalytic Degradation of Organic Pollutants

PhotocatalystTarget PollutantCatalyst Dose (g/L)Pollutant Conc. (mg/L)Irradiation Time (min)Degradation Efficiency (%)Reference
Bi₂WO₆Norfloxacin---High[4]
Bi₂S₃/Bi₄O₇Rhodamine B---96.3 (after 4 cycles)[4]
BiPO₄Polypropylene microplastics---10.81 (area reduction)[12]
Bi₂O₃/TiO₂Polypropylene microplastics---9.15 (area reduction)[12]
BiVO₄Methylene Blue--20096.4[13]
Mn-doped Bi₂O₃Methylene Blue0.24015093.16[14]
BiVO₄Malachite Green11012072.72[15]
Bi₂MoO₆Orange G150480~96[16]

Table 2: Adsorption of Contaminants

AdsorbentTarget ContaminantAdsorption Capacity (mg/g)pHContact Time (h)Reference
Hydrous Bismuth OxideNitrate (B79036)0.508 - 0.512--[9]
Hydrous Bismuth OxideFluoride0.60 - 1.93--[9]
Magnetic Bismuth FerritePolystyrene microplastics195.5--[17]

Table 3: Sensing of Heavy Metals

Sensor MaterialTarget AnalyteDetection LimitMethodReference
Bi-chitosan nanocompositeZn²⁺0.1 ppbSWASV[11]
Bi-chitosan nanocompositeCd²⁺0.1 ppbSWASV[11]
Bi-chitosan nanocompositePb²⁺0.2 ppbSWASV[11]
Nafion-blanketed Bismuth nanoplatesCd²⁺0.376 nMDPASV[18]
Nafion-blanketed Bismuth nanoplatesPb²⁺0.178 nMDPASV[18]

Experimental Protocols

Protocol 1: Synthesis of Bismuth Vanadate (BiVO₄) by Precipitation Method

This protocol describes the synthesis of BiVO₄, a visible-light-active photocatalyst.[19][20]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium (B1175870) metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃, 70%)

  • Ammonium hydrogen carbonate ((NH₄)HCO₃) or Sodium Bicarbonate (NaHCO₃)[20]

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of bismuth nitrate in deionized water containing a small amount of nitric acid to prevent hydrolysis.

  • Prepare a 0.1 M solution of ammonium metavanadate in deionized water.

  • Mix the two solutions and stir continuously at room temperature until a clear yellow solution is obtained.

  • Titrate the mixed solution with a solution of ammonium hydrogen carbonate or add sodium bicarbonate in excess to precipitate BiVO₄.[19][20]

  • Heat and stir the resulting suspension at 80°C for 4 hours.[20]

  • Filter the precipitate and wash it thoroughly with deionized water until the pH is neutral.

  • Dry the obtained powder in an oven.

  • Calcined the dried powder at 300-450°C in a furnace under air flow for 4 hours to obtain crystalline BiVO₄.[19]

Experimental Workflow for BiVO₄ Synthesis

BiVO4_Synthesis_Workflow cluster_solutions Solution Preparation Bi_sol Prepare 0.1M Bi(NO₃)₃ solution Mixing Mix Bi and V solutions with stirring Bi_sol->Mixing V_sol Prepare 0.1M NH₄VO₃ solution V_sol->Mixing Precipitation Add (NH₄)HCO₃ or NaHCO₃ to precipitate BiVO₄ Mixing->Precipitation Heating Heat at 80°C for 4 hours Precipitation->Heating Filtration Filter and wash the precipitate Heating->Filtration Drying Dry the powder Filtration->Drying Calcination Calcined at 300-450°C for 4 hours Drying->Calcination BiVO4_powder Crystalline BiVO₄ Powder Calcination->BiVO4_powder

Caption: Workflow for the synthesis of BiVO₄ powder.

Protocol 2: Photocatalytic Degradation of Methylene Blue using Synthesized BiVO₄

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized BiVO₄.[13][19]

Materials and Equipment:

  • Synthesized BiVO₄ photocatalyst

  • Methylene blue (MB) dye

  • Deionized water

  • Visible light source (e.g., 23W light bulb or halogen lamp)[15][19]

  • Magnetic stirrer

  • Beakers

  • UV-Vis spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a stock solution of MB in deionized water (e.g., 10 mg/L).

  • Disperse a specific amount of BiVO₄ catalyst (e.g., 0.1 g) in a known volume of the MB solution (e.g., 100 mL).[15]

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Take an initial sample and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.

  • Place the beaker under the visible light source and start the irradiation.

  • Take aliquots of the suspension at regular time intervals (e.g., every 20 or 30 minutes).

  • Centrifuge each aliquot to separate the catalyst.

  • Measure the absorbance of the supernatant of each sample.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 3: Green Synthesis of Bismuth Oxide (Bi₂O₃) Nanoparticles

This protocol describes an environmentally friendly method for synthesizing Bi₂O₃ nanoparticles using plant extracts.[21][22][23]

Materials:

  • Bismuth(III) nitrate (Bi(NO₃)₃)

  • Fresh plant leaves (e.g., Mentha pulegium or Chenopodium album)[22][23]

  • Deionized water

Procedure:

  • Preparation of Plant Extract:

    • Thoroughly wash the fresh leaves with deionized water.

    • Boil a specific amount of leaves (e.g., finely chopped) in deionized water (e.g., 100 mL) at 100°C.[23]

    • Filter the extract and store it for use.

  • Synthesis of Bi₂O₃ Nanoparticles:

    • Dissolve bismuth nitrate in deionized water (e.g., 2 g in 10 mL) and stir at 90°C.[21]

    • Add the plant extract (e.g., 20 mL) to the bismuth nitrate solution under constant stirring at 90°C.[21]

    • Continue stirring for 24 hours to form the nanoparticles.[21]

    • Wash the product several times with deionized water.

    • Dry the product in a vacuum.

    • Heat the dried powder in a furnace at 550°C for 5 hours to remove impurities and obtain crystalline α-Bi₂O₃.[22]

Logical Relationship in Green Synthesis

Green_Synthesis_Logic Plant_Extract Plant Extract (Reducing & Capping Agent) Reaction Reaction at Elevated Temperature (e.g., 90°C) Plant_Extract->Reaction Bi_Precursor Bismuth Precursor (Bi(NO₃)₃) Bi_Precursor->Reaction Bi2O3_NPs Bi₂O₃ Nanoparticles Reaction->Bi2O3_NPs Calcination Calcination (e.g., 550°C) Bi2O3_NPs->Calcination Impurity Removal & Crystallization Crystalline_Bi2O3 Crystalline α-Bi₂O₃ Calcination->Crystalline_Bi2O3

Caption: Logic of green synthesis of Bi₂O₃ nanoparticles.

Conclusion

Bismuth-based materials offer a versatile and effective platform for addressing various environmental contamination issues. Their low toxicity and high efficiency make them sustainable alternatives to conventional materials. The protocols provided herein offer a starting point for researchers to synthesize and evaluate these promising materials for a range of environmental remediation applications. Further research into optimizing synthesis methods, enhancing material properties, and scaling up applications will continue to expand their utility in creating a cleaner environment.

References

Application Notes and Protocols: Bismuth Nitrate Pentahydrate in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is a versatile inorganic bismuth salt with significant and expanding applications in the pharmaceutical industry.[1][2] Historically recognized for its use in medications for gastrointestinal disorders, its role has broadened to encompass antimicrobial and anticancer therapies, largely through its function as a precursor in the synthesis of advanced bismuth-based nanomaterials.[3][4] This document provides detailed application notes and experimental protocols for the use of bismuth nitrate pentahydrate in key pharmaceutical research and development areas.

Antimicrobial Applications

Bismuth compounds exhibit broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria.[5] A primary application is in the treatment of Helicobacter pylori infections, a major cause of peptic ulcers.[6][7] Bismuth-containing therapies are noted for their ability to overcome antibiotic resistance.[6]

Activity Against Helicobacter pylori

Bismuth compounds are a cornerstone of quadruple therapy for H. pylori eradication. While the precise mechanism is multifaceted, it is understood that bismuth exerts its antimicrobial effects through various pathways, potentially including the inhibition of bacterial iron uptake.[6][8][9]

Quantitative Antimicrobial Data

The antimicrobial efficacy of bismuth compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/NanoparticleMicroorganismMIC (μg/mL)Reference
Bismuth SubsalicylateH. pylori4 - 32[10]
Bismuth Potassium CitrateH. pylori2 - 16[10]
Colloidal Bismuth SubcitrateH. pylori1 - 8[10]
Bismuth NanoparticlesH. pylori (clinical isolates)60 - 100[11]
Bismuth SubnitrateH. pylori>200[11]
Bismuth SubnitrateStaphylococcus aureus>1280[12]
Bismuth NanoparticlesStaphylococcus aureus>1280[12]
Bismuth SubnitratePseudomonas aeruginosa>1280[12]
Bismuth NanoparticlesPseudomonas aeruginosa>1280[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This protocol is adapted for determining the MIC of bismuth compounds against H. pylori.

Materials:

  • Bismuth compound (e.g., Colloidal Bismuth Subcitrate)

  • H. pylori strains (including reference and clinical isolates)

  • Mueller-Hinton agar supplemented with 5% sheep blood

  • Phosphate-Buffered Saline (PBS), sterile

  • Petri dishes

  • Incubator capable of maintaining microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C

  • Spectrophotometer

Procedure:

  • Preparation of Bismuth Stock Solution: Prepare a stock solution of the bismuth compound in a suitable solvent (e.g., sterile deionized water).

  • Preparation of Agar Plates:

    • Melt the Mueller-Hinton agar and cool to 45-50°C.

    • Prepare a series of two-fold dilutions of the bismuth compound stock solution.

    • Add the appropriate volume of each bismuth dilution to the molten agar to achieve the desired final concentrations (e.g., 0.5 to 256 µg/mL).

    • Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no bismuth compound.

  • Inoculum Preparation:

    • Culture H. pylori on agar plates for 48-72 hours under microaerophilic conditions.

    • Harvest the bacteria and suspend them in sterile PBS.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • Spot-inoculate 1-2 µL of the prepared bacterial suspension onto the surface of the agar plates containing the different bismuth concentrations.

  • Incubation:

    • Incubate the plates at 37°C for 72 hours under microaerophilic conditions.

  • Determination of MIC:

    • The MIC is the lowest concentration of the bismuth compound that completely inhibits the visible growth of H. pylori.

experimental_workflow_mic cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Bismuth Stock Solution plates Agar Plates with Bismuth Dilutions stock->plates inoculate Inoculate Plates plates->inoculate inoculum H. pylori Inoculum inoculum->inoculate incubate Incubate (37°C, 72h, microaerophilic) inoculate->incubate read Read Plates for Growth incubate->read mic Determine MIC read->mic precursor_diagram cluster_synthesis Synthesis Methods cluster_nanoparticles Resulting Nanoparticles BNP Bismuth Nitrate Pentahydrate hydrothermal Hydrothermal/ Solvothermal BNP->hydrothermal solgel Sol-Gel BNP->solgel reduction Chemical Reduction BNP->reduction microwave Microwave Irradiation BNP->microwave Bi2O3 Bi₂O₃ hydrothermal->Bi2O3 Bi2S3 Bi₂S₃ hydrothermal->Bi2S3 BiOX BiOX (X=Cl, Br, I) hydrothermal->BiOX BiNPs Elemental Bi hydrothermal->BiNPs solgel->Bi2O3 Other Other Bi-based Nanocomposites solgel->Other reduction->BiNPs microwave->BiNPs signaling_pathway_cytotoxicity cluster_cell Cancer Cell BiNPs Bismuth Nanoparticles (BiNPs) Internalization Cellular Uptake BiNPs->Internalization ROS Increased Reactive Oxygen Species (ROS) Internalization->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis XRay X-Ray Radiation (Radiotherapy) XRay->ROS enhances

References

Bismuth Hydrate: A Promising Photocatalyst for the Degradation of Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth hydrate (B1144303) (Bi(OH)₃) is emerging as a promising and efficient photocatalyst for the degradation of organic dyes in wastewater. Its non-toxic nature, chemical stability, and effective photocatalytic activity under various light sources make it a compelling candidate for environmental remediation applications. This document provides detailed application notes and experimental protocols for the synthesis of bismuth hydrate and its use in the photocatalytic degradation of organic dyes, targeted towards researchers, scientists, and drug development professionals.

The photocatalytic process using bismuth-based materials is driven by the generation of reactive oxygen species (ROS) upon light irradiation. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents capable of breaking down complex organic dye molecules into simpler, non-toxic compounds.

Application Notes

This compound has demonstrated high efficiency in the degradation of various organic dyes. For instance, iron-doped this compound (Fe-Bi(OH)₃) nanocomposites have been shown to achieve a degradation rate of 99.61% for Rhodamine B under natural daylight.[1] Furthermore, Bi(OH)₃ synthesized via a hydrothermal method has proven effective in the synergistic adsorption and photocatalytic degradation of tetracycline, with a total removal of 92%. The photocatalytic activity is influenced by several factors including catalyst dosage, pH of the solution, and the initial concentration of the dye.

Key Advantages of this compound Photocatalyst:

  • High Efficiency: Demonstrates high degradation rates for a variety of organic pollutants.

  • Cost-Effective Synthesis: Can be synthesized through relatively simple and low-cost methods like sol-gel and hydrothermal synthesis.

  • Eco-Friendly: Bismuth compounds are generally considered to be of low toxicity.

  • Stability: Exhibits good chemical stability, allowing for potential reuse.

Quantitative Data on Photocatalytic Degradation

The following tables summarize the quantitative data from various studies on the photocatalytic degradation of organic dyes using bismuth-based photocatalysts.

Table 1: Photocatalytic Degradation of Rhodamine B

CatalystLight SourceCatalyst Dose (g/L)Initial Dye Conc. (mg/L)pHDegradation Efficiency (%)Time (min)Reference
Fe-Bi(OH)₃Natural Daylight---99.61-[1]
Bi₂O₃-5-3.097.2120[2]
Bi₂O₃---5.090.6120[2]
Bi₂O₃---7.050.2120[2]
Co₃O₄-Bi₂O₃---8~92-[3]

Table 2: Photocatalytic Degradation of Methylene Blue

CatalystLight SourceCatalyst Dose (mg/L)Initial Dye Conc. (mg/L)pHDegradation Efficiency (%)Time (min)Rate Constant (k) (min⁻¹)Reference
ZnOUV250-10851805.29x10⁻³[4]
1%Bi/TiO₂--50-80120-[5]
Bi₀.₉₆Na₀.₀₄FeO₃UV-Visible---~95100-[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Hydrothermal Method

This protocol describes the synthesis of this compound nanoparticles using a hydrothermal method.

Materials:

Procedure:

  • Dissolve a specific amount of bismuth nitrate pentahydrate in distilled water to form a clear solution.

  • Gradually add a solution of sodium hydroxide to the bismuth nitrate solution under constant stirring until a desired pH is reached (e.g., pH 10-13) to form a milky white suspension.[7][8]

  • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120°C) for a designated period (e.g., 8-16 hours).[9]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the precipitate several times with distilled water and absolute ethanol (B145695) to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at a low temperature (e.g., 60-80°C) for several hours to obtain the this compound powder.

Protocol 2: Photocatalytic Degradation of an Organic Dye

This protocol outlines the procedure for evaluating the photocatalytic activity of this compound in the degradation of a model organic dye, such as Rhodamine B or Methylene Blue.

Materials:

  • This compound photocatalyst

  • Rhodamine B (RhB) or Methylene Blue (MB) dye

  • Distilled water

  • Photoreactor with a light source (e.g., Xenon lamp or UV lamp)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of the desired organic dye (e.g., 100 mg/L) in distilled water. Prepare working solutions of the desired concentration (e.g., 10 mg/L) by diluting the stock solution.

  • Catalyst Suspension: Disperse a specific amount of the this compound photocatalyst (e.g., 0.5 g/L) into a measured volume of the dye solution (e.g., 100 mL).

  • Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to ensure the establishment of an adsorption-desorption equilibrium between the dye and the photocatalyst surface.

  • Photocatalytic Reaction: Place the reactor under the light source and turn on the light to initiate the photocatalytic reaction. Continue stirring the suspension throughout the experiment.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3-5 mL).

  • Sample Analysis: Immediately centrifuge or filter the collected sample to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye (e.g., 554 nm for Rhodamine B, 665 nm for Methylene Blue) using a spectrophotometer.[10]

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_photocatalysis Photocatalytic Degradation s1 Dissolve Bi(NO₃)₃·5H₂O s2 Add NaOH solution s1->s2 s3 Hydrothermal Treatment s2->s3 s4 Wash and Dry s3->s4 s5 Bi(OH)₃ Photocatalyst s4->s5 p2 Disperse Catalyst s5->p2 p1 Prepare Dye Solution p1->p2 p3 Dark Adsorption p2->p3 p4 Light Irradiation p3->p4 p5 Sample Collection p4->p5 p6 Spectrophotometric Analysis p5->p6

Caption: Experimental workflow for the synthesis of Bi(OH)₃ and its application in photocatalytic dye degradation.

Signaling Pathway of Photocatalytic Degradation

photocatalysis_mechanism cluster_catalyst Bi(OH)₃ Photocatalyst vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ excitation h2o H₂O vb->h2o h⁺ oxidation dye Organic Dye vb->dye h⁺ direct oxidation o2 O₂ cb->o2 e⁻ reduction light Light (hν) light->vb Photon Absorption oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad oh_rad->dye Oxidation o2_rad->dye Oxidation degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded

Caption: Proposed mechanism for the photocatalytic degradation of organic dyes by this compound.

References

Hydrolytic Processing of Bismuth for Compound Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth, a heavy metal with remarkably low toxicity in its therapeutic forms, has been a cornerstone in medicinal chemistry for centuries. Its compounds are integral to treating a variety of gastrointestinal disorders, most notably infections caused by Helicobacter pylori.[1][2] More recently, the scope of bismuth-based therapeutics has expanded to include anticancer and antiviral applications.[3][4] The synthesis of these medicinally important bismuth compounds often relies on a fundamental chemical process: hydrolysis.

This document provides detailed application notes and experimental protocols for the hydrolytic processing of bismuth to synthesize key compounds of interest for drug development. It includes quantitative data on synthesis parameters, detailed methodologies, and visual representations of experimental workflows and mechanisms of action.

Application Notes

The hydrolytic synthesis of bismuth compounds is a versatile and widely employed method for producing active pharmaceutical ingredients (APIs). This approach typically involves the controlled precipitation of bismuth salts from an aqueous solution, often by adjusting the pH or temperature. The resulting products' physicochemical properties, such as particle size and purity, are highly dependent on the reaction conditions.[5][6]

Key Bismuth Compounds Synthesized via Hydrolysis:

  • Bismuth Subsalicylate: The active ingredient in many over-the-counter gastrointestinal remedies, bismuth subsalicylate is effective in treating diarrhea, indigestion, and nausea.[7] Its therapeutic action is attributed to the in-situ hydrolysis in the gut to bismuth oxychloride and salicylic (B10762653) acid, both of which possess bactericidal and anti-inflammatory properties.[7]

  • Bismuth Citrate (B86180): A key component in the treatment of peptic ulcers, bismuth citrate complexes are highly effective against H. pylori.[8][9] The synthesis of bismuth citrate via hydrolysis allows for the formation of compounds with high purity, which is crucial for pharmaceutical applications.[5]

  • Bismuth Subgallate: Used as an astringent and to treat malodor, bismuth subgallate's synthesis involves the hydrolysis of a bismuth salt in the presence of gallic acid.[10][11]

  • Bismuth Oxide Nanoparticles: These nanoparticles are gaining attention for their potential in cancer therapy and as antimicrobial agents.[12][13] Hydrolytic methods offer a straightforward approach to synthesizing bismuth oxide nanoparticles with controlled size and morphology.[13]

Therapeutic Mechanisms of Action:

Bismuth compounds exert their therapeutic effects through a multi-targeted approach. In the context of H. pylori infections, bismuth ions have been shown to:

  • Inhibit bacterial enzymes such as urease, catalase, and lipase.[4]

  • Disrupt ATP synthesis.[1][2]

  • Inhibit protein and cell wall synthesis.[1][2]

  • Impede bacterial adherence to epithelial cells.[1]

As anticancer agents, bismuth compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including:

  • Generation of reactive oxygen species (ROS).[3]

  • Activation of caspases.[3][8]

  • Mitochondrial perturbation.[3]

  • DNA fragmentation.[3]

The versatility of hydrolytic processing allows for the tuning of particle size and morphology, which can influence the bioavailability and efficacy of the final drug product.

Quantitative Data on Hydrolytic Synthesis

The following tables summarize quantitative data on the synthesis of various bismuth compounds via hydrolysis, compiled from multiple sources.

Table 1: Synthesis of Bismuth Citrate

PrecursorpHTemperature (°C)Molar Ratio (Citrate:Bi)Reaction Time (h)Yield (%)Reference
Basic Bismuth Nitrate (B79036)0.5-0.750-70---[9]
Bismuth Nitrate-60-801.01-1.301-6High[14]
Oxohydroxobismuth (III) Nitrate~1.02534Quantitative[5]
Oxohydroxobismuth (III) Nitrate-50-<1-[5]

Table 2: Synthesis of Bismuth Subsalicylate

PrecursorTemperature (°C)Reaction Time (h)Particle Size (D50)Purity (Bismuth Content %)Yield (%)Reference
Bismuth Hydroxide (B78521)60-751.5-2.5<15 µm57.6398.40[9]
Bismuth Hydroxide702<15 µm57.6298.65[9]
Bismuth(III) Oxide1403---[15]

Table 3: Synthesis of Bismuth Oxide Nanoparticles

PrecursorTemperature (°C)Reaction TimeParticle Size (nm)Reference
Bismuth Nitrate702.5 h3.7 ± 0.6[16]
Bismuth Nitrate120-150--[13]

Experimental Protocols

Protocol 1: Synthesis of Bismuth Citrate via Hydrolysis of Basic Bismuth Nitrate

This protocol is adapted from studies on the solid-liquid reaction to form bismuth citrate.[5][9]

Materials:

  • Basic Bismuth Nitrate (--INVALID-LINK--₅·3H₂O)

  • Citric Acid (C₆H₈O₇)

  • Deionized Water

  • Nitric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Beakers

  • Magnetic Stirrer and Hotplate

  • pH Meter

  • Buchner Funnel and Filter Paper

  • Drying Oven

Procedure:

  • Prepare a solution of citric acid in deionized water.

  • In a separate beaker, suspend the basic bismuth nitrate in deionized water.

  • Heat the basic bismuth nitrate suspension to 50-70°C with continuous stirring.

  • Slowly add the citric acid solution to the heated suspension.

  • Monitor and adjust the pH of the reaction mixture to 0.5-0.7 using nitric acid or sodium hydroxide as needed.

  • Maintain the reaction at the set temperature with stirring for 1-4 hours to ensure complete conversion.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated bismuth citrate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Dry the purified bismuth citrate in an oven at a temperature below 60°C until a constant weight is achieved.[17]

Characterization:

  • Purity: Can be determined by chemical analysis for bismuth content.

  • Phase Identification: X-ray Diffraction (XRD) can be used to confirm the crystalline phase of the bismuth citrate.

  • Functional Groups: Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups of the citrate ligand.

Protocol 2: Synthesis of Bismuth Subsalicylate via Hydrolysis

This protocol is based on the reaction of bismuth hydroxide with salicylic acid.[9][17]

Materials:

  • Bismuth Hydroxide (Bi(OH)₃)

  • Salicylic Acid (C₇H₆O₃)

  • Pure Water

  • Boiling Water (for washing)

  • Beakers

  • Magnetic Stirrer and Hotplate

  • Filtration apparatus

  • Vacuum Drying Oven

Procedure:

  • Create a uniform suspension of analytically pure bismuth hydroxide powder in pure water in a beaker with a liquid-solid mass ratio of 10-15.[9]

  • Heat the suspension to 60-75°C with continuous stirring.[9]

  • Slowly add the pharmaceutical-grade salicylic acid to the heated suspension over a period of 15-45 minutes.[9]

  • Continue stirring the reaction mixture at the set temperature for 1.5-2.5 hours in a sealed container, protected from light.[9]

  • After the reaction, decant the supernatant.

  • Wash the precipitate with boiling water, followed by filtration.

  • Dry the resulting filter cake in a vacuum oven at 60-70°C until the water content is less than 1.0%.[9]

  • The dried product can be crushed and sieved to obtain a fine powder.

Characterization:

  • Purity and Content: Bismuth and salicylic acid content can be determined according to pharmacopoeia standards.[9]

  • Particle Size: Particle size analysis can be performed to ensure it meets specifications (e.g., D(50) < 15 microns).[9]

  • Identity: FTIR spectroscopy can be used to confirm the presence of characteristic functional groups.

Protocol 3: Purification of Bismuth Compounds for Pharmaceutical Use

This protocol outlines a general procedure for the purification of hydrolytically synthesized bismuth compounds.

Materials:

  • Crude synthesized bismuth compound

  • Deionized Water

  • Ethanol (B145695) or other suitable organic solvent

  • Beakers

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Washing:

    • Wash the crude precipitate thoroughly with deionized water to remove water-soluble impurities and unreacted precursors.

    • For compounds like bismuth subsalicylate, an additional wash with a suitable organic solvent like absolute ethanol can be used to remove excess salicylic acid.[17]

  • Filtration:

    • Collect the washed precipitate by vacuum filtration. Ensure as much solvent as possible is removed.

  • Drying:

    • Dry the purified product in an oven at a moderate temperature (e.g., below 60°C) to avoid decomposition.[17] For heat-sensitive compounds, drying under vacuum at a lower temperature is recommended.

  • Recrystallization (if necessary):

    • For higher purity, recrystallization can be performed. The choice of solvent is critical and depends on the specific bismuth compound. This step often requires investigation to find a suitable solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature. Due to the generally low solubility of many bismuth compounds, this can be challenging.[18]

Visualizations

Experimental and Signaling Pathways

Hydrolytic_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_processing Processing Stage cluster_purification Purification Stage Bismuth_Precursor Bismuth Precursor (e.g., Bismuth Nitrate) Reaction_Vessel Reaction Vessel Bismuth_Precursor->Reaction_Vessel Solvent Aqueous Solvent (e.g., Water) Solvent->Reaction_Vessel Reactant Reactant (e.g., Citric Acid, Salicylic Acid) Reactant->Reaction_Vessel Hydrolysis Controlled Hydrolysis (pH, Temp, Time Adjustment) Reaction_Vessel->Hydrolysis Precipitation Precipitation of Bismuth Compound Hydrolysis->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product Purified Bismuth Compound Drying->Final_Product

Caption: General workflow for hydrolytic synthesis of bismuth compounds.

Bismuth_H_pylori_MoA cluster_effects Inhibitory Effects Bismuth_Compound Bismuth Compound (e.g., Bismuth Citrate) H_pylori Helicobacter pylori Bismuth_Compound->H_pylori targets Enzyme_Inhibition Inhibition of Bacterial Enzymes (Urease, Catalase, etc.) H_pylori->Enzyme_Inhibition ATP_Inhibition Inhibition of ATP Synthesis H_pylori->ATP_Inhibition Synthesis_Inhibition Inhibition of Protein & Cell Wall Synthesis H_pylori->Synthesis_Inhibition Adherence_Inhibition Inhibition of Bacterial Adherence H_pylori->Adherence_Inhibition Bacterial_Death Bacterial Cell Death Enzyme_Inhibition->Bacterial_Death ATP_Inhibition->Bacterial_Death Synthesis_Inhibition->Bacterial_Death Adherence_Inhibition->Bacterial_Death

Caption: Mechanism of action of bismuth compounds against H. pylori.

Bismuth_Anticancer_MoA cluster_cellular_effects Cellular Effects Bismuth_Nanoparticle Bismuth Nanoparticle Cancer_Cell Cancer Cell Bismuth_Nanoparticle->Cancer_Cell cellular uptake ROS_Generation Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Generation Mitochondrial_Stress Mitochondrial Perturbation Cancer_Cell->Mitochondrial_Stress DNA_Damage DNA Fragmentation Cancer_Cell->DNA_Damage Caspase_Activation Caspase Activation ROS_Generation->Caspase_Activation Mitochondrial_Stress->Caspase_Activation DNA_Damage->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Anticancer mechanism of bismuth nanoparticles.

References

Bismuth Catalysts: A Superior, Non-Toxic Alternative for Polyurethane Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Bismuth-based catalysts are emerging as a highly effective and environmentally benign alternative to traditional organotin and mercury catalysts in a wide range of polyurethane (PU) applications. With growing regulatory pressure and a demand for safer, more sustainable materials, bismuth catalysts offer comparable reactivity to their tin-based counterparts with a significantly improved toxicological profile.[1][2] These catalysts are versatile, finding utility in the production of flexible and rigid foams, elastomers, coatings, adhesives, and sealants.[1] This document provides detailed application notes, experimental protocols, and a mechanistic overview of bismuth catalysts in polyurethane synthesis.

Advantages of Bismuth Catalysts

Bismuth catalysts, particularly bismuth carboxylates like bismuth neodecanoate and bismuth octoate, offer several key advantages over conventional catalysts:

  • Low Toxicity: Bismuth compounds exhibit very low toxicity, making them a safer choice for both manufacturing processes and final products, a critical consideration in consumer and medical applications.[1][2]

  • High Reactivity: Bismuth catalysts can achieve cure speeds comparable to or even exceeding those of some tin catalysts, ensuring efficient production cycles.[3]

  • Selectivity: They demonstrate high selectivity for the isocyanate-polyol (gelling) reaction over the isocyanate-water (blowing) reaction, which can be beneficial in controlling foam morphology and coating properties.[3][4]

  • Versatility: A variety of bismuth catalysts are available, including neodecanoates, octoates, and specialty blends, allowing for tailored performance in diverse polyurethane systems.[1]

Data Presentation: Performance of Bismuth Catalysts

The following tables summarize the quantitative data from various studies, comparing the performance of bismuth catalysts with traditional tin catalysts in different polyurethane formulations.

Table 1: Comparison of Bismuth and Tin Catalysts in Flexible Polyurethane Foam

CatalystConcentration (php*)Cream Time (s)Rise Time (s)Gel Time (s)Density ( kg/m ³)Isocyanate Conversion (%)
Stannous Octoate0.20~12~135-35.5~80
Bismuth Triflate0.10~12~135-38.2>80
Bismuth Triflate0.05---40.1~80
Bismuth Triflate0.025---42.3<80

*php: parts per hundred of polyol. *Data extracted from a study on flexible polyurethane foam synthesis.[5] The study showed that bismuth triflate was more efficient than stannous octoate, achieving higher isocyanate conversion at lower concentrations.[5]

Table 2: Performance of Bismuth Catalysts in 2K Polyurethane Coatings

CatalystConcentration (%)Pot Life (min)Tack-Free Time (hr)Pendulum Hardness (s, 24h)
DBTL0.12>1804.560
Bismuth Neodecanoate0.241205.555
Bismuth Octoate0.241306.050
Bismuth/Zinc Carboxylate0.241505.058

*DBTL: Dibutyltin dilaurate. *Data from a comparative study of catalysts in a 2K PU coating formulation with an aliphatic isocyanate.[3] The results indicate that while DBTL provides a longer pot life and faster initial hardness development, bismuth catalysts can achieve comparable final hardness.[3] With aromatic isocyanates, bismuth catalysts have been shown to exhibit higher reactivity than DBTL.[3]

Reaction Mechanism and Signaling Pathway

The catalytic action of bismuth compounds in urethane (B1682113) formation is believed to proceed through a Lewis acid mechanism. The bismuth center coordinates with the oxygen of the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then attacks the isocyanate group, leading to the formation of a urethane linkage.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Complex cluster_product Product Polyol R-OH (Polyol) Activated_Complex [Bi(OOCR)₃ • R-OH] Polyol->Activated_Complex Coordination Isocyanate R'-NCO (Isocyanate) Urethane R'-NH-CO-OR (Polyurethane) Isocyanate->Urethane Bi_Catalyst Bi(OOCR)₃ (Bismuth Catalyst) Bi_Catalyst->Activated_Complex Activated_Complex->Urethane Nucleophilic Attack Urethane->Bi_Catalyst Catalyst Regeneration

Caption: Proposed mechanism of bismuth-catalyzed polyurethane formation.

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethane foam and a two-component (2K) coating using bismuth catalysts. Researchers should optimize these protocols based on their specific materials and desired product properties.

Protocol 1: Preparation of Flexible Polyurethane Foam

Materials:

  • Polyether polyol (e.g., Lupranol 2095)

  • Polypropylene (B1209903) glycol (e.g., Lupranol 1200)

  • Diphenylmethane diisocyanate (MDI) (e.g., Lupranate MI and M20)

  • Deionized water (blowing agent)

  • Amine catalyst (e.g., Dabco 33-LV)

  • Surfactant (e.g., Tegostab B 8715 LF)

  • Bismuth catalyst (e.g., Bismuth Triflate or Bismuth Neodecanoate)

  • Stannous octoate (for comparison)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyether polyol, polypropylene glycol, deionized water, amine catalyst, and surfactant using a mechanical stirrer at 2000 rpm for 2 minutes.[5]

  • Catalyst Addition: Add the desired amount of bismuth catalyst (or stannous octoate for a control experiment) to the premix and continue stirring for an additional 30 seconds to ensure homogeneous distribution. Catalyst loading should be optimized, typically ranging from 0.01 to 0.5 php.[5][6]

  • Isocyanate Addition: Add the MDI to the stirred premix and mix vigorously at 2000 rpm for 10 seconds.[5]

  • Foam Rise: Immediately pour the reacting mixture into a mold and allow it to free-rise at room temperature.[5]

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before characterization.[5]

Experimental Workflow for Polyurethane Foam Synthesis

G start Start premix Prepare Polyol Premix (Polyol, Water, Amine, Surfactant) start->premix mix_premix Mechanical Mixing (2000 rpm, 2 min) premix->mix_premix add_catalyst Add Bismuth Catalyst mix_premix->add_catalyst mix_catalyst Mix for 30s add_catalyst->mix_catalyst add_isocyanate Add Isocyanate (MDI) mix_catalyst->add_isocyanate mix_final Vigorous Mixing (2000 rpm, 10s) add_isocyanate->mix_final pour Pour into Mold mix_final->pour free_rise Allow Free Rise pour->free_rise cure Cure at Room Temperature (24 hours) free_rise->cure characterize Characterize Foam Properties cure->characterize end End characterize->end

Caption: Workflow for the preparation of flexible polyurethane foam.

Protocol 2: Preparation of a 2K Polyurethane Coating

Materials:

  • Component A (Polyol Component):

    • Polyol resin (e.g., polyester (B1180765) or acrylic polyol)

    • Solvent (e.g., butyl acetate)

    • Additives (e.g., flow modifiers, defoamers)

    • Bismuth catalyst (e.g., Bismuth Neodecanoate or Bismuth Octoate)

  • Component B (Isocyanate Component):

    • Polyisocyanate hardener (e.g., HDI or IPDI trimer)

Procedure:

  • Preparation of Component A: In a mixing vessel, combine the polyol resin, solvent, and any additives. Mix until a homogeneous solution is obtained.

  • Catalyst Addition: Add the bismuth catalyst to Component A. The recommended addition rate is typically between 0.01% and 0.12% of the total solid binder.[7] It is advisable to perform preliminary trials to determine the optimal dosage for the specific binder system. The catalyst can be added directly or diluted in a suitable solvent.[8]

  • Mixing of Components: Just before application, mix Component A and Component B according to the manufacturer's recommended ratio (typically determined by the NCO:OH ratio). Ensure thorough mixing to achieve a uniform coating liquid.

  • Application: Apply the coating to the desired substrate using standard techniques such as spraying, brushing, or rolling.

  • Curing: Allow the coating to cure at ambient or elevated temperatures as required by the formulation. Curing times will vary depending on the catalyst concentration, temperature, and humidity.

Logical Relationship for 2K Polyurethane Coating Formulation

G ComponentA Component A Polyol Resin Solvent Additives Bismuth Catalyst Mixing Mixing ComponentA->Mixing ComponentB Component B Polyisocyanate Hardener ComponentB->Mixing Application Application (Spray, Brush, Roll) Mixing->Application Curing Curing (Ambient or Elevated Temp) Application->Curing FinalCoating Final Cured Coating Curing->FinalCoating

References

Application Notes and Protocols: Synthesis of Bismuth Compounds for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bismuth, a heavy metal with remarkably low toxicity in its therapeutic forms, has been a cornerstone of medicinal chemistry for centuries.[1][2] Its compounds are widely utilized for a range of applications, from treating gastrointestinal disorders to emerging roles in cancer therapy and medical imaging.[1][3][4] The therapeutic efficacy of bismuth compounds is often linked to their low solubility in biological fluids, which minimizes systemic absorption and reduces the risk of toxicity.[3][5] Bismuth derivatives are extensively used for managing peptic ulcers, dyspepsia, and gastritis.[3][5] Furthermore, their potent antimicrobial and anticancer properties have been the subject of intensive research.[1][6] This document provides detailed application notes and experimental protocols for the synthesis of key bismuth compounds, including carboxylates, nanoparticles, and metal-organic frameworks (MOFs), intended for researchers, scientists, and professionals in drug development.

Bismuth Carboxylates for Gastrointestinal and Antimicrobial Therapies

Application Note:

Bismuth carboxylates, such as Bismuth Subsalicylate (BSS), Colloidal Bismuth Subcitrate (CBS), and Ranitidine (B14927) Bismuth Citrate (B86180) (RBC), are primary agents for treating gastrointestinal ailments.[7][8] They are particularly effective in quadruple-therapy regimens for the eradication of Helicobacter pylori, a bacterium linked to peptic ulcers and gastritis.[9][10] The mechanism of action is multifaceted; for instance, RBC combines the H2-receptor antagonist activity of ranitidine to suppress gastric acid with the mucosal-protective and bactericidal effects of bismuth citrate.[11][12][13] Bismuth compounds hydrolyze in the acidic environment of the stomach to form insoluble salts that coat the ulcer crater, protecting it from acid and pepsin while also exerting direct antimicrobial effects.[4][8]

Table 1: Overview of Medically Relevant Bismuth Carboxylates

Compound Name Chemical Formula (Representative) Primary Medical Application Key Properties
Bismuth Subsalicylate (BSS) C₇H₅BiO₄ Antidiarrheal, anti-inflammatory, treatment of dyspepsia and nausea[14][15] Hydrolyzes to salicylic (B10762653) acid and insoluble bismuth salts in the stomach.[4]
Colloidal Bismuth Subcitrate (CBS) C₁₂H₁₀BiK₃O₁₄ H. pylori eradication, peptic ulcer treatment[9][15] Forms protective complexes with mucus, coating ulcer craters.[10]
Ranitidine Bismuth Citrate (RBC) C₁₉H₂₇BiN₄O₁₀S H. pylori eradication, peptic ulcer treatment[8][11] Dual-action: reduces stomach acid and provides mucosal protection.[11][12]
Bismuth Subgallate C₇H₅BiO₆ Deodorant, astringent, used in wound dressings.[6] Forms a protective layer on mucous membranes.

| Bismuth Ditartrate | Bi(C₄H₄O₆)(C₄H₅O₆) · 3H₂O | Antiulcer agent for gastric and duodenal ulcers.[16] | Precipitated from nitrate (B79036) solutions using tartaric acid.[16] |

Experimental Protocol 1.1: Synthesis of Bismuth Subsalicylate (BSS) from Bismuth Oxide

This protocol describes the synthesis of BSS by reacting bismuth oxide with salicylic acid in an aqueous solution, a method that avoids the use of nitrate precursors and is amenable to industrial scale-up.[17]

Materials:

  • Bismuth(III) oxide (Bi₂O₃), pulverized (average particle size 0.1-1.35 μm)

  • Salicylic acid (C₇H₆O₃)

  • Ultrapure water

  • Absolute ethanol (B145695)

  • Reaction vessel with heating and stirring capabilities, protected from light

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Prepare an aqueous solution of salicylic acid. The amount is calculated based on the reaction Bi₂O₃ + 2C₇H₆O₃ → 2C₇H₅BiO₄ + H₂O, with an initial excess coefficient of salicylic acid between 0.05 and 0.3.[17]

  • Heat the salicylic acid solution to a predetermined temperature (e.g., 80-90°C).[17]

  • Gradually add the pulverized bismuth oxide particles to the heated salicylic acid solution while stirring under light-proof, airtight conditions.[17]

  • Continue the reaction with vigorous stirring for approximately 1.5 hours, maintaining the temperature.[17]

  • After the reaction is complete, filter the mixture to collect the product.

  • Wash the collected product (bismuth subsalicylate) first with ultrapure water to remove unreacted reagents.[17]

  • Subsequently, wash the product with absolute ethanol to remove any excess salicylic acid.[17]

  • Dry the final product in a vacuum oven at a temperature below 60°C until a fine white powder is obtained.[17]

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying start Start prep_sali Prepare Aqueous Salicylic Acid Solution start->prep_sali heat_sali Heat Solution (80-90°C) prep_sali->heat_sali add_bi Gradually Add Pulverized Bi₂O₃ heat_sali->add_bi react Stir Under Light-Proof Conditions (1.5h) add_bi->react filter Filter Product react->filter wash_water Wash with Ultrapure Water filter->wash_water wash_etoh Wash with Absolute Ethanol wash_water->wash_etoh dry Vacuum Dry (<60°C) wash_etoh->dry end_product Final Product: Bismuth Subsalicylate dry->end_product

Caption: Experimental workflow for the synthesis of Bismuth Subsalicylate (BSS).

Signaling Pathway: Mechanism of Action of Ranitidine Bismuth Citrate (RBC)

RBC is a dual-action drug designed to combat peptic ulcers, particularly those associated with H. pylori.

G cluster_ranitidine Ranitidine Action cluster_bismuth Bismuth Citrate Action RBC Ranitidine Bismuth Citrate (Oral Administration) ranitidine Ranitidine Component RBC->ranitidine Dissociates bismuth Bismuth Citrate Component RBC->bismuth Dissociates block Competitive Blockade ranitidine->block h2_receptor Histamine H2-Receptor (Parietal Cells) h2_receptor->block acid_reduction Reduced Gastric Acid Secretion block->acid_reduction outcome Ulcer Healing & Symptom Relief acid_reduction->outcome coating Forms Protective Coating on Ulcer Site bismuth->coating bactericidal Bactericidal Effect bismuth->bactericidal coating->outcome hpylori H. pylori Bacteria hpylori->bactericidal bactericidal->outcome

Caption: Dual mechanism of action for Ranitidine Bismuth Citrate (RBC).

Bismuth-Based Nanoparticles for Theranostics

Application Note:

Bismuth nanoparticles (BiNPs) are gaining significant attention as theranostic agents due to bismuth's high atomic number (Z=83), which makes it an excellent X-ray contrast agent for computed tomography (CT).[18][19] Compared to traditional iodinated contrast agents, BiNPs offer prolonged circulation times.[18] Beyond imaging, BiNPs can act as radiosensitizers, enhancing the efficacy of radiation therapy by increasing the generation of reactive oxygen species (ROS) that damage tumor cells.[19][20] Their surfaces can be functionalized with polymers like polyethylene (B3416737) glycol (PEG) to ensure aqueous stability and biocompatibility, or with targeting moieties like antibodies for specific delivery to cancer cells.[18][21]

Table 2: Properties of Synthesized Bismuth Nanoparticles for Medical Use

Nanoparticle Type Synthesis Method Average Size / Diameter Polydispersity Index (PDI) Zeta Potential (mV) Medical Application Reference
PEG-coated BiNPs Reduction of Bi(NO₃)₃ 107.8 ± 1.9 nm (hydrodynamic) 0.19 ± 0.01 -26.6 ± 1.7 Diagnostic imaging contrast agent [21]
PVP-stabilized BiNPs Reduction with NaBH₄ Not specified Not specified Not specified Anti-breast cancer agent [22]
Metallic BiNPs One-pot solvothermal ~4 nm Narrow Not specified CT and fluorescence imaging [23]
Bi₂O₃-NPs Hydrothermal ~80 nm Not specified Not specified Chemotherapy/radiotherapy delivery [23]
Bismuth Ferrite NPs Hydrothermal ~6 nm Not specified Not specified PTT/PDT combination therapy [23]

| Bi₂S₃ Nanorods | Hydrothermal | 60 x 130 nm | Not specified | Not specified | Chemo- and photothermal therapy (PTT) |[23] |

Experimental Protocol 2.1: Synthesis of Aqueous-Dispersible BiNPs for Imaging

This protocol details the synthesis of radiopaque BiNPs with a polymer coating for long-term colloidal stability in aqueous environments, making them suitable for in vivo administration.[21]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • 1,2-propanediol

  • Borane (B79455) dimethylamine (B145610) complex or Glucose (reducing agents)

  • Poly(allylamine hydrochloride) (PAH)

  • Poly(acrylic acid) (PAA)

  • mPEG-NH₂

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Centrifuge

Procedure:

  • Core Synthesis: Reduce bismuth(III) nitrate pentahydrate in 1,2-propanediol using a suitable reducing agent (e.g., borane or glucose) to form bismuth nanoparticle cores.

  • Layer-by-Layer Functionalization:

    • Purify the core BiNPs by centrifugation and resuspend them in an aqueous solution of poly(allylamine hydrochloride) (PAH) to form a positively charged layer.

    • After incubation, centrifuge the particles, remove the supernatant, and resuspend them in an aqueous solution of poly(acrylic acid) (PAA) to add a negatively charged outer layer.

  • PEGylation:

    • Crosslink mPEG-NH₂ to the PAA layer using EDC chemistry. This step adds a final polyethylene glycol (PEG) layer, which ensures aqueous dispersion and biocompatibility.

  • Purification and Characterization:

    • Purify the final coated nanoparticles via centrifugation to remove unreacted reagents.

    • Characterize the nanoparticles for size and structure using Transmission Electron Microscopy (TEM), hydrodynamic diameter and polydispersity via Dynamic Light Scattering (DLS), and surface charge via ζ-potential analysis.[21]

G cluster_coating Surface Functionalization start Start reduce Reduce Bi(NO₃)₃ in 1,2-propanediol start->reduce cores BiNP Cores reduce->cores pah_coat 1. Coat with PAH (Positive Layer) cores->pah_coat paa_coat 2. Coat with PAA (Negative Layer) pah_coat->paa_coat peg_coat 3. Crosslink mPEG-NH₂ (PEGylation via EDC) paa_coat->peg_coat purify Purify via Centrifugation peg_coat->purify characterize Characterize: TEM, DLS, ζ-potential purify->characterize final_nps Aqueous-Dispersible BiNPs characterize->final_nps

Caption: Workflow for synthesizing stable, aqueous-dispersible Bismuth Nanoparticles.

Bismuth-Based Metal-Organic Frameworks (Bi-MOFs) for Drug Delivery

Application Note:

Metal-Organic Frameworks (MOFs) are crystalline materials with high surface areas and tunable porosity, making them excellent candidates for drug delivery systems.[24][25] Bi-MOFs are particularly promising due to the inherent low toxicity and biocompatibility of bismuth.[25][26] These frameworks can encapsulate therapeutic agents within their pores and release them gradually over extended periods. For example, the Bi-MOF known as CAU-7 has been shown to effectively load and provide sustained release of anticancer drugs.[26] The synthesis of Bi-MOFs can be achieved through various methods, including rapid, energy-efficient techniques like ultrasound-assisted synthesis.[24]

Table 3: Drug Loading and Release from Bismuth-Based MOFs

MOF Name Drug Loaded Drug Loading Capacity (wt%) Release Time Medical Application Reference
CAU-7 Sodium Dichloroacetate (DCA) 33% Up to 17 days Cancer Therapy [26]
CAU-7 α-cyano-4-hydroxycinnamic acid (α-CHC) 9% Up to 31 days Cancer Therapy [26]
CBS-MOF Metformin Excellent (quantitative data not specified) Not specified Drug Delivery [27]

| CBS-MOF | Isoniazid | Excellent (quantitative data not specified) | Not specified | Drug Delivery |[27] |

Experimental Protocol 3.1: Rapid Ultrasound-Assisted Synthesis of Bi-MOF (CAU-17 type)

This protocol describes a rapid and efficient method for synthesizing a porous, rod-like Bi-MOF (aligned with the CAU-17 structure) using ultrasound, which accelerates the crystallization process.[24]

Materials:

  • Bismuth(III) nitrate (Bi(NO₃)₃)

  • Trimesic acid (1,3,5-Benzenetricarboxylic acid)

  • Solvent (e.g., DMF, water)

  • Ultrasonic bath or probe

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution: Prepare a solution by dissolving bismuth nitrate and the organic linker (trimesic acid) in the chosen solvent system. The molar ratio of metal ions to the ligand can be varied to control the final particle size.[24]

  • Sonication: Place the reaction vessel containing the precursor solution into an ultrasonic bath or immerse an ultrasonic probe into the solution.

  • Crystallization: Apply ultrasound for a designated period. The high-frequency sound waves will induce rapid nucleation and growth of the Bi-MOF crystals. This process is significantly faster than conventional hydrothermal methods.[24]

  • Isolation: After the reaction is complete, collect the synthesized Bi-MOF particles by centrifugation.

  • Washing: Wash the collected particles several times with a fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted precursors and impurities trapped within the pores.

  • Drying: Dry the purified Bi-MOF powder in an oven at a suitable temperature to obtain the final product.

G start Start mix Mix Bi(NO₃)₃ and Trimesic Acid in Solvent start->mix ultrasound Apply Ultrasound (Rapid Crystallization) mix->ultrasound centrifuge Isolate MOF via Centrifugation ultrasound->centrifuge wash Wash with Fresh Solvent centrifuge->wash dry Dry Product in Oven wash->dry final_mof Final Product: Bi-MOF Powder dry->final_mof

Caption: Workflow for the rapid, ultrasound-assisted synthesis of a Bi-MOF.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bismuth Catalyst Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the instability of bismuth catalysts in various formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my bismuth carboxylate catalyst deactivating in my polyurethane formulation?

A1: The primary cause of deactivation for bismuth carboxylate catalysts in polyurethane formulations is hydrolysis. These catalysts are susceptible to reaction with water, which can be present in the polyol or as atmospheric moisture. This reaction leads to the formation of inactive bismuth oxide (Bi₂O₃) precipitates, resulting in a loss of catalytic activity.[1][2] Controlling the moisture content of your formulation is crucial for maintaining catalyst performance.[3]

Q2: What are the common signs of bismuth catalyst instability in my reaction?

A2: Signs of instability can include:

  • Precipitation or turbidity: The formation of solid precipitates, such as bismuth oxide, is a clear indicator of catalyst degradation, particularly in liquid formulations.[1]

  • Decreased reaction rate or yield: A noticeable drop in the speed of your reaction or the amount of product formed over time can signal catalyst deactivation.

  • Inconsistent performance: Variations in catalytic activity between batches can be due to differing levels of moisture or other contaminants.[3]

  • Color change: A change in the color of the reaction mixture may indicate a change in the oxidation state or coordination environment of the bismuth center.

Q3: How can I improve the hydrolytic stability of my bismuth catalyst?

A3: A key strategy is the use of stabilizing ligands. Branched alkanolamine ligands, for example, can chelate the bismuth ion, protecting it from protonation and subsequent hydrolysis.[1] These ligands form a stable complex with the bismuth, preventing the formation of bismuth oxide while still allowing the catalyst to participate in the desired reaction.

Q4: My heterogeneous bismuth catalyst is losing activity after a few runs. What could be the cause?

A4: Deactivation of heterogeneous bismuth catalysts can occur through several mechanisms:

  • Leaching: The active bismuth species may detach from the support and dissolve into the reaction medium.[4] This can be mitigated by using strong catalyst-support interactions or by applying a protective coating, such as tannic acid, which can form stable chelates with bismuth.[5]

  • Poisoning: Strong chemisorption of reactants, intermediates, or byproducts onto the active sites can block them from participating in the catalytic cycle.[6][7]

  • Sintering: At high temperatures, the fine particles of the active bismuth phase can agglomerate, leading to a loss of active surface area.[8]

  • Fouling: The physical deposition of carbonaceous materials (coke) or other insoluble byproducts on the catalyst surface can block pores and active sites.[7]

Q5: Is it possible to regenerate a deactivated bismuth catalyst?

A5: In some cases, yes. For instance, deactivation caused by the adsorption of chelating intermediates on a bismuth-promoted platinum catalyst was reversed by post-heat-treatment at 200–300 °C, which removed the adsorbed species.[6] For heterogeneous catalysts, a common recycling procedure involves separating the catalyst from the reaction mixture (e.g., by centrifugation), washing it with appropriate solvents to remove adsorbed species, and then drying it before reuse.[5]

Troubleshooting Guides

Issue 1: Precipitation Observed in Bismuth Carboxylate-Catalyzed Polyurethane Foam Formulation
Symptom Possible Cause Troubleshooting Step
White or yellowish precipitate forms in the polyol blend containing the bismuth catalyst.Hydrolysis of the bismuth carboxylate. This is often due to the presence of water in the polyol or from atmospheric moisture.[1]1. Quantify Water Content: Determine the water content of your polyol using Karl Fischer titration. 2. Use a Drying Agent: If the water content is high, consider using molecular sieves or other compatible drying agents in the polyol before adding the catalyst. 3. Switch to a Stabilized Catalyst: Employ a bismuth catalyst formulation that includes hydrolytically stable ligands, such as branched alkanolamines.[1] 4. Inert Atmosphere: Prepare and store the formulation under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
Inconsistent gel and cream times.Variable moisture content between batches is affecting catalyst activity.[3]Implement strict moisture control for all raw materials. Ensure consistent storage and handling conditions.
Issue 2: Decreasing Activity of a Heterogeneous Bismuth Catalyst in a Liquid-Phase Reaction
Symptom Possible Cause Troubleshooting Step
Reaction rate slows down significantly with each catalyst recycle.Leaching of bismuth into the reaction medium.[4]1. Analyze the Filtrate: After separating the catalyst, analyze the liquid phase for the presence of bismuth using ICP-OES or a similar technique. 2. Modify the Support: Enhance the interaction between bismuth and the support material. 3. Apply a Coating: Consider coating the catalyst with a stabilizing agent like tannic acid to prevent leaching.[5]
Catalyst activity drops sharply after the first run and cannot be restored by washing.Poisoning of the active sites by a strongly bound species.[6]1. Identify the Poison: Analyze the surface of the spent catalyst using techniques like XPS or TGA-MS to identify the adsorbed species. 2. Purify Reactants: Ensure the purity of your starting materials and solvents to remove potential poisons. 3. Thermal Regeneration: Attempt to regenerate the catalyst by heating it under a controlled atmosphere to desorb the poisoning species.[6]

Quantitative Data Summary

Table 1: Comparison of Bismuth Catalyst Stability in Polyurethane Formulations

CatalystLigandWater Content in FormulationShelf LifeObservationReference
BiCAT® 8106Standard CarboxylateHigh< 6 monthsPrecipitation of bismuth oxide observed.[1][1]
BiCAT® 8842Branched AlkanolamineHigh> 12 monthsNo precipitation, catalyst remains stable and active.[1][1]

Table 2: Recycling Efficiency of a Tannic Acid-Coated Bismuth Nanocatalyst

Recycle NumberReduction Efficiency of Methylene BlueReduction Efficiency of Congo RedReference
1~99%~99%[5]
2~99%~99%[5]
3~99%~99%[5]
4>97%>97%[5]
5>96%>96%[5]

Experimental Protocols

Protocol 1: Evaluation of Bismuth Catalyst Hydrolytic Stability

This protocol is adapted from the water stability tests performed on BiCAT® catalysts.[1]

Objective: To visually and quantitatively assess the stability of a bismuth catalyst in the presence of water.

Materials:

  • Bismuth catalyst sample

  • Deionized water

  • A series of vials or test tubes

  • Shaker or vortex mixer

  • Turbidimeter (optional)

Procedure:

  • Prepare a series of samples by adding varying weight percentages of water (e.g., 0%, 2%, 4%, 8%, 16%) to a standard weight of the bismuth catalyst (e.g., 20 grams total sample weight).

  • Securely cap the vials and shake them vigorously for 20-30 minutes to ensure thorough mixing.

  • Allow the samples to sit undisturbed at ambient temperature.

  • Visual Observation: At regular intervals (e.g., 1 hour, 24 hours, 1 week, 1 month), visually inspect the samples for any signs of precipitation, cloudiness, or phase separation. Record your observations and take photographs for comparison.

  • Turbidity Measurement (Optional): If a quantitative measure is desired, use a turbidimeter to measure the turbidity of the samples at each time point. An increase in turbidity indicates the formation of insoluble species.

Protocol 2: Catalyst Recycling and Reusability Test

This protocol is a general procedure based on methods for recycling heterogeneous catalysts.[5][9]

Objective: To determine the stability and reusability of a heterogeneous bismuth catalyst over multiple reaction cycles.

Materials:

  • Heterogeneous bismuth catalyst

  • Reactants and solvent for the target reaction

  • Centrifuge and centrifuge tubes

  • Washing solvent(s) (e.g., ethanol, water)

  • Drying oven

Procedure:

  • Initial Reaction: Perform the catalytic reaction under your optimized conditions.

  • Catalyst Recovery: After the first reaction cycle is complete, separate the catalyst from the reaction mixture by centrifugation. Decant the supernatant.

  • Washing: Wash the recovered catalyst by re-suspending it in a suitable solvent (e.g., ethanol), followed by centrifugation and decanting. Repeat this washing step 2-3 times to remove any adsorbed products or unreacted starting materials.

  • Drying: Dry the washed catalyst in an oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Subsequent Cycles: Use the recovered and dried catalyst for the next reaction cycle under the same conditions as the initial run.

  • Performance Evaluation: Monitor the reaction yield or conversion for each cycle. A significant drop in performance indicates catalyst deactivation. Continue the recycling experiment for a desired number of cycles (e.g., 5-8 runs) to assess the long-term stability.

Visualizations

Hydrolysis_Mechanism cluster_0 Unstable Bismuth Carboxylate cluster_1 Hydrolysis cluster_2 Deactivation Pathway Bi_Carboxylate Bi(OOCR)₃ Bi_Oxide Bi₂O₃ (Precipitate) Bi_Carboxylate->Bi_Oxide Reacts with Carboxylic_Acid RCOOH Bi_Carboxylate->Carboxylic_Acid Releases Water H₂O Water->Bi_Oxide

Caption: Deactivation of Bismuth Carboxylate via Hydrolysis.

Ligand_Stabilization cluster_0 Unprotected Bismuth Ion cluster_1 Protected Bismuth Ion Bi_Ion Bi³⁺ Bi_Oxide Bi₂O₃ (Inactive) Bi_Ion->Bi_Oxide Hydrolysis Water H₂O Water->Bi_Oxide Stabilizing_Ligand Stabilizing Ligand (e.g., Alkanolamine) Stable_Complex [Bi(Ligand)]³⁺ (Stable & Active) Stabilizing_Ligand->Stable_Complex Bi_Ion2 Bi³⁺ Bi_Ion2->Stable_Complex Chelation

Caption: Mechanism of Ligand Protection Against Hydrolysis.

Troubleshooting_Workflow Start Catalyst Instability Observed (e.g., Precipitation, Low Yield) Check_Homogeneous Is the catalyst homogeneous? Start->Check_Homogeneous Check_Moisture Check for moisture in formulation Check_Homogeneous->Check_Moisture Yes Check_Leaching Check for leaching (ICP of filtrate) Check_Homogeneous->Check_Leaching No (Heterogeneous) Use_Ligands Action: Use stabilizing ligands or dry reagents Check_Moisture->Use_Ligands Check_Poisoning Check for poisoning (Surface analysis) Check_Leaching->Check_Poisoning No Leaching Modify_Support Action: Modify support or apply coating Check_Leaching->Modify_Support Leaching Detected Regenerate Action: Purify reactants or attempt regeneration Check_Poisoning->Regenerate Poisoning Detected

Caption: Troubleshooting Logic for Bismuth Catalyst Instability.

References

Technical Support Center: Synthesis of Bismuth Nitrate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bismuth nitrate (B79036) pentahydrate, with a focus on improving yield and purity.

Troubleshooting Guide

Low yield or impure product are common issues in the synthesis of bismuth nitrate pentahydrate. The following sections address specific problems, their probable causes, and recommended solutions.

Issue 1: White Precipitate Forms Immediately Upon Addition of Water or During Reaction in Dilute Acid
  • Question: I'm observing a white, insoluble powder precipitating from my reaction mixture, and my final yield of crystalline bismuth nitrate pentahydrate is very low. What is happening and how can I prevent it?

  • Answer: The formation of a white precipitate indicates the hydrolysis of bismuth nitrate into less soluble bismuth oxynitrates (also known as basic bismuth nitrates), such as BiONO₃.[1] This is the most common side reaction and a primary cause of low yield. Bismuth nitrate is highly susceptible to hydrolysis when the pH of the solution rises above 0.[2]

    Solutions:

    • Maintain High Acidity: Ensure a sufficient concentration of nitric acid is used throughout the synthesis. For the conversion of bismuth compounds to bismuth nitrate pentahydrate, a nitric acid concentration of ≥9.0 mol/L is recommended.[3] It is crucial to dissolve bismuth(III) nitrate in water containing nitric acid to prevent decomposition.[4]

    • Controlled Addition of Reactants: When dissolving bismuth metal or bismuth oxide, add it in small portions to the nitric acid to maintain control over the reaction and prevent localized areas of lower acidity.

Issue 2: The Reaction is Too Vigorous and Produces a Large Amount of Brown Gas
  • Question: My reaction between bismuth metal and concentrated nitric acid is extremely exothermic, producing a significant amount of toxic brown gas. How can I control this?

  • Answer: The reaction of bismuth metal with concentrated nitric acid is highly exothermic and produces nitrogen dioxide (NO₂), a toxic brown gas.[5] This vigorous reaction can be difficult to control and poses a safety hazard.

    Solutions:

    • Cooling: Perform the reaction in an ice bath to dissipate the heat generated.

    • Slow Addition: Add the bismuth metal to the nitric acid slowly and in small portions to control the reaction rate.

    • Use of Bismuth Oxide: A less vigorous alternative is to first convert bismuth metal to bismuth oxide (Bi₂O₃) by heating it in air. The resulting bismuth oxide can then be dissolved in nitric acid, a reaction that does not produce toxic nitrogen oxides.[6][7]

Issue 3: Final Product is Clumpy and Not Well-Defined Crystals
  • Question: After crystallization, my bismuth nitrate pentahydrate product is not forming well-defined crystals. How can I improve the crystal quality?

  • Answer: Poor crystal formation can be due to rapid crystallization or the presence of impurities.

    Solutions:

    • Slow Cooling: Allow the saturated solution to cool slowly to promote the growth of larger, more well-defined crystals. Rapid cooling can lead to the formation of smaller, less pure crystals.

    • Purification of Starting Materials: Ensure the bismuth metal or bismuth oxide used is of high purity. Impurities can interfere with the crystal lattice formation. Hydrolytic purification of the initial bismuth-containing nitric acid solution can be performed to precipitate bismuth as an oxohydroxonitrate, leaving many metal impurities in the solution.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal temperature for the synthesis of bismuth nitrate pentahydrate?

    • A1: The reaction can be initiated with gentle heating, especially when dissolving bismuth oxide (60-70 °C).[6] However, for the final crystallization step, the temperature should be maintained at or below 25 °C.[3] Temperatures exceeding 25 °C can lead to a significant decrease in the precipitation of the desired product, with yields potentially dropping to 80% or lower.[3]

  • Q2: Can I use water to dissolve my final bismuth nitrate pentahydrate product?

    • A2: No, bismuth nitrate pentahydrate readily hydrolyzes in water to form insoluble bismuth oxynitrates.[2][8] To create an aqueous solution, it must be dissolved in dilute nitric acid.[8]

  • Q3: What are the main safety precautions to consider during this synthesis?

    • A3: Bismuth nitrate pentahydrate is an oxidizer and can intensify fires.[9] The synthesis process, especially with metallic bismuth and concentrated nitric acid, produces toxic nitrogen dioxide gas and should be performed in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as the reagents can cause skin and eye irritation.[9]

  • Q4: How can I confirm the identity and purity of my synthesized bismuth nitrate pentahydrate?

    • A4: The product should be colorless, deliquescent crystals.[8] Techniques such as X-ray diffraction (XRD) can be used to confirm the crystal structure. The purity can be assessed by melting point analysis (melts at 30 °C with decomposition) and checking for the absence of insoluble matter when dissolved in dilute nitric acid.[10]

Data Presentation

Table 1: Key Parameters for Bismuth Nitrate Pentahydrate Synthesis

ParameterRecommended ConditionRationale
Starting Material Bismuth Oxide (Bi₂O₃)Less exothermic reaction, avoids toxic NO₂ gas evolution.[6][7]
Metallic Bismuth (Bi)More vigorous reaction, produces NO₂ gas.[5]
Nitric Acid (HNO₃) Conc. ≥ 9.0 mol/LTo prevent hydrolysis and formation of bismuth oxynitrates.[3]
Reaction Temperature Dissolution of Bi₂O₃: 60-70 °CTo facilitate the dissolution of bismuth oxide.[6]
Final Reaction/Crystallization: ≤ 25 °CTo maximize the precipitation of the pentahydrate form.[3]
pH of Solution Should be kept low (acidic)To prevent hydrolysis.[2]

Experimental Protocols

Protocol 1: Synthesis from Metallic Bismuth
  • Preparation: Place a known quantity of concentrated nitric acid (e.g., 65-70%) in a beaker and cool it in an ice bath within a fume hood.

  • Reaction: Slowly add small pieces of metallic bismuth to the cooled nitric acid. The reaction will be vigorous and produce brown nitrogen dioxide gas.[5]

  • Dissolution: Continue adding bismuth until the reaction ceases, ensuring some undissolved metal remains to indicate the acid has been consumed.

  • Crystallization: Gently heat the solution to dissolve any crystallized product and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.[5]

  • Isolation: Decant the supernatant liquid and collect the bismuth nitrate pentahydrate crystals.

Protocol 2: Synthesis from Bismuth Oxide
  • Preparation: Heat a known quantity of bismuth oxide (Bi₂O₃) with concentrated nitric acid (e.g., 12-15 M) at 60-70 °C with stirring until the oxide is fully dissolved.[6]

  • Crystallization: Cool the resulting clear solution slowly to room temperature. Bismuth nitrate pentahydrate will crystallize out of the solution.[6]

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Drying: Wash the crystals with a small amount of cold, dilute nitric acid and then dry them.

Mandatory Visualization

G Troubleshooting Workflow for Bismuth Nitrate Pentahydrate Synthesis start Start Synthesis check_yield Low Yield or Impure Product? start->check_yield precipitate White Precipitate Observed? check_yield->precipitate Yes success Successful Synthesis: High Yield of Pure Product check_yield->success No hydrolysis Probable Cause: Hydrolysis to Bismuth Oxynitrate precipitate->hydrolysis vigorous_rxn Vigorous Reaction & Excess Brown Gas? precipitate->vigorous_rxn No solution_acid Solution: Increase Nitric Acid Concentration (>=9M) and Maintain Low pH hydrolysis->solution_acid solution_acid->start Retry Synthesis exothermic Probable Cause: Highly Exothermic Reaction of Bi Metal with Conc. HNO3 vigorous_rxn->exothermic poor_crystals Poor Crystal Quality? vigorous_rxn->poor_crystals No solution_temp Solution: Use Ice Bath Cooling and Slow Reactant Addition exothermic->solution_temp solution_temp->start Retry Synthesis poor_crystals->check_yield No, other issue rapid_cooling Probable Cause: Rapid Crystallization or Impurities poor_crystals->rapid_cooling solution_cool Solution: Ensure Slow Cooling and Use High Purity Starting Materials rapid_cooling->solution_cool solution_cool->start Retry Synthesis

Caption: Troubleshooting workflow for low yield in bismuth nitrate pentahydrate synthesis.

References

Preventing hydrolysis of bismuth nitrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of bismuth nitrate (B79036). Our goal is to help you prevent the hydrolysis of bismuth nitrate and ensure the stability of your solutions for successful experiments.

Troubleshooting Guide: Preventing Bismuth Nitrate Hydrolysis

Bismuth nitrate readily hydrolyzes in water, forming a white precipitate of bismuth subnitrate (BiONO₃), which can interfere with your experiments.[1] The primary cause of this hydrolysis is an increase in the pH of the solution. By maintaining a sufficiently acidic environment, you can keep the bismuth nitrate fully dissolved.

Problem: A white precipitate forms immediately upon dissolving bismuth nitrate in water.

  • Cause: Direct dissolution in neutral pH water leads to rapid hydrolysis.

  • Solution: Always dissolve bismuth nitrate pentahydrate in a pre-acidified aqueous solution. Nitric acid is the most common and recommended acid for this purpose.[1][2][3]

Problem: The solution becomes cloudy or a precipitate forms over time.

  • Cause 1: Insufficient Acidification. The initial amount of acid may not have been enough to maintain a low pH, especially if the solution is exposed to air (which can contain basic compounds) or if it reacts with other components in your experiment.

  • Solution 1: Increase the concentration of nitric acid in your solution. A pH below 3 is generally required to prevent hydrolysis.[4] For a 10% w/v solution of bismuth nitrate, a mixture of dilute nitric acid and water is recommended to achieve a clear and colorless solution.[3][5]

  • Cause 2: Temperature Changes. While detailed studies on the effect of temperature are limited, an increase in temperature can sometimes promote hydrolysis.

  • Solution 2: Prepare and store your bismuth nitrate solutions at room temperature or below, unless your protocol specifies otherwise. Avoid heating the solution unless it is part of a specific procedure that accounts for potential hydrolysis.

  • Cause 3: Introduction of Basic Substances. The addition of other reagents to your experiment that are basic or that consume acid will raise the pH and cause precipitation.

  • Solution 3: Before adding other substances to your bismuth nitrate solution, ensure they are compatible and will not significantly alter the pH. If necessary, pre-adjust the pH of the substance to be added or add more acid to the bismuth nitrate solution to compensate.

Problem: Difficulty dissolving the bismuth nitrate, even in an acidic solution.

  • Cause: The concentration of bismuth nitrate may be too high for the amount of acid used.

  • Solution: Increase the volume of the acidic solvent or the concentration of the acid. Vigorous stirring can also aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate that forms when bismuth nitrate is added to water?

A1: The white precipitate is bismuth subnitrate, also known as bismuth oxynitrate (BiONO₃). It is formed through the hydrolysis of bismuth nitrate in an aqueous solution.[1]

Q2: Why is nitric acid recommended for preventing hydrolysis?

A2: Nitric acid is recommended because it provides both the acidic environment necessary to prevent hydrolysis and the nitrate anion, which is common to the bismuth salt, thus avoiding the introduction of other anions that might interfere with subsequent reactions.

Q3: What is the ideal pH for a stable bismuth nitrate solution?

A3: A pH below 3 is generally recommended to ensure the stability of bismuth nitrate solutions and prevent hydrolysis.

Q4: Can I use other acids, like hydrochloric acid or sulfuric acid, to prevent hydrolysis?

A4: While other acids can lower the pH, they may introduce interfering ions (chloride, sulfate) that could react with bismuth to form other insoluble salts. Therefore, nitric acid is the preferred choice.

Q5: How should I store my acidic bismuth nitrate solution?

A5: Store the solution in a well-sealed container to prevent the evaporation of the acid and protect it from atmospheric contaminants. It should be stored in a cool, dry place.

Quantitative Data Summary

The solubility of bismuth nitrate is highly dependent on the concentration of nitric acid in the aqueous solution. The following table summarizes available data on the solubility of bismuth nitrate pentahydrate in nitric acid solutions at ordinary temperatures.

Nitric Acid Concentration (N)Bismuth Nitrate Solubility ( g/100 cm³)
0.92286.86[6]
2.380.37[6]

Note: This data is from historical sources and should be used as a guideline. Experimental verification for your specific application is recommended.

Experimental Protocol: Preparation of a Stable 0.1 M Bismuth Nitrate Solution

This protocol describes the preparation of a 0.1 M aqueous solution of bismuth nitrate that is stable against hydrolysis.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Concentrated nitric acid (HNO₃)

  • Deionized water

  • Volumetric flask

  • Graduated cylinder

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Nitric acid is corrosive.

  • Acidification of Water: To a beaker containing approximately 80% of the final desired volume of deionized water, slowly add a sufficient amount of concentrated nitric acid to achieve a final concentration that will maintain a low pH. A common starting point is to make the solution 1-2% nitric acid by volume.

  • Dissolution of Bismuth Nitrate: While stirring the acidified water, slowly add the pre-weighed bismuth(III) nitrate pentahydrate. For a 0.1 M solution, you will need 48.51 g per liter of solution.

  • Complete Dissolution: Continue stirring until all the bismuth nitrate has completely dissolved. The solution should be clear and colorless.

  • Final Volume Adjustment: Carefully transfer the solution to a volumetric flask of the desired final volume. Rinse the beaker with a small amount of the acidified water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Dilution to the Mark: Add the acidified water to the volumetric flask until the meniscus reaches the calibration mark.

  • Mixing and Storage: Stopper the flask and invert it several times to ensure the solution is homogeneous. Transfer the stable bismuth nitrate solution to a clearly labeled and tightly sealed storage bottle.

Visualization of Hydrolysis Prevention

The following diagram illustrates the factors leading to bismuth nitrate hydrolysis and the key preventative measure of maintaining an acidic environment.

G cluster_0 Bismuth Nitrate in Aqueous Solution cluster_1 Conditions Leading to Hydrolysis cluster_2 Hydrolysis Product cluster_3 Preventative Measure Bi(NO3)3 Bismuth Nitrate Bi(NO3)3 High_pH Neutral or High pH (pH > 3) Bi(NO3)3->High_pH Dissolved in Low_pH Low pH (pH < 3) (Addition of Nitric Acid) Bi(NO3)3->Low_pH Dissolved in H2O Water H2O H2O->High_pH BiONO3 Bismuth Subnitrate (Precipitate) BiONO3 High_pH->BiONO3 Leads to Stable_Solution Stable Bismuth Nitrate Solution [Bi(H2O)x]3+ Low_pH->Stable_Solution Results in

Caption: Logical workflow for preventing bismuth nitrate hydrolysis.

References

Technical Support Center: Enhancing the Photocatalytic Activity of Bismuth-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the photocatalytic activity of bismuth-based materials.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and application of bismuth-based photocatalysts.

Problem IDIssuePossible CausesSuggested Solutions
SYN-01 Low yield of the desired bismuth-based photocatalyst. - Incomplete reaction.[1][2] - Suboptimal synthesis temperature or time.[3][4] - Incorrect precursor ratio.- Ensure proper mixing and dissolution of precursors. - Optimize reaction temperature and duration based on literature for the specific material.[3][4] - Carefully control the stoichiometry of the starting materials.
SYN-02 Undesired crystal phase or morphology of the synthesized material. - Inappropriate synthesis method.[2][5][6] - pH of the reaction mixture is not optimal.[4] - Presence of impurities.- Select a synthesis method known to produce the desired phase and morphology (e.g., hydrothermal, sol-gel).[2][5][6] - Adjust the pH of the precursor solution.[4] - Use high-purity reagents and deionized water.
CAT-01 Low photocatalytic activity of the prepared material. - High recombination rate of photogenerated electron-hole pairs.[7][8][9][10] - Poor light absorption in the visible region.[9][11][12] - Low surface area.[1][3][13]- Introduce a co-catalyst (e.g., Ag, Au, Pt) to promote charge separation.[14] - Create heterojunctions with other semiconductors (e.g., g-C3N4).[7] - Dope the material with metal or non-metal elements to narrow the bandgap.[15][16][17][18][19] - Control the morphology to create hierarchical structures with larger surface areas.[3][13]
CAT-02 Photocatalyst deactivation after a few cycles. - Photocorrosion of the material. - Agglomeration of nanoparticles. - Fouling of the catalyst surface by reaction intermediates or products.- Coat the photocatalyst with a protective layer. - Optimize the reaction conditions (e.g., pH, temperature) to minimize photocorrosion. - Disperse the photocatalyst in a suitable solvent and sonicate before each use to reduce agglomeration. - Wash the photocatalyst with an appropriate solvent after each cycle to remove adsorbed species.
EXP-01 Inconsistent or non-reproducible experimental results. - Variations in catalyst loading. - Fluctuations in light source intensity. - Inconsistent pH of the reaction solution.[13] - Inaccurate measurement of pollutant concentration.- Precisely weigh the catalyst for each experiment. - Calibrate and monitor the light source intensity regularly. - Buffer the reaction solution to maintain a constant pH.[13] - Use a calibrated analytical instrument and follow a standardized procedure for concentration measurements.

Frequently Asked Questions (FAQs)

Synthesis and Characterization

Q1: What are the most common methods for synthesizing bismuth-based photocatalysts?

A1: Common synthesis techniques include hydrothermal/solvothermal methods, sol-gel processes, co-precipitation, and sonochemical methods.[2][6] The choice of method significantly influences the material's properties such as crystal structure, morphology, and surface area.[6][20]

Q2: How can I control the morphology of my bismuth-based photocatalyst?

A2: The morphology can be controlled by adjusting synthesis parameters such as the type of solvent, reaction temperature and time, pH of the precursor solution, and the use of surfactants or templates.[3][4][13][21] For example, a flower-like morphology of Bi2WO6 can be achieved using a hydrothermal method with the addition of PVP as a surfactant.[3]

Q3: What are the key characterization techniques I should use for my photocatalyst?

A3: Essential characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[22][23]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size.[23]

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the light absorption properties and estimate the bandgap.[22]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.[22]

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.

Enhancing Photocatalytic Activity

Q4: My bismuth-based photocatalyst has a wide bandgap. How can I make it more active under visible light?

A4: To enhance visible light activity, you can employ several strategies:

  • Doping: Introducing metal or non-metal dopants can create defects and alter the electronic band structure, leading to a narrower bandgap.[15][16][17][18][19]

  • Heterojunction Formation: Coupling the bismuth-based material with a narrow bandgap semiconductor can promote charge separation and extend light absorption into the visible region.[7]

  • Defect Engineering: Creating oxygen vacancies can enhance visible light absorption and improve charge carrier separation.[11][12]

Q5: How does forming a heterojunction improve photocatalytic activity?

A5: A heterojunction is an interface between two different semiconductor materials. When formed, the band alignment at the junction facilitates the separation of photogenerated electron-hole pairs, reducing their recombination rate.[7][9] This efficient charge separation increases the availability of charge carriers to participate in redox reactions on the catalyst surface, thereby enhancing photocatalytic activity.[7]

Q6: What is the role of a co-catalyst in enhancing photocatalytic performance?

A6: A co-catalyst, typically a noble metal (e.g., Pt, Au) or a metal oxide (e.g., Ag2O), is loaded onto the surface of the photocatalyst.[14] It acts as an active site for trapping photogenerated electrons, which promotes the separation of electrons and holes and facilitates surface redox reactions.[14]

Experimental Setup and Procedure

Q7: What are the critical parameters to control during a photocatalytic degradation experiment?

A7: Key parameters that significantly influence the outcome of a photocatalytic experiment include:

  • Catalyst dosage: The amount of photocatalyst used.[13]

  • Initial pollutant concentration: The starting concentration of the substance to be degraded.[13]

  • pH of the solution: The pH affects the surface charge of the photocatalyst and the speciation of the pollutant.[13]

  • Light source: The wavelength and intensity of the light source are crucial.

  • Reaction temperature: Temperature can influence reaction kinetics.

Q8: How can I determine the primary reactive species in my photocatalytic system?

A8: Scavenger experiments are commonly used to identify the main reactive oxygen species (ROS) involved in the photocatalytic process.[4][24] By adding specific scavengers that selectively quench certain ROS (e.g., isopropanol (B130326) for hydroxyl radicals, benzoquinone for superoxide (B77818) radicals, and EDTA for holes), you can observe the effect on the degradation rate and deduce the dominant reactive species.[24]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of BiOBr Nanosheets

This protocol describes a typical hydrothermal method for synthesizing BiOBr nanosheets.

Materials:

Procedure:

  • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in ethanol with vigorous stirring.

  • Dissolve a stoichiometric amount of KBr in deionized water.

  • Slowly add the KBr solution to the bismuth nitrate solution under continuous stirring.

  • Adjust the pH of the resulting suspension if necessary, using NaOH or HNO₃.

  • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 160 °C) for a certain duration (e.g., 12 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any residual ions.

  • Dry the final product in an oven at a low temperature (e.g., 60 °C) for several hours.

Protocol 2: Photocatalytic Degradation of an Organic Dye

This protocol outlines the general procedure for evaluating the photocatalytic activity of a bismuth-based material using the degradation of an organic dye (e.g., Rhodamine B) as a model reaction.

Materials:

  • Synthesized bismuth-based photocatalyst

  • Organic dye (e.g., Rhodamine B)

  • Deionized water

  • Visible light source (e.g., Xenon lamp with a UV cutoff filter)

Procedure:

  • Disperse a specific amount of the photocatalyst powder in an aqueous solution of the organic dye with a known initial concentration.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Take an initial sample (time = 0) and centrifuge it to remove the catalyst particles.

  • Irradiate the suspension with a visible light source under continuous stirring.

  • Collect aliquots of the suspension at regular time intervals.

  • Centrifuge each aliquot to separate the photocatalyst.

  • Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its maximum absorption wavelength.

  • Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - C) / C₀ × 100%, where C₀ is the initial concentration and C is the concentration at time t.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_photocatalysis Photocatalysis Stage s1 Precursor Preparation s2 Hydrothermal Reaction s1->s2 s3 Washing & Drying s2->s3 c1 XRD s3->c1 c2 SEM/TEM s3->c2 c3 UV-Vis DRS s3->c3 c4 XPS s3->c4 c5 BET s3->c5 p1 Adsorption-Desorption Equilibrium (in dark) s3->p1 p2 Visible Light Irradiation p1->p2 p3 Sample Collection & Analysis p2->p3

Caption: A typical experimental workflow for synthesizing, characterizing, and testing a bismuth-based photocatalyst.

charge_separation_enhancement cluster_strategies Strategies to Enhance Charge Separation doping Doping (Metal/Non-metal) hetero Heterojunction Formation cocatalyst Co-catalyst Loading defect Defect Engineering root Low Photocatalytic Activity (High e⁻-h⁺ Recombination) root->doping root->hetero root->cocatalyst root->defect

References

Influence of bismuth concentration on nanocrystal formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bismuth Nanocrystal Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of bismuth nanocrystals. The focus is on how the concentration of the bismuth precursor influences the final properties of the nanocrystals.

Troubleshooting Guide

This section addresses common problems encountered during bismuth nanocrystal synthesis, with a focus on the role of bismuth concentration.

Q1: My synthesized bismuth nanocrystals are the wrong size. How can I control the particle size by adjusting the bismuth concentration?

A1: The concentration of the bismuth precursor, such as bismuth nitrate (B79036) (Bi(NO₃)₃), is a key factor in controlling nanocrystal size. Generally, a higher initial concentration of the bismuth precursor leads to smaller nanoparticles. This is because a higher concentration increases the nucleation rate more than the growth rate.[1]

For example, in one solvothermal reduction synthesis, as the initial bismuth nitrate concentration was increased from 0.05 mol/L to 0.3 mol/L, the average diameter of the resulting bismuth nanoparticles decreased.[1] Conversely, in some colloidal syntheses, increasing the concentration of the bismuth precursor (like BiI₃ for doping Ge nanocrystals) can lead to an increase in the mean diameter of the nanocrystals.[2] The specific effect depends heavily on the synthesis method, the reducing agent, and the stabilizer used.

Troubleshooting Steps:

  • To decrease nanocrystal size: Cautiously increase the concentration of your bismuth precursor. This tends to promote faster nucleation, resulting in a larger number of smaller crystals.[1]

  • To increase nanocrystal size: Try decreasing the initial bismuth precursor concentration. This may favor the crystal growth phase over nucleation.

  • Verify other parameters: Ensure that other factors like temperature, stirring speed, and the concentration of the reducing and stabilizing agents are kept constant, as they also significantly impact particle size.[1][3]

Q2: I'm observing significant aggregation of my nanocrystals. Could the bismuth concentration be the cause?

A2: Yes, the bismuth concentration can indirectly lead to aggregation. While a high precursor concentration can be used to generate smaller particles, it can also lead to instability if not properly managed. Rapid nucleation at high concentrations can result in a large number of nanoparticles that may agglomerate if the stabilizing agent is insufficient or its binding is not effective.[4]

Troubleshooting Steps:

  • Adjust the Stabilizer-to-Bismuth Ratio: If you increase the bismuth concentration, consider proportionally increasing the concentration of the stabilizing agent (e.g., PVP, soluble starch, PEG600).[4][5][6] Stabilizers like soluble starch have been shown to be effective in preventing aggregation.[5]

  • Control the Addition Rate: Instead of adding the reducing agent all at once, a dropwise addition can help control the reaction rate and give the stabilizer molecules time to adsorb onto the newly formed nanoparticle surfaces.[5]

  • Post-Synthesis Washing: Ensure thorough washing of the synthesized nanoparticles to remove unreacted precursors and byproducts, which can sometimes contribute to instability and aggregation.[5]

Q3: The morphology of my nanocrystals is inconsistent. How does bismuth precursor concentration influence the final shape?

A3: Bismuth concentration can influence the final morphology (e.g., spheres, rods, belts) of the nanocrystals. The growth pattern of different crystal facets can be affected by the availability of precursor monomers. At very high concentrations, rapid, uncontrolled nucleation may lead to polydisperse or irregularly shaped particles.[7] In some systems, a higher concentration can favor the formation of specific shapes; for instance, Bi nanobelts have been constructed through the self-assembly of nanoparticles formed at certain concentrations.[1]

However, morphology is often more strongly influenced by other factors such as the type of solvent, the capping agent used, and the reaction temperature.[3]

Troubleshooting Steps:

  • Optimize Concentration: Experiment with a range of bismuth concentrations while keeping other parameters constant to find the optimal window for the desired morphology.

  • Evaluate Capping Agents: The choice of capping agent or solvent (e.g., oleylamine, oleic acid) can have a more direct and pronounced effect on directing the shape of the nanocrystals.[3]

  • Control Reaction Kinetics: Adjusting temperature and reaction time can influence the thermodynamic versus kinetic growth regimes, which is critical for shape control.[8]

Q4: My XRD analysis shows impurities, such as bismuth oxide (Bi₂O₃), in my final product. Is this related to the initial precursor concentration?

A4: The presence of oxide impurities can be related to the synthesis conditions, which are influenced by precursor concentration. While a direct link isn't always clear, high concentrations of precursors might lead to localized pH changes or reaction kinetics that favor the formation of oxide or sub-oxide species, especially if the reduction process is not fully efficient or if oxygen is not adequately excluded from the reaction vessel.[6] The surface of elemental bismuth nanoparticles can readily form a thin amorphous oxide layer upon exposure to air.[6]

Troubleshooting Steps:

  • Ensure an Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, especially during high-temperature steps.[8]

  • Verify Reducing Agent Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (e.g., NaBH₄) to fully reduce the Bi³⁺ ions to elemental Bi⁰.[5]

  • Post-Synthesis Handling: Dry and store the purified nanoparticles in a vacuum or inert environment to prevent post-synthesis surface oxidation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the relationship between nucleation rate, growth rate, and bismuth concentration?

A1: In colloidal synthesis, the final size of nanocrystals is determined by the interplay between the nucleation rate (the formation of new crystal seeds) and the growth rate (the addition of monomers to existing seeds).

  • High Bismuth Concentration: A higher concentration of the bismuth precursor generally leads to a higher degree of supersaturation when the reducing agent is added. This triggers a rapid, "burst" nucleation event, where a large number of nuclei are formed simultaneously. With the precursor consumed in forming many nuclei, there is less available for the subsequent growth of each nucleus, resulting in smaller final nanoparticles.[1]

  • Low Bismuth Concentration: A lower precursor concentration results in a slower nucleation rate. This allows more time for the precursor to deposit onto the few existing nuclei, favoring the growth phase and leading to larger nanoparticles.

The diagram below illustrates this fundamental relationship.

G cluster_0 High Bismuth Concentration cluster_1 Low Bismuth Concentration h_conc High [Bi³⁺] h_super High Supersaturation h_conc->h_super h_nucl Fast Nucleation Rate (Many Nuclei Formed) h_super->h_nucl h_growth Slower Growth Rate (Less Monomer per Nucleus) h_nucl->h_growth h_result Small Nanocrystals h_growth->h_result l_conc Low [Bi³⁺] l_super Low Supersaturation l_conc->l_super l_nucl Slow Nucleation Rate (Few Nuclei Formed) l_super->l_nucl l_growth Faster Growth Rate (More Monomer per Nucleus) l_nucl->l_growth l_result Large Nanocrystals l_growth->l_result

Caption: Bismuth concentration's effect on nucleation and growth.

Q2: How does the molar ratio of the bismuth precursor to the reducing agent affect nanocrystal formation?

A2: The molar ratio of the bismuth precursor to the reducing agent (e.g., NaBH₄, ethylene (B1197577) glycol) is critical. An insufficient amount of reducing agent will lead to an incomplete reaction, leaving unreacted Bi³⁺ ions in the solution or resulting in the formation of intermediate bismuth compounds. Conversely, a very large excess of a strong reducing agent like NaBH₄ can cause an extremely rapid and aggressive nucleation event, which may be difficult to control and can lead to polydisperse or aggregated nanoparticles if not properly stabilized.[7] The optimal ratio must be determined experimentally for each specific synthesis protocol to achieve complete reduction while maintaining control over the nanocrystal formation process.

Quantitative Data Summary

The following table summarizes data from a solvothermal synthesis study, illustrating the effect of initial bismuth nitrate concentration on the resulting nanoparticle size.[1]

Initial Bi(NO₃)₃ Concentration (mol/L)Resulting Nanoparticle Diameter (nm)
0.05103
0.190
0.282
0.375

Data extracted from a study using ethylene glycol as both solvent and reducing agent at 200°C for 6 hours.[1]

Experimental Protocols

Below are examples of detailed methodologies for bismuth nanoparticle synthesis.

Protocol 1: Aqueous Chemical Reduction Method[5]

This method uses sodium borohydride (B1222165) to reduce ammonium (B1175870) bismuth citrate (B86180) in an aqueous solution.

Materials:

  • Ammonium Bismuth Citrate (ABC)

  • Soluble Starch Solution (10 g/L)

  • Sodium Borohydride (NaBH₄) Solution (1.0 M)

  • Distilled Water

  • Ethanol (B145695)

Procedure:

  • Dissolve 0.2 mmol of ammonium bismuth citrate in 20 mL of distilled water in a flask.

  • Add 1.0 mL of the 10 g/L soluble starch solution to the flask while stirring magnetically at 25°C.

  • Continue stirring the mixture for 20 minutes.

  • Add 10 mL of 1.0 M NaBH₄ aqueous solution drop by drop to the mixture. The solution will quickly turn from colorless to black, indicating nanoparticle formation.

  • After the NaBH₄ solution has been completely added, allow the reaction to proceed for an additional 2 hours under stirring.

  • Purify the resulting nanoparticles by centrifugation, followed by washing with distilled water and ethanol to remove unreacted reagents and byproducts.

  • Dry the final product in a vacuum oven.

Protocol 2: Solvothermal Synthesis Method[1]

This method uses ethylene glycol as both the solvent and the reducing agent at an elevated temperature.

Materials:

  • Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ethylene Glycol

Procedure:

  • Add a specified amount of bismuth (III) nitrate pentahydrate (e.g., to achieve a final concentration of 0.1 mol/L) to 30 mL of ethylene glycol in a 100 mL beaker or a Teflon-lined autoclave.

  • Stir the mixture until the bismuth precursor is fully dissolved.

  • Seal the autoclave and heat it to the desired reaction temperature (e.g., 200°C).

  • Maintain the temperature for a set duration (e.g., 6 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black powder by centrifugation.

  • Wash the product multiple times with ethanol and deionized water.

  • Dry the purified nanoparticles for further characterization.

The workflow for a typical synthesis and characterization process is outlined in the diagram below.

G cluster_char 5. Characterization start Start: Define Parameters (Concentration, Temp, etc.) precursors 1. Prepare Solutions (Bismuth Precursor, Stabilizer) start->precursors reaction 2. Initiate Reaction (Add Reducing Agent / Heat) precursors->reaction growth 3. Nanocrystal Nucleation & Growth reaction->growth purify 4. Purification (Centrifugation & Washing) growth->purify product Dry Nanoparticle Powder purify->product xrd XRD (Phase & Purity) product->xrd tem TEM / SEM (Size & Morphology) product->tem uvvis UV-Vis (Optical Properties) product->uvvis

Caption: General workflow for bismuth nanocrystal synthesis.

References

Technical Support Center: Stabilizing Bismuth-Based Hybrid Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bismuth-based hybrid perovskites. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of dehydration and moisture-induced degradation in these materials.

Troubleshooting Guide: Dehydration and Degradation Issues

This guide is designed to help you identify and resolve common issues encountered during the synthesis, processing, and handling of bismuth-based hybrid perovskite films.

Problem/Observation Potential Cause Suggested Solution
Visual Changes: Film changes color (e.g., from dark red/brown to yellow or orange).Moisture-induced phase transition or decomposition of the perovskite structure. Water molecules can penetrate the crystal lattice, leading to the formation of hydrated phases.[1]Control Environment: Work in a controlled atmosphere with low relative humidity (e.g., a glovebox).• Encapsulation: Apply a protective encapsulation layer to shield the film from ambient moisture.[2]• Compositional Engineering: Synthesize perovskites with bulky organic cations to enhance hydrophobicity.[3]
Reduced Performance: Significant drop in power conversion efficiency (PCE) or other optoelectronic properties.Degradation of the perovskite active layer due to moisture, oxygen, or a combination of both, often accelerated by light.[4][5]Inert Atmosphere Annealing: Anneal films in an inert atmosphere (e.g., nitrogen or argon) to remove residual solvents and improve crystallinity without introducing moisture.• Additive Engineering: Incorporate additives into the precursor solution that can passivate defects and enhance moisture resistance.• Interfacial Layers: Introduce a bismuth interlayer which can act as a self-encapsulation layer to prevent moisture penetration.[6]
Poor Film Morphology: Non-uniform, pinhole-ridden, or incomplete substrate coverage after synthesis.Sub-optimal synthesis parameters, such as inappropriate dipping times or annealing temperatures in two-step deposition methods.[7]Optimize Synthesis Protocol: For two-step methods, systematically vary the dipping time in the organic salt solution and the subsequent annealing temperature and duration to achieve a compact and uniform film.[7]• Solvent Engineering: Use additives like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of precursors and slow down crystallization, leading to better film quality.[8]
Reversible Color Change: The film changes color upon exposure to moisture but reverts to the original color after gentle heating.A reversible dehydration-hydration process is occurring, which is a known characteristic of some stable bismuth-based perovskites.[9][10][11]Characterize the Process: If the change is reversible and does not permanently degrade performance, this may be an intrinsic property of your material. Characterize the optical and electronic properties of both the hydrated and dehydrated phases.• Controlled Heating: Gentle heating can be used to remove the water and restore the initial phase.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of dehydration or moisture-induced degradation in my bismuth-based perovskite film?

A: The most common sign is a visible color change, often from a dark color (typical of the desired perovskite phase) to a lighter color like yellow or orange, which can indicate the formation of hydrated phases or decomposition products. This is often accompanied by a significant decrease in the material's optoelectronic performance, such as a drop in photoluminescence intensity or power conversion efficiency in a solar cell device.[4]

Q2: How can I improve the intrinsic moisture stability of my bismuth-based perovskite?

A: You can enhance the intrinsic stability through several compositional engineering strategies:

  • Cation Engineering: Incorporating larger, bulkier organic cations can increase the hydrophobicity of the material, making it more resistant to moisture.[3]

  • Halide Engineering: Mixing different halides (e.g., iodide and bromide) can improve the structural stability and moisture tolerance of the perovskite.

  • Dimensionality Tuning: Synthesizing 2D or quasi-2D perovskite structures can offer better stability against moisture compared to their 3D counterparts.[4]

Q3: What are the most effective encapsulation methods to protect against dehydration?

A: Encapsulation is a crucial extrinsic strategy to protect perovskite films. An ideal encapsulation material should have a low water vapor transmission rate (WVTR).[2] Common and effective methods include:

  • Polymer Encapsulation: Using polymers like thermoplastic polyolefin (TPO) or polydimethylsiloxane (B3030410) (PDMS) can provide a simple and cost-effective moisture barrier.[12]

  • Inorganic Thin Films: Depositing thin layers of inorganic materials such as Al₂O₃ via techniques like atomic layer deposition (ALD) can create a highly effective, pinhole-free barrier against moisture.[13]

  • Glass-to-Glass Encapsulation: Sealing the perovskite device between two pieces of glass with a moisture-impermeable sealant is a robust method often used in the photovoltaic industry.

Q4: Are there any additives that can be incorporated into the precursor solution to prevent dehydration?

A: Yes, additives can play a significant role in improving film quality and moisture resistance. For instance, the use of dimethyl sulfoxide (DMSO) as an additive can help in the formation of intermediate adducts, which can lead to more uniform and pinhole-free films with better stability.[8] While much of the research on additives has focused on lead-based perovskites, similar principles of defect passivation and morphology control can be applied to bismuth-based systems.

Q5: Is it possible for my bismuth perovskite to recover after exposure to moisture?

A: In some specific cases, yes. Certain bismuth-based hybrid perovskites have been shown to undergo a reversible dehydration-hydration process.[9][10][11] This means that upon exposure to moisture, they may transform into a hydrated phase, but can revert to their original structure and properties after gentle heating to remove the water molecules.[9][10][11] However, for many bismuth perovskite compositions, moisture exposure leads to irreversible degradation.

Quantitative Stability Data

The following table summarizes stability data for various bismuth-based perovskites under different conditions.

Perovskite CompositionStability Test ConditionObserved StabilityReference
(CH₃NH₃)₃Bi₂I₉ coated on MAPbI₃Stored in ambient airSignificantly enhanced air stability compared to bare MAPbI₃[4]
Inverted Perovskite Solar Cell with Bi interlayerStored in ambient air (6000 hours)High stability with the Bi interlayer acting as "self-encapsulation"[6]
Cs₂AgBiBr₆Grown under Br-poor/Bi-rich conditionsPreferred for suppressing deep defects, beneficial for performance[14]
High-Entropy Double Perovskite (AgNaInSbHoErBi)20 °C, 70% relative humidity, airMaintained pristine crystal structure for ~90 days

Experimental Protocols

Protocol 1: Two-Step Synthesis of Methylammonium Bismuth Iodide (MABI) Thin Films in Air

This protocol is adapted from a method for synthesizing compact MABI thin films in an ambient air environment.[7]

Materials:

  • Bismuth(III) iodide (BiI₃) powder

  • Methylammonium iodide (MAI)

  • Isopropyl alcohol (IPA)

  • Substrates (e.g., quartz-coated glass)

Procedure:

  • BiI₃ Deposition: Deposit a layer of BiI₃ onto the substrate via thermal evaporation of BiI₃ powder. The thickness of this layer is a critical parameter to optimize.

  • MAI Solution Preparation: Prepare a solution of MAI in IPA. The concentration of this solution will influence the conversion process.

  • Conversion Step: Immerse the BiI₃-coated substrate into the MAI solution. The dipping time is a crucial step to control for complete conversion to the MABI structure.[7]

  • Annealing: After dipping, anneal the film. The annealing temperature and time are critical for achieving a compact and crystalline film. These parameters should be optimized for your specific substrate and desired film thickness.[7]

  • Characterization: Characterize the resulting film using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and UV-Vis spectroscopy to determine the optical bandgap.

Protocol 2: Encapsulation using a Bismuth Interlayer

This protocol describes the introduction of a thin bismuth layer to enhance the long-term stability of perovskite devices.[6]

Materials:

  • Completed perovskite solar cell device stack (unencapsulated)

  • High-purity bismuth (Bi) source

  • Thermal evaporator

Procedure:

  • Device Fabrication: Fabricate the desired perovskite solar cell up to the final electrode layer, but before any external encapsulation.

  • Bismuth Deposition: In a thermal evaporator, deposit a thin layer of bismuth (e.g., 40 nm) directly onto the perovskite or the charge transport layer, before the final metal electrode deposition (e.g., Ag or Au).[6]

  • Final Electrode Deposition: Without breaking vacuum, deposit the final metal electrode on top of the bismuth interlayer.

  • Stability Testing: The resulting device incorporates an intrinsic Bi barrier layer. Test the device stability under ambient conditions (e.g., controlled humidity and temperature) over an extended period.

Diagrams

Dehydration_Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Observe Perovskite Film Degradation visual_check Visual Inspection: Color Change? start->visual_check performance_check Performance Check: Drop in Efficiency? start->performance_check reversible_q Is the change reversible with gentle heating? visual_check->reversible_q Yes cause1 Moisture-Induced Decomposition visual_check->cause1 Yes, to yellow/orange cause2 Incomplete Conversion or Poor Morphology visual_check->cause2 Poor film quality performance_check->cause1 performance_check->cause2 reversible_q->cause1 No cause3 Reversible Hydration reversible_q->cause3 Yes solution1 Control Environment: Use Glovebox cause1->solution1 solution2 Encapsulate Film cause1->solution2 solution3 Optimize Synthesis: (Dipping time, Annealing) cause2->solution3 solution4 Characterize both hydrated and dehydrated states cause3->solution4

Caption: Troubleshooting workflow for perovskite film degradation.

Two_Step_Synthesis_Workflow sub Substrate bi_dep Thermal Evaporation of BiI₃ sub->bi_dep Step 1 dip Dipping in MAI Solution bi_dep->dip Step 2 anneal Annealing dip->anneal Step 3 mabi_film Compact MABI Film anneal->mabi_film Final Product

Caption: Workflow for two-step synthesis of MABI films.

Encapsulation_Logic cluster_stabilization Stabilization Strategies perovskite Bismuth-Based Perovskite Film (Sensitive to Moisture) degradation Dehydration & Performance Loss perovskite->degradation intrinsic Intrinsic Stability (Compositional Engineering) extrinsic Extrinsic Stability (Encapsulation) moisture Ambient Moisture (H₂O) moisture->perovskite stabilized_perovskite Stabilized Perovskite Film intrinsic->stabilized_perovskite extrinsic->stabilized_perovskite stabilized_perovskite->degradation Prevents

Caption: Logic of intrinsic vs. extrinsic stabilization.

References

Troubleshooting decomposition during bismuth salt synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering decomposition issues during the synthesis of bismuth salts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bismuth salt precipitation is incomplete, or the yield is very low. What are the common causes?

A1: Incomplete precipitation or low yields are often linked to issues with pH, temperature, or stoichiometry. Bismuth salts, particularly those derived from strong acids like bismuth nitrate (B79036), are prone to hydrolysis.[1][2]

  • pH Control is Critical: The Bi(III) aqua ion is stable in strongly acidic solutions but readily hydrolyzes as the pH increases.[1][3] This hydrolysis leads to the formation of various soluble or insoluble oxo-hydroxo species, which may not be your desired product. For instance, in the synthesis of bismuth citrate (B86180) from bismuth nitrate, the process is typically carried out in an acidic medium (pH ~0.6) to ensure complete precipitation of the desired salt.[4]

  • Temperature Effects: Temperature can influence both the reaction rate and the solubility of the bismuth salt. For the synthesis of bismuth citrate, a temperature range of 50-70°C is often employed to promote the formation of BiC₆H₅O₇.[5][6] However, excessively high temperatures can sometimes lead to the decomposition of the desired product.

  • Stoichiometric Ratios: An incorrect molar ratio of reactants can lead to incomplete conversion. For example, in the synthesis of bismuth citrate, a slight excess of citric acid (molar ratio of citrate to bismuth of 1.1–1.2) is recommended to ensure complete precipitation.[6]

Troubleshooting Steps:

  • Verify and Adjust pH: Carefully monitor and control the pH of your reaction mixture. It is often necessary to maintain a specific acidic pH to prevent premature hydrolysis.[7]

  • Optimize Temperature: Experiment with different reaction temperatures within the recommended range for your specific synthesis.

  • Check Stoichiometry: Recalculate and ensure the correct molar ratios of your starting materials.

Q2: The final product of my bismuth salt synthesis is a different color than expected (e.g., yellow instead of white). What does this indicate?

A2: An off-color product, such as a yellow tint in a typically white powder, can be an indicator of impurities or decomposition.

  • Presence of Bismuth Oxide: Bismuth(III) oxide (Bi₂O₃) is a yellow solid.[8] Its formation can occur if the reaction conditions (e.g., high pH or excessive temperature) favor the decomposition of the bismuth salt. Heating bismuth powder in the presence of air can also lead to the formation of yellow bismuth oxide.[8][9]

  • Nitrate Impurities: If you are starting from bismuth nitrate, residual nitrate ions in the final product can sometimes contribute to discoloration, especially after drying at elevated temperatures.

  • Oxidation: Surface oxidation of bismuth metal or bismuth compounds can lead to a colorful, iridescent appearance.[10][11]

Troubleshooting Steps:

  • Control Reaction Conditions: Re-evaluate and strictly control the pH and temperature of your reaction to minimize the formation of bismuth oxide.

  • Thorough Washing: Ensure the precipitated bismuth salt is washed thoroughly to remove unreacted starting materials and byproducts. Washing with deionized water is a common practice.[12]

  • Appropriate Drying Conditions: Dry the final product under controlled conditions (e.g., in a vacuum oven at a moderate temperature, such as below 60°C for bismuth subsalicylate) to prevent thermal decomposition.[12]

Q3: I am observing the formation of a white precipitate when I dissolve my bismuth nitrate precursor in water. How can I prevent this?

A3: The formation of a white precipitate when dissolving bismuth nitrate in water is a classic example of hydrolysis.[13][14] Bismuth nitrate reacts with water to form insoluble basic bismuth nitrates (bismuth subnitrate).[15]

To prevent this, you should dissolve the bismuth nitrate in an acidic solution. The presence of excess acid will suppress the hydrolysis reaction by keeping the pH low.[7][16]

  • Recommended Solvents:

    • Dilute Nitric Acid: Using dilute nitric acid as the solvent is a common and effective method.[7][16]

    • Glacial Acetic Acid: For certain syntheses, like that of bismuth citrate, dissolving bismuth nitrate in glacial acetic acid is also a viable option.[6]

The following diagram illustrates the logical workflow to prevent bismuth nitrate hydrolysis.

G Workflow to Prevent Bismuth Nitrate Hydrolysis cluster_start Starting Material cluster_dissolution Dissolution Step cluster_outcome Outcome Bismuth Nitrate Bismuth Nitrate Dissolve in Water Dissolve in Water Bismuth Nitrate->Dissolve in Water Incorrect Dissolve in Acidic Solution Dissolve in Acidic Solution Bismuth Nitrate->Dissolve in Acidic Solution Correct Hydrolysis & Precipitation Hydrolysis & Precipitation Dissolve in Water->Hydrolysis & Precipitation Stable Bi(III) Solution Stable Bi(III) Solution Dissolve in Acidic Solution->Stable Bi(III) Solution

Caption: Workflow for dissolving bismuth nitrate.

Q4: My synthesized bismuth carboxylate (e.g., bismuth subsalicylate, bismuth citrate) seems unstable and decomposes over time. How can I improve its stability?

A4: The stability of bismuth carboxylates can be influenced by several factors, including residual moisture, exposure to light, and the presence of impurities.

  • Moisture: Bismuth carboxylates can be unstable in the presence of water, which can promote hydrolysis.[17]

  • Light: Some bismuth compounds may be sensitive to light. It is good practice to store them in dark, well-sealed containers.[12]

  • Purity: The presence of unreacted starting materials or byproducts can potentially catalyze decomposition.

Troubleshooting Steps for Stability:

  • Ensure Complete Drying: Thoroughly dry the final product to remove any residual water. Vacuum drying is often preferred.

  • Proper Storage: Store the synthesized bismuth salt in a tightly sealed container, protected from light and moisture.

  • Purification: If stability issues persist, consider recrystallization or other purification methods to remove impurities.

Quantitative Data Summary

The following table summarizes key reaction parameters from various bismuth salt synthesis protocols.

Bismuth SaltStarting MaterialsSolventTemperature (°C)pHMolar Ratio (Anion:Bi)Reference
Bismuth CitrateBasic Bismuth Nitrate, Citric AcidWater50 - 700.5 - 0.7-[5]
Bismuth CitrateBismuth Nitrate, Citric AcidNitric Acid Solution60 ± 5-1.1 - 1.2[6]
Bismuth CitrateBismuth Nitrate, Citrate SolutionWater60 - 80-1:1.01 - 1.3[18]
Bismuth SubsalicylateBismuth Oxide, Salicylic (B10762653) AcidWater--Salicylic acid excess: 0.05-0.3[12]
Bismuth SubsalicylateBismuth Hydroxide, Salicylic AcidWater70--[19]
Bismuth Oxide SalicylateBasic Bismuth Nitrate, Salicylic AcidWater70-1:1[20]

Detailed Experimental Protocols

Protocol 1: Synthesis of Bismuth Subsalicylate from Bismuth Oxide

This protocol is based on the reaction: Bi₂O₃ + 2C₇H₆O₃ → 2C₇H₅BiO₄ + H₂O.

  • Preparation of Salicylic Acid Solution: Prepare an aqueous solution of salicylic acid. The amount of salicylic acid should be in a slight excess (e.g., an initial excess coefficient of 0.05-0.3) relative to the bismuth oxide to be used.[12]

  • Reaction Setup: Heat the salicylic acid solution to a predetermined temperature (e.g., 60-75°C) in a reaction vessel that can be sealed and protected from light.[12][19]

  • Addition of Bismuth Oxide: Gradually add powdered bismuth oxide to the heated salicylic acid solution while stirring.

  • Reaction: Maintain the reaction temperature and continue stirring under sealed and light-protected conditions for a specified duration (e.g., 1-2.5 hours).[12]

  • Filtration and Washing: After the reaction is complete, filter the precipitate. Wash the product first with ultrapure water and then with absolute ethanol (B145695) containing excess salicylic acid to remove any unreacted starting materials.[12]

  • Drying: Dry the final product in a vacuum oven at a temperature below 60°C to obtain bismuth subsalicylate as a white powder.[12]

The following diagram outlines the experimental workflow for this synthesis.

G Workflow for Bismuth Subsalicylate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying cluster_product Final Product A Prepare Salicylic Acid Solution B Heat Solution (60-75°C) A->B C Add Bismuth Oxide (Gradual, with stirring) B->C D React for 1-2.5h (Sealed, dark) C->D E Filter Precipitate D->E F Wash with Water & Ethanol E->F G Vacuum Dry (<60°C) F->G H Bismuth Subsalicylate (White Powder) G->H

Caption: Experimental workflow for bismuth subsalicylate synthesis.

Protocol 2: Synthesis of Bismuth Citrate from Bismuth Nitrate

This protocol is based on the direct precipitation method.[6][18]

  • Preparation of Bismuth Nitrate Solution: Dissolve bismuth nitrate in a dilute nitric acid solution to prevent hydrolysis. The concentration of the bismuth nitrate solution can be in the range of 18-57% with a free acidity of 2-10%.[18]

  • Preparation of Citrate Solution: Prepare an aqueous solution of a citrate salt (e.g., citric acid or trisodium (B8492382) citrate). The concentration can range from 15-50%.[18]

  • Reaction: Heat the bismuth nitrate solution to 60-80°C. Add the citrate solution to the heated bismuth nitrate solution while stirring. The molar ratio of citrate to bismuth should be between 1.01 and 1.3.[18]

  • Reaction Time: Allow the reaction to proceed for 1-6 hours at the specified temperature.[18]

  • Filtration and Washing: Once the reaction is complete, filter the resulting precipitate. Wash the precipitate thoroughly with deionized water to remove any soluble impurities.

  • Drying: Dry the washed precipitate to obtain the final bismuth citrate product.

Troubleshooting Logic Diagram

The following diagram provides a logical troubleshooting guide for common issues encountered during bismuth salt synthesis.

G Troubleshooting Bismuth Salt Synthesis Start Start Problem What is the issue? Start->Problem Low Yield Low Yield / Incomplete Precipitation Problem->Low Yield Low Yield Discoloration Product Discoloration (e.g., Yellow) Problem->Discoloration Discoloration Precursor Hydrolysis Precursor (Bi(NO3)3) Hydrolysis Problem->Precursor Hydrolysis Precursor Issues Check pH Is pH controlled and acidic? Low Yield->Check pH Check Drying Drying conditions (temp, atmosphere)? Discoloration->Check Drying Check Solvent Is precursor dissolved in acid? Precursor Hydrolysis->Check Solvent Check Temp Is temperature optimal? Check pH->Check Temp Yes Adjust pH Adjust pH to be more acidic Check pH->Adjust pH No Check Stoichiometry Is molar ratio correct? Check Temp->Check Stoichiometry Yes Adjust Temp Optimize Temperature Check Temp->Adjust Temp No Adjust Ratio Correct Molar Ratios Check Stoichiometry->Adjust Ratio No Success Problem Solved Check Stoichiometry->Success Yes Check Washing Washing step thorough? Check Drying->Check Washing Correct Modify Drying Use vacuum and lower temperature Check Drying->Modify Drying Incorrect Improve Washing Wash precipitate thoroughly Check Washing->Improve Washing No Check Washing->Success Yes Use Acidic Solvent Dissolve precursor in dilute acid Check Solvent->Use Acidic Solvent No Check Solvent->Success Yes Adjust pH->Check pH Adjust Temp->Check Temp Adjust Ratio->Check Stoichiometry Modify Drying->Check Drying Improve Washing->Check Washing Use Acidic Solvent->Check Solvent

Caption: Troubleshooting logic for bismuth salt synthesis.

References

Optimizing calcination temperature for bismuth oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bismuth oxide, with a focus on optimizing the calcination temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the calcination step of bismuth oxide synthesis.

Issue Potential Cause Recommended Solution
Final product is not a yellow powder. Incomplete decomposition of precursor salts. The color of the final product can indicate the crystal structure, with higher calcination temperatures often leading to a more yellow product.[1]Ensure the calcination temperature is sufficient for complete decomposition. For instance, in sol-gel synthesis, temperatures of 500°C, 600°C, and 700°C have been shown to produce yellow powders.[2][3] Consider extending the calcination duration.
Presence of mixed crystalline phases (e.g., α-Bi₂O₃ and γ-Bi₂O₃). The calcination temperature directly influences the resulting crystal structure of bismuth oxide. Lower temperatures may not be sufficient to induce a complete phase transformation. At 500°C and 600°C, a mixture of α-Bi₂O₃ (monoclinic) and γ-Bi₂O₃ (body-centered cubic) can be present.[1][2]To obtain a single phase, adjusting the calcination temperature is crucial. For example, calcination at 700°C has been shown to result in the formation of the pure monoclinic α-Bi₂O₃ phase.[1]
Undesirable particle size or morphology. Calcination temperature significantly impacts particle size and morphology. Higher calcination temperatures generally lead to larger particle sizes.[2] For instance, in a sol-gel synthesis, the particle size increased with calcination temperatures from 500°C to 700°C.Carefully select the calcination temperature to achieve the desired particle characteristics. For smaller nanoparticles, lower calcination temperatures, such as 300°C, may be more suitable.[4]
Low photocatalytic activity. The photocatalytic performance of bismuth oxide is closely linked to its crystal structure and particle size, both of which are controlled by the calcination temperature. The optimal calcination temperature can vary depending on the synthesis method and the target application. In some studies, the best photocatalytic activity for the degradation of methyl orange was achieved with bismuth oxide calcined at 700°C.[1][2][5][6]Optimize the calcination temperature to obtain the desired phase and morphology for your specific photocatalytic application. It is recommended to perform a systematic study with a range of calcination temperatures to identify the optimum.
Formation of secondary phases or impurities. In certain synthesis routes, particularly at higher temperatures, volatile bismuth species can be lost, leading to the formation of bismuth-deficient secondary phases. For instance, in the synthesis of BiFeO₃, calcination at temperatures above 400°C can lead to the formation of Bi₂Fe₄O₉ due to the high volatility of Bi₂O₃.[7]Maintain a precise and uniform calcination temperature. Using a lower calcination temperature, such as 400°C, can be optimal for synthesizing certain bismuth-containing compounds without the formation of impurities.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical range for calcination temperature in bismuth oxide synthesis?

A1: The calcination temperature for bismuth oxide synthesis typically ranges from 300°C to 700°C.[2][4][7] The choice of temperature is critical as it influences the final properties of the material.

Q2: How does calcination temperature affect the crystal structure of bismuth oxide?

A2: Calcination temperature is a key factor in determining the crystal phase of bismuth oxide. For example, in a solvothermal synthesis, calcination at 300°C can lead to the formation of β-Bi₂O₃ (tetragonal), while increasing the temperature to 350°C can result in α-Bi₂O₃ (monoclinic).[9] Similarly, in a sol-gel synthesis, a pure α-Bi₂O₃ phase was obtained at 700°C, whereas lower temperatures of 500°C and 600°C resulted in a mixture of α- and γ-phases.[1]

Q3: What is the relationship between calcination temperature and particle size?

A3: Generally, a higher calcination temperature leads to an increase in the particle size of the synthesized bismuth oxide.[2] This is due to the enhanced crystal growth and agglomeration at elevated temperatures.

Q4: Can the photocatalytic activity of bismuth oxide be optimized by adjusting the calcination temperature?

A4: Yes, the photocatalytic activity of bismuth oxide is strongly dependent on the calcination temperature. This is because the temperature affects the material's crystal structure, particle size, and surface area. For the degradation of methyl orange, bismuth oxide synthesized at 700°C has shown the best performance in some studies.[1][2][5][6]

Q5: What are some common synthesis methods for bismuth oxide where calcination is a key step?

A5: Common methods include the sol-gel process, solution combustion, and direct calcination of bismuth salts.[2][4][6][10] In the sol-gel method, a precursor gel is formed and then calcined to obtain the final oxide.[3][5] The solution combustion method involves a self-sustaining reaction, often followed by a calcination step to improve crystallinity.[4]

Quantitative Data Summary

The following table summarizes the effect of calcination temperature on the properties of bismuth oxide synthesized via the sol-gel method.

Calcination Temperature (°C)Crystal Phase(s)Particle SizeBand Gap (eV)Photocatalytic Activity
500α-Bi₂O₃ (monoclinic) and γ-Bi₂O₃ (body-centered cubic)[1][2]SmallerLargerLower
600α-Bi₂O₃ (monoclinic) and γ-Bi₂O₃ (body-centered cubic)[1][2]IntermediateIntermediateIntermediate
700α-Bi₂O₃ (monoclinic)[1][2]Larger[2]Smaller[2]Highest (for methyl orange degradation)[1][2][5][6]

Experimental Protocols

Detailed Methodology for Sol-Gel Synthesis of Bismuth Oxide

This protocol is based on a common sol-gel method for synthesizing bismuth oxide.

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Citric acid (C₆H₈O₇)

  • Nitric acid (HNO₃)

  • Polyethylene glycol (PEG) 6000

  • Deionized water

Procedure:

  • Precursor Solution Preparation: Dissolve bismuth nitrate pentahydrate and citric acid in dilute nitric acid.[2][3]

  • Gel Formation: Add PEG 6000 to the solution and stir continuously. Heat the mixture at a controlled temperature (e.g., 100°C) until a viscous yellow gel is formed.[6]

  • Drying: Dry the gel in an oven to remove the solvent.

  • Calcination: Calcine the dried gel in a muffle furnace at the desired temperature (e.g., 500°C, 600°C, or 700°C) for a specific duration (e.g., 5 hours) to obtain the final bismuth oxide powder.[2][3]

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Reaction and Gelation cluster_post_processing Post-Processing cluster_product Final Product dissolve Dissolve Bi(NO₃)₃·5H₂O and Citric Acid in HNO₃ add_peg Add PEG 6000 dissolve->add_peg Mix stir_heat Stir and Heat (e.g., 100°C) add_peg->stir_heat Transfer gel Formation of Yellow Gel stir_heat->gel Results in dry Dry the Gel gel->dry Proceed to calcine Calcine at desired temperature dry->calcine Followed by product Bismuth Oxide (Bi₂O₃) Powder calcine->product Yields

Caption: Experimental workflow for the sol-gel synthesis of bismuth oxide.

temp_phase_relationship cluster_temp Calcination Temperature cluster_phase Resulting Bismuth Oxide Phases t500 500°C mixed_phase Mixed Phases (α-Bi₂O₃ + γ-Bi₂O₃) t500->mixed_phase t600 600°C t600->mixed_phase t700 700°C pure_phase Pure α-Bi₂O₃ (monoclinic) t700->pure_phase

Caption: Relationship between calcination temperature and Bi₂O₃ phases.

References

Validation & Comparative

A Comparative Guide to the Photocatalytic Activity of Bismuth Oxide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bismuth oxide (Bi2O3) has emerged as a promising photocatalyst for environmental remediation and chemical synthesis due to its low cost, non-toxicity, and visible-light responsiveness. However, Bi2O3 exists in several crystalline forms, or polymorphs, each exhibiting distinct physicochemical properties that significantly influence its photocatalytic efficacy. This guide provides an objective comparison of the photocatalytic performance of the most commonly studied bismuth oxide polymorphs—α-Bi2O3, β-Bi2O3, γ-Bi2O3, and δ-Bi2O3—supported by experimental data from recent scientific literature.

Performance Comparison of Bi2O3 Polymorphs

The photocatalytic activity of bismuth oxide polymorphs is intrinsically linked to their unique crystal and electronic structures, which affect properties such as bandgap energy, charge carrier mobility, and surface characteristics. The following tables summarize the quantitative performance of different polymorphs in two key photocatalytic applications: the degradation of organic dyes and the reduction of carbon dioxide.

Photocatalytic Degradation of Organic Dyes

The degradation of organic dyes is a common benchmark for evaluating the performance of photocatalysts. The data below highlights the efficiency of various Bi2O3 polymorphs in degrading rhodamine B (RhB) and methylene (B1212753) blue (MB) under visible light irradiation.

PolymorphPollutantDegradation Efficiency (%)Reaction Time (min)Apparent Rate Constant (k)Reference
α-Bi2O3Rhodamine B~303600.0009 min⁻¹[1]
β-Bi2O3Rhodamine B~1003600.0052 min⁻¹[1]
γ-Bi2O3Rhodamine B9160Not Reported[2]
δ-Bi2O3Thymol Blue98.2640Not Reported[3]
α-Bi2O3Methylene Blue30360Not Reported[1]
β-Bi2O3Methylene Blue100360Not Reported[1]
Photocatalytic CO2 Reduction

The conversion of CO2 into valuable fuels is a critical area of photocatalysis research. The following table compares the efficacy of α-, β-, and γ-Bi2O3 in the photocatalytic reduction of CO2.

PolymorphProductPhotocatalytic Activity (μmol h⁻¹ g⁻¹)Light SourceReference
α-Bi2O3CO15.08Not Specified
β-Bi2O3CO29.69Not Specified
γ-Bi2O3CO48.10Not Specified

Experimental Protocols

The following sections detail the typical experimental methodologies employed in the synthesis of Bi2O3 polymorphs and the evaluation of their photocatalytic performance.

Synthesis of Bismuth Oxide Polymorphs

The selective synthesis of a specific Bi2O3 polymorph is crucial for achieving desired photocatalytic properties. Temperature is a key factor in determining the resulting crystalline phase.

  • α-Bi2O3 (Monoclinic): This is the most stable phase at room temperature. It can be synthesized by the calcination of bismuth salts, such as bismuth nitrate (B79036) pentahydrate (Bi(NO3)3·5H2O), in air at temperatures around 500°C[4][5]. A typical synthesis involves dissolving the bismuth precursor in an acidic solution, followed by precipitation with a base (e.g., NaOH) and subsequent heat treatment of the resulting precipitate[4].

  • β-Bi2O3 (Tetragonal): This metastable phase is often formed by the calcination of bismuth precursors at lower temperatures than α-Bi2O3, typically around 350°C[5]. Hydrothermal methods, where the reaction is carried out in a sealed vessel under elevated temperature and pressure, can also yield β-Bi2O3[1].

  • γ-Bi2O3 (Body-Centered Cubic): The synthesis of this metastable phase often requires specific conditions, such as a facile solution crystallization method. One approach involves the transformation from α-Bi2O3 to γ-Bi2O3 over a sufficient reaction time in solution[6]. The use of surfactants in the synthesis mixture can also help stabilize the γ-phase.

  • δ-Bi2O3 (Face-Centered Cubic): This is a high-temperature phase and is typically unstable at room temperature. However, it can be synthesized and stabilized through methods like co-precipitation followed by calcination at high temperatures (e.g., 800°C)[3].

Characterization of Photocatalysts

To understand the relationship between the structure and activity of the Bi2O3 polymorphs, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To identify the crystalline phase of the synthesized Bi2O3.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the photocatalysts.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the bandgap energy of the different polymorphs.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the materials.

Photocatalytic Activity Evaluation

The photocatalytic performance of the Bi2O3 polymorphs is typically assessed by monitoring the degradation of a model pollutant or the formation of a product over time under irradiation.

  • Catalyst Suspension: A known amount of the Bi2O3 photocatalyst (e.g., 0.1 g) is suspended in an aqueous solution of the target molecule (e.g., 250 ml of 10 mg/L rhodamine B)[7].

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 60 minutes) to ensure that an adsorption-desorption equilibrium is established between the catalyst surface and the pollutant molecules[7].

  • Irradiation: The suspension is then exposed to a light source. For visible-light photocatalysis, a lamp with a cutoff filter (λ > 420 nm) is commonly used to ensure only visible light reaches the sample[2].

  • Monitoring the Reaction: At regular intervals, aliquots of the suspension are withdrawn, and the catalyst is separated by centrifugation. The concentration of the pollutant in the supernatant is then measured using a UV-Vis spectrophotometer.

  • Data Analysis: The degradation efficiency is calculated as (C0 - C) / C0 * 100%, where C0 is the initial concentration and C is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order rate equation, ln(C0/C) = kt, where k is the apparent rate constant.

Visualizing Photocatalytic Mechanisms and Workflows

To better illustrate the fundamental processes and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_photocatalysis General Mechanism of Photocatalysis cluster_redox General Mechanism of Photocatalysis Light_Absorption 1. Light Absorption (hν ≥ Eg) e-_h+_Generation 2. Electron-Hole Pair Generation Light_Absorption->e-_h+_Generation Charge_Separation 3. Charge Separation and Migration e-_h+_Generation->Charge_Separation Surface_Reactions 4. Surface Redox Reactions Charge_Separation->Surface_Reactions e- e⁻ (conduction band) h+ h⁺ (valence band) Pollutant_Degradation 5. Pollutant Degradation Surface_Reactions->Pollutant_Degradation Superoxide •O₂⁻ e-->Superoxide Reduction Hydroxyl_Radical •OH h+->Hydroxyl_Radical Oxidation O2 O₂ H2O_OH- H₂O/OH⁻

Caption: General mechanism of semiconductor photocatalysis.

G cluster_workflow Experimental Workflow for Comparing Photocatalytic Activity Synthesis Synthesis of Bi₂O₃ Polymorphs (α, β, γ, δ) Characterization Physicochemical Characterization (XRD, SEM, TEM, DRS, BET) Synthesis->Characterization Photocatalytic_Setup Photocatalytic Reactor Setup Characterization->Photocatalytic_Setup Catalyst_Dispersion Dispersion of Catalyst in Pollutant Solution Photocatalytic_Setup->Catalyst_Dispersion Equilibrium Stirring in Dark (Adsorption-Desorption Equilibrium) Catalyst_Dispersion->Equilibrium Irradiation Visible Light Irradiation Equilibrium->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis UV-Vis Spectroscopy (Concentration Measurement) Sampling->Analysis Data_Processing Calculation of Degradation Efficiency and Rate Constant Analysis->Data_Processing Comparison Comparison of Photocatalytic Performance Data_Processing->Comparison

References

Bismuth Catalysts: A Non-Toxic and High-Performing Alternative to Tin in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for safer, more efficient, and environmentally benign materials is paramount. In the realm of polyurethane (PU) synthesis, traditionally dominated by organotin catalysts, bismuth-based catalysts are emerging as a compelling non-toxic alternative without compromising, and in some cases, even enhancing performance. This guide provides an objective comparison of bismuth and tin catalysts, supported by experimental data, detailed protocols, and visualizations of the underlying chemical processes.

Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, have long been the industry standard for catalyzing the urethane (B1682113) reaction due to their high efficiency. However, growing concerns over their toxicity, including potential neurotoxic and endocrine-disrupting effects, have spurred the search for safer alternatives.[1][2] Bismuth compounds, particularly bismuth carboxylates like bismuth neodecanoate, present a viable solution, offering low toxicity profiles while maintaining excellent catalytic activity.[3]

Comparative Performance Analysis

The efficacy of a catalyst in polyurethane foam production is primarily assessed by its influence on the reaction kinetics—specifically the cream, gel, and tack-free times—and the mechanical properties of the final product.

Reaction Kinetics: A Faster, More Efficient Process

Experimental data consistently demonstrates that bismuth catalysts can significantly accelerate the key stages of polyurethane foam formation compared to their tin counterparts.

Catalyst Type Cream Time (s) Gel Time (s) Tack-Free Time (s)
Bismuth Catalyst (BiCAT® 8106) 5 7 -
Tin Catalyst (Dibutyltin dilaurylmercaptide) 14 16 -

Table 1: Comparison of reactivity in hand-mix polyurethane foam formulations. Data sourced from Shepherd Chemical Company presentations.[4]

As shown in Table 1, a representative bismuth catalyst demonstrates a significantly faster initiation (cream time) and solidification (gel time) compared to a conventional tin catalyst. This accelerated reaction profile can translate to increased production efficiency.

Mechanical Properties: Enhancing Foam Performance

Beyond reaction speed, the choice of catalyst has a profound impact on the structural integrity and mechanical performance of the resulting polyurethane foam. Studies have shown that foams produced with bismuth catalysts can exhibit superior mechanical properties.

Catalyst Type (at 0.2 php) Density (kg/m³) Average Cell Size (μm) Specific Young's Modulus (kPa/(kg/m³))
Bismuth Triflate 35.8 ± 1.1 341 ± 99 0.61 ± 0.21
Stannous Octoate 37.1 ± 1.5 390 ± 103 0.45 ± 0.15

Table 2: Comparison of physical and mechanical properties of flexible polyurethane foams. Data adapted from a 2021 study in the journal Polymers.[5][6]

The data in Table 2 indicates that for foams of similar density, the bismuth-catalyzed formulation yields a higher specific Young's modulus, suggesting greater stiffness and structural integrity.[5][6] Research from the Fraunhofer Institute has also highlighted that foams produced with DBTDL can exhibit up to 15% higher compressive strength compared to those with alternative catalysts, underscoring the importance of selecting the appropriate catalyst for the desired application.[7]

Toxicity Profile: A Safer Alternative

The primary driver for the adoption of bismuth catalysts is their significantly lower toxicity compared to organotin compounds. The median lethal dose (LD50) is a standardized measure of acute toxicity.

Catalyst CAS Number Oral LD50 (rat)
Bismuth Neodecanoate 34364-26-6 >2000 mg/kg[8]
Dibutyltin Dilaurate (DBTDL) 77-58-7 175 mg/kg[2][9]
Stannous Octoate 301-10-0 3400 - 5870 mg/kg[1][10][11][12]

Table 3: Comparative acute oral toxicity (LD50) in rats.

While stannous octoate exhibits relatively low acute toxicity, organotin compounds like DBTDL are considerably more toxic.[1][2][9][10][11][12] Bismuth neodecanoate, in contrast, demonstrates a much safer profile.[8]

Experimental Protocols

To ensure objective and reproducible comparisons between catalysts, standardized experimental protocols are essential. The following outlines a general procedure for evaluating catalyst performance in the synthesis of polyurethane foam.

Protocol 1: Hand-Mix Evaluation of Polyurethane Foam

Objective: To determine the reactivity profile (cream, gel, and tack-free times) and basic physical properties of polyurethane foam formulations with different catalysts.

Materials:

  • Polyol blend (pre-mixed with surfactant and blowing agent)

  • Isocyanate (e.g., MDI or TDI)

  • Catalyst (Bismuth-based and Tin-based)

  • Disposable paper or plastic cups (250 mL)

  • Mechanical stirrer with a high-shear mixing paddle

  • Stopwatch

  • Fume hood

Procedure:

  • Preparation: Condition all components to a controlled temperature (e.g., 25°C).

  • Mixing: In a cup, weigh the desired amount of the polyol blend. Add the specified amount of catalyst and mix thoroughly for 15-30 seconds.

  • Initiation: Add the isocyanate to the polyol/catalyst mixture and immediately start the stopwatch and high-speed mixing (e.g., 2000 rpm) for a predetermined time (e.g., 5-10 seconds).

  • Observation and Data Collection:

    • Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.

    • Gel Time: Periodically touch the rising foam with a spatula. Record the time when the foam becomes stringy and no longer transfers to the spatula.

    • Tack-Free Time: Record the time when the surface of the foam is no longer sticky to the touch.

  • Curing and Analysis: Allow the foam to cure for at least 24 hours at ambient temperature. Cut samples from the core of the foam for analysis of density and mechanical properties (e.g., compressive strength, tensile strength) according to relevant ASTM standards.

Visualizing the Catalytic Process

The formation of polyurethane is a complex process involving two primary reactions: the gelling reaction (isocyanate and polyol) and the blowing reaction (isocyanate and water). Catalysts play a crucial role in balancing these reactions to achieve the desired foam properties.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactions Catalyzed Reactions cluster_products Products Isocyanate Isocyanate (R-NCO) Gelling Gelling Reaction Isocyanate->Gelling Blowing Blowing Reaction Isocyanate->Blowing Polyol Polyol (R'-OH) Polyol->Gelling Water Water (H₂O) Water->Blowing Catalyst Metal Catalyst (Bismuth or Tin) Catalyst->Gelling Accelerates Catalyst->Blowing Accelerates Urethane Polyurethane (Foam Structure) Gelling->Urethane CO2 Carbon Dioxide (CO₂) (Blowing Agent) Blowing->CO2 Urea Polyurea Linkages Blowing->Urea

Overview of Catalyzed Polyurethane Foam Formation.

The diagram above illustrates the central role of the metal catalyst in accelerating both the gelling and blowing reactions, which are essential for the formation of polyurethane foam.

The mechanism of urethane formation is believed to involve the coordination of the metal catalyst with the reactants, which facilitates the nucleophilic attack of the polyol's hydroxyl group on the isocyanate group.

G cluster_workflow Experimental Workflow: Catalyst Comparison Formulation 1. Prepare Polyurethane Formulations Catalyst_Addition 2. Add Bismuth or Tin Catalyst Formulation->Catalyst_Addition Mixing 3. High-Shear Mixing Catalyst_Addition->Mixing Foaming 4. Monitor Foaming (Cream, Gel, Tack-Free Times) Mixing->Foaming Curing 5. Cure Foam Samples (24h at RT) Foaming->Curing Analysis 6. Analyze Mechanical and Physical Properties Curing->Analysis Comparison 7. Compare Performance Data Analysis->Comparison

Workflow for Comparative Catalyst Evaluation.

This workflow outlines the systematic process for comparing the performance of bismuth and tin catalysts in polyurethane foam production, from formulation to final analysis.

References

A Comparative Guide to Bismuth-Based Photocatalysts for the Degradation of Organic Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photocatalytic performance of various bismuth-based catalysts, benchmarked against each other and the widely-used titanium dioxide (TiO₂). Bismuth-based photocatalysts have garnered significant attention due to their high efficiency in harnessing visible light, which constitutes a major portion of the solar spectrum.[1] Their unique electronic structure, arising from the hybridization of O-2p and Bi-6s orbitals, results in narrower band gaps suitable for visible-light activation.[1] This guide collates experimental data from various studies to offer a comprehensive overview of materials such as bismuth oxyhalides (BiOX), bismuth ferrite (B1171679) (BiFeO₃), bismuth tungstate (B81510) (Bi₂WO₆), and bismuth molybdate (B1676688) (Bi₂MoO₆), among others.

Comparative Performance Data

The efficacy of a photocatalyst is critically dependent on its intrinsic properties and the experimental conditions under which it is tested. The following table summarizes the photocatalytic degradation of common organic pollutants by various bismuth-based catalysts under visible or simulated solar light.

CatalystTarget PollutantLight SourceDegradation Efficiency (%)Time (min)Rate Constant (k, min⁻¹)Band Gap (eV)Surface Area (m²/g)Reference
BiFeO₃ (Sol-Gel) Methylene BlueSolar Simulator>95%180-2.0839 nm (crystallite size)[2]
BiFeO₃ (Hydrothermal) Methylene BlueSolar Simulator~80%180-2.1246 nm (crystallite size)[2]
Cr-doped BiFeO₃ (BFCO) Methylene BlueVisible Light52.3%240-1.62-[3]
BiOCl Rhodamine BSimulated Sunlight~95%15-~3.2-3.3-[4]
Mn-doped BiOCl MetronidazoleSimulated Sunlight94.3%15---[4]
BiOBr Rhodamine BVisible Light~98%120-~2.7-[4]
BiOI Rhodamine BVisible Light99%60-~1.8-[4]
Bi₂WO₆ Rhodamine BVisible Light~90%120-2.89-[5]
La³⁺-doped Bi₂WO₆ Rhodamine BVisible Light>95%120-2.81-[5]
Bi₂MoO₆ Methylene BlueVisible Light~50%240---[6]
Bi₂Mo₂O₉ Methylene BlueVisible Light75%240---[6]
BiOCl/BiPO₄ Perfluorooctanoic AcidUV Light (254 nm)99.99%45---[7]
TiO₂ (P25) Perfluorooctanoic AcidUV Light (254 nm)66.05%45-~3.2~50[7]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the objective comparison of photocatalyst performance. Below are generalized protocols for catalyst synthesis, characterization, and photocatalytic activity evaluation based on common practices in the cited literature.

Catalyst Synthesis (Hydrothermal/Solvothermal Method)

The hydro/solvothermal method is widely used for synthesizing various crystalline bismuth-based catalysts.[1]

  • Precursor Preparation : Stoichiometric amounts of bismuth (e.g., Bi(NO₃)₃·5H₂O) and other metal precursors (e.g., Na₂WO₄·2H₂O for Bi₂WO₆, KBr for BiOBr) are dissolved in a suitable solvent. The solvent can be deionized water (hydrothermal) or an organic solvent like ethanol (B145695) or ethylene (B1197577) glycol (solvothermal).[4]

  • pH Adjustment : The pH of the precursor solution is often adjusted using NaOH or HNO₃ to control the morphology and crystal growth of the final product.

  • Reaction : The resulting solution or suspension is transferred into a Teflon-lined stainless-steel autoclave and heated at a specific temperature (typically 120-200 °C) for a set duration (e.g., 12-24 hours).

  • Product Recovery : After the autoclave cools to room temperature, the precipitate is collected by centrifugation, washed multiple times with deionized water and ethanol to remove residual ions, and finally dried in an oven (typically at 60-80 °C).

  • Calcination (Optional) : In some cases, the dried powder is calcined at high temperatures (e.g., 500 °C) to improve crystallinity.[1]

Catalyst Characterization

To understand the physicochemical properties that influence photocatalytic activity, the following characterization techniques are essential.[8]

  • X-ray Diffraction (XRD) : To determine the crystal phase, structure, and crystallite size of the synthesized materials.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) : To observe the morphology, particle size, and microstructure of the catalyst.

  • UV-Vis Diffuse Reflectance Spectroscopy (DRS) : To analyze the light absorption properties and to estimate the optical band gap energy.

  • Brunauer-Emmett-Teller (BET) Analysis : To measure the specific surface area, which is crucial as a larger surface area often provides more active sites for the reaction.[1]

Photocatalytic Activity Measurement

The performance of the catalysts is evaluated by monitoring the degradation of a model organic pollutant.[8]

  • Reaction Setup : A specific amount of the catalyst powder is dispersed in an aqueous solution of the target pollutant (e.g., 10 mg/L of Rhodamine B) in a photocatalytic reactor. The suspension is typically stirred in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[6]

  • Initiation of Reaction : The reaction is initiated by irradiating the suspension with a light source. For visible-light studies, a Xenon lamp equipped with a UV cutoff filter (λ > 420 nm) is commonly used.[9] The reactor is often cooled by a water jacket to maintain a constant temperature.

  • Sample Analysis : At regular time intervals, aliquots of the suspension are withdrawn and centrifuged or filtered to remove the catalyst particles. The concentration of the pollutant in the clear supernatant is then measured using a UV-Vis spectrophotometer by monitoring the change in absorbance at the pollutant's characteristic maximum wavelength.

  • Efficiency Calculation : The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration after the dark adsorption period, and Cₜ is the concentration at time t.

Visualizations: Mechanisms and Workflows

General Mechanism of Photocatalysis

The photodegradation process on a bismuth-based semiconductor catalyst involves several key steps. Upon irradiation with light of sufficient energy, electrons are excited from the valence band (VB) to the conduction band (CB), creating electron-hole (e⁻-h⁺) pairs. These charge carriers migrate to the catalyst surface, where they initiate redox reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). These ROS are powerful oxidizing agents that mineralize organic pollutants into simpler, less harmful substances like CO₂ and H₂O.[10][11]

Photocatalysis_Mechanism cluster_catalyst Bismuth Catalyst Particle VB Valence Band (VB) CB Conduction Band (CB) VB->CB Light (hν) ≥ Band Gap h h⁺ e e⁻ O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg ROS_O2 •O₂⁻ O2->ROS_O2 ROS_OH •OH H2O->ROS_OH OH_neg->ROS_OH Pollutant Organic Pollutant ROS_O2->Pollutant ROS_OH->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: General mechanism of photocatalytic degradation by a bismuth-based semiconductor.

Experimental Workflow for Comparative Study

A systematic workflow is essential for conducting a fair comparison of different photocatalysts. The process begins with the synthesis of various catalysts, followed by thorough characterization of their properties. Finally, their photocatalytic performance is evaluated under identical experimental conditions to ensure the reliability of the comparative data.

Experimental_Workflow cluster_char Physicochemical Characterization cluster_exp_details Standardized Conditions cluster_analysis_details synthesis Catalyst Synthesis (e.g., BiOBr, Bi₂WO₆, BiFeO₃) xrd XRD (Crystal Structure) synthesis->xrd Characterize sem SEM/TEM (Morphology) synthesis->sem Characterize drs UV-Vis DRS (Band Gap) synthesis->drs Characterize bet BET (Surface Area) synthesis->bet Characterize photocat_exp Photocatalytic Experiment xrd->photocat_exp sem->photocat_exp drs->photocat_exp bet->photocat_exp data_acq Data Acquisition (UV-Vis Spectrophotometry) photocat_exp->data_acq Sample at intervals catalyst_load Catalyst Loading catalyst_load->photocat_exp pollutant_conc Pollutant Conc. pollutant_conc->photocat_exp light_source Light Source light_source->photocat_exp pH_temp pH & Temperature pH_temp->photocat_exp data_analysis Data Analysis data_acq->data_analysis deg_eff Degradation Efficiency (%) data_analysis->deg_eff kinetics Reaction Kinetics (k) data_analysis->kinetics comparison Comparative Performance Evaluation deg_eff->comparison kinetics->comparison

Caption: Standard experimental workflow for comparing photocatalyst performance.

References

A Comparative Guide to the Performance of Bismuth Hydrate and Other Adsorbents in Contaminant Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the performance of bismuth-based materials, including bismuth hydrate (B1144303) derivatives, with other common adsorbents such as activated carbon and zeolites for the sequestration of various contaminants from aqueous solutions. The information is intended for researchers, scientists, and professionals in drug development and environmental remediation.

Performance Comparison of Adsorbents

The efficacy of an adsorbent is typically evaluated based on its adsorption capacity (the amount of contaminant adsorbed per unit mass of the adsorbent) and removal efficiency (the percentage of the contaminant removed from the solution). The following table summarizes the performance of bismuth-based materials, activated carbon, and zeolites in sequestering different types of contaminants. It is important to note that performance can vary significantly based on the specific type of adsorbent, the nature of the contaminant, and the experimental conditions.

Adsorbent MaterialContaminantAdsorption Capacity (mg/g)Removal Efficiency (%)Key Experimental Conditions
Bismuth-Based Materials
Basic Bismuth Nitrate (--INVALID-LINK--₅·3H₂O)Methyl Orange730-Not specified[1]
Bismuth-Activated Carbon (Bi-AC)Methylene Orange352.594.9 (under UV light)Not specified[2][3]
Bismuth Oxyhydroxide Nitrate (BOH)Uranyl carbonate (UO₂(CO₃)₃⁴⁻)36.4>97Not specified[4]
Bismuth Oxyhydroxide Nitrate (BOH)Pertechnetate (B1241340) (TcO₄⁻)1.59-18Not specified[4]
Defective Bismuth Oxide (Bi₂O₃)Arsenic (III)~2.06~14 (at higher concentrations)pH 8[5]
Defective Bismuth Oxide (Bi₂O₃)Arsenic (V)~1.96~14 (at higher concentrations)pH 7[5]
Bismuth Subnitrate (BSN)Pertechnetate (⁹⁹TcO₄⁻)-93Achieved within 7 days[6][7]
Hydrous Bismuth Oxides (HBOs)Fluoride0.60–1.93-Not specified[8]
Hydrous Bismuth Oxides (HBOs)Nitrate0.508–0.512-Not specified[8]
Activated Carbon
Activated Carbon (from municipal organic solid waste)Lead (Pb²⁺)9094pH 5, 180 min contact time[9]
Activated Carbon (from municipal organic solid waste)Cadmium (Cd²⁺)6178pH 5, 180 min contact time[9]
General Activated CarbonLead (Pb²⁺)->90Optimized conditions[10]
General Activated CarbonCadmium (Cd²⁺)-up to 85Optimized conditions[10]
Zeolites
Synthetic Zeolite (ZSM-5)Lead (Pb²⁺)74.07-Not specified[11]
Synthetic Zeolite (ZSM-5)Copper (Cu²⁺)69.93-Not specified[11]
Synthetic Zeolite (ZSM-5)Cadmium (Cd²⁺)60.24-Not specified[11]
Natural ZeoliteCadmium (Cd²⁺)25.9-Not specified[12]
Natural ZeoliteCopper (Cu²⁺)14.3-Not specified[12]
Heat-Treated Natural ZeoliteLead (Pb²⁺)-100Optimal thermal condition of 550 °C for 2h[13]
Heat-Treated Natural ZeoliteCopper (Cu²⁺)-99Optimal thermal condition of 550 °C for 2h[13]
Heat-Treated Natural ZeoliteCadmium (Cd²⁺)-99Optimal thermal condition of 550 °C for 2h[13]

Experimental Protocols

The following is a generalized protocol for evaluating the performance of an adsorbent material for contaminant sequestration using a batch adsorption experiment.

Objective: To determine the adsorption capacity and removal efficiency of an adsorbent for a specific contaminant.

Materials and Reagents:

  • Adsorbent material (e.g., bismuth hydrate, activated carbon, zeolite)

  • Stock solution of the contaminant of interest (e.g., a heavy metal salt, an organic dye)

  • Deionized water

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Analytical instrument for measuring contaminant concentration (e.g., UV-Vis spectrophotometer, Atomic Absorption Spectrometer, ICP-OES)

  • pH meter

Procedure:

  • Preparation of Contaminant Solutions:

    • Prepare a series of standard solutions of the contaminant at different concentrations from the stock solution.

    • The range of concentrations should be relevant to the expected environmental or industrial application.

  • Batch Adsorption Experiments:

    • Take a fixed volume of the contaminant solution of a known initial concentration in a series of conical flasks.

    • Accurately weigh a specific amount of the adsorbent and add it to each flask. This is the adsorbent dosage.

    • Adjust the initial pH of the solutions to the desired value using the pH adjustment solutions.

    • Place the flasks on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant speed and temperature.

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes) to study the adsorption kinetics. Continue until equilibrium is reached (i.e., the contaminant concentration no longer changes with time).

  • Sample Analysis:

    • After each time interval, filter the withdrawn sample to separate the adsorbent from the solution.

    • Measure the concentration of the contaminant remaining in the filtrate using the appropriate analytical instrument.

  • Data Analysis:

    • Removal Efficiency: Calculate the percentage of contaminant removed at each time point using the following equation:

      • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

      • Where C₀ is the initial contaminant concentration and Cₑ is the equilibrium contaminant concentration.

    • Adsorption Capacity: Calculate the amount of contaminant adsorbed per unit mass of the adsorbent at equilibrium (qₑ) using the following equation:

      • qₑ (mg/g) = ((C₀ - Cₑ) * V) / m

      • Where V is the volume of the solution (in L) and m is the mass of the adsorbent (in g).

    • Adsorption Isotherms: To understand the interaction between the adsorbent and the contaminant, perform the experiment with varying initial contaminant concentrations while keeping other parameters constant. The equilibrium data can then be fitted to adsorption isotherm models like the Langmuir and Freundlich models.

    • Adsorption Kinetics: The data on contaminant concentration over time can be fitted to kinetic models like the pseudo-first-order and pseudo-second-order models to understand the rate of adsorption.

  • Effect of Parameters:

    • Repeat the batch experiments by systematically varying one parameter at a time (e.g., pH, adsorbent dose, temperature) while keeping others constant to determine the optimal conditions for contaminant removal.

Visualizations

G cluster_prep Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis cluster_data Data Processing A Prepare Contaminant Stock Solution C Create Standard Solutions of Varying Concentrations A->C B Prepare Adsorbent Material D Add Adsorbent to Contaminant Solution B->D C->D E Adjust pH D->E F Agitate at Constant Temperature and Speed E->F G Withdraw Samples at Timed Intervals F->G H Filter Samples to Separate Adsorbent G->H I Measure Remaining Contaminant Concentration H->I J Calculate Removal Efficiency I->J K Calculate Adsorption Capacity (qe) I->K L Fit Data to Isotherm and Kinetic Models K->L

Caption: Workflow for a typical batch adsorption experiment.

G cluster_mechanisms Sequestration Mechanisms Contaminant Aqueous Contaminants (e.g., Anions, Heavy Metals) BismuthMaterial Bismuth-Based Material (e.g., this compound) Adsorption Adsorption (Inner & Outer Sphere) BismuthMaterial->Adsorption IonExchange Ion Exchange & Intercalation BismuthMaterial->IonExchange Precipitation Precipitation & Co-precipitation BismuthMaterial->Precipitation Sequestered Sequestered Contaminants (Immobilized on/in Bismuth Material) Adsorption->Sequestered IonExchange->Sequestered Precipitation->Sequestered

Caption: Key mechanisms of contaminant removal by bismuth materials.[4]

References

A Researcher's Guide to Characterizing Bismuth Compounds: A Comparative Analysis of XRD and SEM Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of bismuth compounds is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of two fundamental analytical techniques, X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM), for the characterization of bismuth compounds, with a focus on Bismuth Oxychloride (BiOCl) and Bismuth Oxide (Bi₂O₃).

The crystalline structure and surface morphology of bismuth compounds are pivotal to their chemical and physical properties. XRD provides detailed information about the crystallographic structure, phase purity, and crystallite size, while SEM offers insights into the surface topography, morphology, and elemental composition of the material. A comprehensive understanding of these characteristics is essential for controlling the manufacturing process and predicting the performance of the final product.

Comparative Analysis of Bismuth Compounds

The following tables summarize the quantitative data obtained from XRD and SEM analyses of two common bismuth compounds, Bismuth Oxychloride (BiOCl) and monoclinic Bismuth Oxide (α-Bi₂O₃).

Table 1: XRD and SEM Data for Bismuth Oxychloride (BiOCl)
ParameterTechniqueValueReference
Crystal SystemXRDTetragonal[1][2][3]
Space GroupXRDP4/nmm[1][2]
Lattice Parameters (a, c)XRDa = 3.89 Å, c = 7.37 Å[3]
Crystallite SizeXRD~25 nm[1]
MorphologySEMAgglomerated nanoparticles, nanosheets[1][4]
Particle SizeSEM200-400 nm[4]
Elemental CompositionEDXBi, O, Cl[1][4]
Table 2: XRD and SEM Data for Bismuth Oxide (α-Bi₂O₃)
ParameterTechniqueValueReference
Crystal SystemXRDMonoclinic[5][6]
Space GroupXRDP2₁/c[5]
Lattice Parameters (a, b, c, β)XRDa=5.84 Å, b=8.16 Å, c=7.51 Å, β=113°[5]
Crystallite SizeXRD~54 nm[5]
MorphologySEMRod-like structures, pebble shapes[1][5]
Particle SizeSEM59-90 nm[7]
Elemental CompositionEDXBi, O[7]

Experimental Workflow for Characterization

A systematic approach is crucial for the reliable characterization of bismuth compounds. The following diagram illustrates a typical experimental workflow, from sample preparation to data analysis, for both XRD and SEM techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_xrd XRD Analysis cluster_sem SEM Analysis cluster_interpretation Comprehensive Characterization start Bismuth Compound Synthesis grinding Grinding to Fine Powder start->grinding xrd_mount Sample Mounting grinding->xrd_mount sem_mount Sample Mounting on Stub grinding->sem_mount xrd_scan X-ray Diffraction Scan xrd_mount->xrd_scan xrd_data Data Analysis (Phase ID, Crystallite Size) xrd_scan->xrd_data interpretation Correlate Crystal Structure (XRD) with Morphology (SEM) xrd_data->interpretation sputter Sputter Coating (e.g., Gold) sem_mount->sputter sem_imaging SEM Imaging sputter->sem_imaging edx_analysis EDX Analysis (Elemental Composition) sem_imaging->edx_analysis edx_analysis->interpretation

A typical workflow for bismuth compound characterization.

Detailed Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. The following sections provide detailed methodologies for XRD and SEM analysis of bismuth compounds.

X-ray Diffraction (XRD) Protocol

XRD is a non-destructive technique used to identify the crystalline phases of a material and to measure its structural properties.

  • Sample Preparation: The bismuth compound is first synthesized and dried. For powder XRD, the sample is then finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[5]

  • Instrumentation: A powder X-ray diffractometer is used for the analysis. A common instrument configuration includes a CuKα radiation source (λ = 1.5406 Å).[7]

  • Data Acquisition: The powdered sample is packed into a sample holder. The XRD pattern is then recorded over a 2θ range, for instance, from 20° to 60°, with a specific scan speed, such as 2(2θ°) min⁻¹.[2]

  • Data Analysis: The resulting diffraction pattern is a plot of intensity versus the diffraction angle 2θ. The peaks in the pattern are characteristic of the crystalline phases present in the sample. The identification of phases is achieved by comparing the experimental diffraction pattern with standard patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS).[5][8] The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.[5]

Scanning Electron Microscopy (SEM) Protocol

SEM is used to visualize the surface morphology and texture of a sample at high magnifications. When coupled with Energy Dispersive X-ray Spectroscopy (EDX), it can also provide elemental composition.

  • Sample Preparation: A small amount of the powdered bismuth compound is mounted onto an aluminum stub using double-sided adhesive carbon tape. To make the sample conductive and to prevent charging under the electron beam, a thin layer of a conductive material, such as gold or platinum, is often sputtered onto the sample surface.

  • Instrumentation: A scanning electron microscope is used for imaging. The instrument settings, such as the accelerating voltage (e.g., 10 kV), are optimized to obtain high-resolution images.[7]

  • Imaging: The electron beam is scanned across the sample surface, and the signals from the interaction of the beam with the sample are collected to form an image. Different detectors can be used to obtain different types of information (e.g., secondary electrons for topography).

  • Elemental Analysis (EDX): An EDX detector can be used to collect X-rays emitted from the sample when it is bombarded by the electron beam. The energy of these X-rays is characteristic of the elements present in the sample, allowing for qualitative and quantitative elemental analysis.[4]

By combining the crystallographic information from XRD with the morphological and elemental data from SEM, researchers can achieve a comprehensive characterization of bismuth compounds, which is essential for advancing their application in drug development and other scientific fields.

References

A Comparative Guide to Alkyne Hydration Catalysts: Bismuth Subnitrate vs. Precious Metal Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective hydration of alkynes is a critical transformation in the synthesis of valuable carbonyl compounds. While traditional methods have often relied on toxic mercury-based catalysts, the development of greener and more efficient alternatives has been a major focus of modern organic chemistry. This guide provides an objective comparison of bismuth subnitrate, an emerging eco-friendly catalyst, with established precious metal catalysts such as those based on gold, platinum, palladium, and ruthenium. The performance of these catalysts is evaluated based on experimental data for reaction efficiency and selectivity.

Executive Summary

Bismuth subnitrate has emerged as a cost-effective and environmentally benign catalyst for the Markovnikov hydration of terminal alkynes, affording methyl ketones with high selectivity. It operates under relatively mild conditions and offers the advantage of being a heterogeneous catalyst, which can simplify product purification. In comparison, precious metal catalysts, particularly those of gold and platinum, often exhibit higher catalytic activity, allowing for lower catalyst loadings and broader substrate scope, including internal alkynes. Palladium catalysts are also effective, while ruthenium complexes have carved out a unique niche in catalyzing the anti-Markovnikov hydration of terminal alkynes to produce aldehydes. The choice of catalyst ultimately depends on the specific substrate, desired product (ketone vs. aldehyde), and considerations of cost, environmental impact, and ease of handling.

Performance Comparison of Alkyne Hydration Catalysts

The following tables summarize the performance of bismuth subnitrate and other selected catalysts in the hydration of various alkyne substrates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Bismuth(III) Catalysts

Bismuth(III) salts, particularly bismuth subnitrate, have proven to be effective catalysts for the Markovnikov hydration of terminal alkynes.

CatalystAlkyne SubstrateTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
Bi(NO₃)₃·5H₂Op-methoxyphenylacetylene6524100100
Bismuth Subnitratep-methoxyphenylacetyleneReflux24100100
Bismuth SubnitratePhenylacetylene (B144264)Reflux2498100
Bismuth Subnitrate1-OctyneReflux4885100
Bi(OTf)₃p-methoxyphenylacetylene6524100100
BiBr₃p-methoxyphenylacetylene652458100
Bi₂O₃p-methoxyphenylacetylene65248-
Gold, Platinum, Palladium, and Ruthenium Catalysts

Precious metal catalysts are highly efficient for alkyne hydration, often with broader substrate scope and higher turnover numbers.

CatalystAlkyne SubstrateTemp. (°C)Time (h)ProductYield (%)Reference
[AuCl(IPr)]/AgOTfPhenylacetylene600.5Acetophenone99
PtCl₂Phenylacetylene803Acetophenone95
Pd(OAc)₂/dppf1-Phenyl-1-propyne100121-Phenyl-2-propanone88
[RuCp(CH₃CN)₃]PF₆1-Hexyne (B1330390)10024Hexanal (anti-Markovnikov)92

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon published research. Below are representative protocols for alkyne hydration using bismuth subnitrate and other key catalysts.

General Procedure for Bismuth Subnitrate-Catalyzed Hydration of Alkynes (Batch Process)

To a solution of the alkyne (1.0 mmol) in methanol (B129727) (5.0 mL) in a round-bottom flask was added bismuth subnitrate (0.15 mmol, 15 mol%). The resulting suspension was stirred at reflux (65 °C) for the time indicated in the performance tables. Upon completion of the reaction, as monitored by thin-layer chromatography or gas chromatography, the reaction mixture was cooled to room temperature. The catalyst was removed by filtration, and the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica (B1680970) gel to afford the corresponding methyl ketone.

General Procedure for Gold-Catalyzed Hydration of Phenylacetylene

In a reaction vial, [AuCl(IPr)] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%) were dissolved in a mixture of dioxane (1.0 mL) and water (1.0 mL). Phenylacetylene (1.0 mmol) was then added, and the mixture was stirred at 60 °C for 30 minutes. After cooling to room temperature, the reaction mixture was diluted with diethyl ether and filtered through a short pad of celite. The filtrate was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by flash chromatography to yield acetophenone.

General Procedure for Platinum-Catalyzed Hydration of Phenylacetylene

A mixture of PtCl₂ (0.02 mmol, 2 mol%) and phenylacetylene (1.0 mmol) in a 10:1 mixture of acetone (B3395972) and water (5.0 mL) was heated at 80 °C in a sealed tube for 3 hours. After cooling, the solvent was removed in vacuo. The residue was purified by silica gel column chromatography to give acetophenone.

General Procedure for Ruthenium-Catalyzed Anti-Markovnikov Hydration of 1-Hexyne

In a nitrogen-filled glovebox, [RuCp(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%) was added to a solution of 1-hexyne (1.0 mmol) in a mixture of acetone (2.0 mL) and water (0.5 mL). The reaction mixture was stirred at 100 °C for 24 hours in a sealed vessel. After cooling to room temperature, the solvents were removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford hexanal.

Reaction Mechanisms and Catalytic Cycles

Understanding the underlying reaction mechanisms is key to catalyst optimization and development. The following diagrams illustrate the proposed catalytic cycles for bismuth- and gold-catalyzed alkyne hydration.

Bismuth-Catalyzed Alkyne Hydration

The proposed mechanism for bismuth-catalyzed alkyne hydration involves the Lewis acidic bismuth(III) center activating the alkyne towards nucleophilic attack by water.

G cluster_0 Catalytic Cycle A Bi(III) Catalyst C π-Complex [Bi(III)-Alkyne] A->C + Alkyne B Alkyne B->C E Vinyl-Bismuth Intermediate C->E + H₂O D Water D->E E->A - H⁺ F Enol Intermediate E->F Protonolysis G Ketone F->G Tautomerization H Protonolysis

Figure 1. Proposed catalytic cycle for bismuth(III)-catalyzed alkyne hydration.

Gold-Catalyzed Alkyne Hydration

Gold(I) catalysts are thought to activate the alkyne through the formation of a gold-π complex, which is then attacked by water.

G cluster_1 Catalytic Cycle A [L-Au]⁺ Catalyst C π-Complex [L-Au-(Alkyne)]⁺ A->C + Alkyne B Alkyne B->C E Vinyl-Gold Intermediate C->E + H₂O D Water D->E E->A - H⁺ F Enol Intermediate E->F Protodeauration - [L-Au]⁺ G Ketone F->G Tautomerization H Protodeauration G cluster_2 Catalyst Evaluation Workflow A Catalyst Selection (e.g., Bismuth Subnitrate) B Model Reaction (e.g., Phenylacetylene Hydration) A->B C Reaction Condition Screening (Solvent, Temp., Time, Catalyst Loading) B->C D Optimization of Reaction Conditions C->D E Substrate Scope Evaluation (Aromatic, Aliphatic, Functionalized Alkynes) D->E F Analysis of Results (Conversion, Selectivity, Yield) E->F G Comparison with Existing Catalysts F->G

Bismuth Catalysts Emerge as a Superior, Safer Alternative in Polyurethane Curing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of bismuth catalysts in polyurethane (PU) curing reveals their potential to outperform traditional tin- and amine-based catalysts, offering a combination of high efficiency, improved product characteristics, and a significantly better environmental, health, and safety (EHS) profile. As regulatory pressures on organotin compounds intensify, bismuth-based alternatives are becoming increasingly critical for researchers and professionals in polymer science and material development.

Recent studies and experimental data indicate that bismuth catalysts can offer faster cure times, enhanced mechanical properties in the final polymer, and greater hydrolytic stability, positioning them as a leading replacement for conventional catalysts. This guide provides an objective comparison of bismuth catalysts with other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in formulation and development.

Performance Comparison of Polyurethane Catalysts

The efficacy of a catalyst in polyurethane systems is determined by its influence on the reaction kinetics—specifically the gel time, tack-free time, and final cure—as well as its impact on the physical properties of the cured material. Bismuth catalysts, particularly bismuth carboxylates like bismuth neodecanoate, have demonstrated compelling performance advantages over dibutyltin (B87310) dilaurate (DBTDL), a commonly used tin-based catalyst.

Catalyst TypeKey Performance CharacteristicsAdvantagesDisadvantages
Bismuth Carboxylates - Fast curing times[1] - High isocyanate conversion efficiency[2][3][4][5] - Improved mechanical properties of the final product[2][3][4][5] - Good hydrolytic stability in newer formulations[1][6] - Low toxicity[1][7]- Environmentally friendly alternative to tin catalysts[1][8] - Can be tailored for specific applications (e.g., foams, coatings, elastomers)[2][8] - Synergistic effects when combined with other metals like zinc[9][10]- Can be more expensive than tin catalysts - Performance can be sensitive to moisture in some formulations[11]
Tin-Based (e.g., DBTDL) - Well-established performance - Effective at promoting the isocyanate-polyol reaction- Versatile and widely understood[8]- Toxicity concerns (organotins are under regulatory scrutiny)[1][12] - Can promote undesirable side reactions
Amine Catalysts - Strong blowing reaction catalysts in foams - Often used in combination with metal catalysts- Effective in controlling the foam rise profile- Can contribute to volatile organic compound (VOC) emissions - May cause yellowing in the final product

Quantitative Performance Data

The following tables summarize key quantitative data from comparative studies on polyurethane foam and coating formulations.

Table 1: Reactivity Profile in Spray Polyurethane Foam (SPF)

This table compares the reactivity of various bismuth catalysts to a standard tin catalyst in a hand-mixed spray foam formulation. The data highlights the significantly faster cream, gel, and tack-free times achieved with bismuth catalysts.[1]

CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)
Dibutyltin dilaurylmercaptide (Tin)1416Not Specified
BiCAT® 8210 (Bismuth)510Not Specified
BiCAT® 8106 (Bismuth)57Not Specified
BiCAT® 8842 (Bismuth)610Not Specified
Table 2: Isocyanate Conversion Efficiency

This data illustrates the higher efficiency of a bismuth triflate catalyst compared to stannous octoate in flexible polyurethane foam, showing a faster conversion of isocyanate at similar reaction times.[2][5]

CatalystIsocyanate Conversion (%) at 10 minutes
Stannous Octoate (Tin)~60%
Bismuth Triflate~70%
Table 3: Mechanical Properties of Flexible Polyurethane Foam

A comparison of the mechanical properties of foams catalyzed by bismuth triflate and stannous octoate reveals that bismuth-catalyzed foams exhibit improved mechanical behavior at similar densities.[2][3][4]

CatalystDensity ( kg/m ³)Young's Modulus (kPa)
Stannous Octoate (Tin)35100
Bismuth Triflate (0.1 php)36120

Experimental Protocols

Detailed methodologies are crucial for replicating and validating catalyst performance data.

Protocol 1: Determination of Reactivity Profile in Polyurethane Foam

Objective: To measure the cream time, gel time, and tack-free time of a polyurethane foam formulation.

Materials:

  • Polyol blend (including polyol, surfactant, water, and amine co-catalyst)

  • Isocyanate (e.g., MDI)

  • Catalyst (Bismuth or Tin-based)

  • Mixing cup and mechanical stirrer

  • Stopwatch

  • Wooden tongue depressor

Procedure:

  • The polyol blend is pre-mixed with the specified amount of catalyst.

  • The isocyanate is added to the polyol blend in the mixing cup.

  • Simultaneously, the stopwatch is started and the components are mixed vigorously with the mechanical stirrer for a specified time (e.g., 10 seconds).

  • Cream Time: The time at which the mixture begins to rise and change color is recorded.

  • Gel Time: A wooden tongue depressor is periodically inserted into the rising foam. The time at which the foam forms strings and becomes tacky is recorded as the gel time.

  • Tack-Free Time: The surface of the foam is touched with the tongue depressor. The time at which the foam is no longer sticky to the touch is recorded as the tack-free time.

Protocol 2: Isocyanate Conversion Measurement by FTIR Spectroscopy

Objective: To quantify the rate of isocyanate consumption during the polyurethane reaction.

Materials:

  • Reacting polyurethane mixture

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample application tool

Procedure:

  • A small sample of the freshly mixed polyurethane formulation is applied to the ATR crystal of the FTIR spectrometer.

  • FTIR spectra are recorded at regular time intervals (e.g., every minute).

  • The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored over time.

  • The isocyanate conversion is calculated by comparing the area of the isocyanate peak at a given time to its initial area.

Mechanistic Pathways and Experimental Workflow

The catalytic action of bismuth in polyurethane formation proceeds through a Lewis acid mechanism. The bismuth catalyst coordinates with the polyol, increasing the nucleophilicity of the hydroxyl group and facilitating its attack on the isocyanate.

Catalytic Mechanism of Bismuth in Urethane Formation

G Bi Bismuth Catalyst (Lewis Acid) Activated_Complex Activated Bismuth-Polyol Complex Bi->Activated_Complex Coordination Polyol Polyol (R-OH) Polyol->Activated_Complex Isocyanate Isocyanate (R'-NCO) Urethane Polyurethane (R-O-CO-NH-R') Isocyanate->Urethane Activated_Complex->Urethane Nucleophilic Attack Catalyst_Regen Regenerated Bismuth Catalyst Urethane->Catalyst_Regen Product Release Catalyst_Regen->Bi Catalytic Cycle

Caption: Lewis acid mechanism of bismuth-catalyzed polyurethane formation.

Experimental Workflow for Catalyst Performance Evaluation

G Start Formulation Preparation (Polyol, Isocyanate, Catalyst) Mixing Component Mixing Start->Mixing Reactivity Reactivity Profile Analysis (Cream, Gel, Tack-Free Time) Mixing->Reactivity Curing Curing of Polyurethane Mixing->Curing FTIR FTIR Analysis (Isocyanate Conversion) Mixing->FTIR End Comparative Data Analysis Reactivity->End Mechanical Mechanical Property Testing (Tensile Strength, Hardness) Curing->Mechanical Thermal Thermal Analysis (TGA, DSC) Curing->Thermal FTIR->End Mechanical->End Thermal->End

Caption: Workflow for comparing polyurethane catalyst performance.

References

A Researcher's Guide to Spectroscopic Analysis of Bismuth Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of bismuth metal-organic frameworks (Bi-MOFs). This document outlines the principles, experimental protocols, and comparative performance of Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) in the analysis of Bi-MOFs.

Bismuth-based metal-organic frameworks are a promising class of materials with applications in catalysis, gas storage, and biomedicine, owing to their unique structural features and low toxicity. A thorough characterization of their physicochemical properties is paramount for understanding their structure-property relationships and for the rational design of new materials. Spectroscopic techniques are indispensable tools in this regard, offering insights into the coordination environment of the metal centers, the nature of the organic linkers, and the electronic properties of the framework.

Comparative Analysis of Spectroscopic Techniques

The selection of an appropriate spectroscopic technique depends on the specific information required. While each method provides unique insights, a combination of techniques is often necessary for a comprehensive understanding of the Bi-MOF structure and properties.

Spectroscopic TechniqueInformation Obtained for Bi-MOFsStrengthsLimitations
FTIR Spectroscopy Identification of functional groups in the organic linker, coordination of the linker to the bismuth center, presence of solvent molecules.High sensitivity to polar functional groups, relatively low cost, and ease of use.Can be sensitive to water, which may obscure important spectral features. Sample preparation (e.g., KBr pellets) can sometimes affect the material.
Raman Spectroscopy Complements FTIR by providing information on non-polar functional groups and the Bi-O bonds. Useful for studying framework vibrations.Minimal sample preparation required, not sensitive to water interference, allowing for in-situ studies in aqueous environments.Can be affected by fluorescence from the sample or impurities. The Raman signal is inherently weak.
UV-Vis Spectroscopy Provides information on the electronic transitions within the Bi-MOF, allowing for the determination of the optical band gap and the study of guest-molecule interactions.High sensitivity for chromophoric systems, useful for quantitative analysis of guest uptake/release.Provides limited structural information; spectra can be broad and featureless.
XPS Determines the elemental composition and oxidation state of bismuth and other elements on the surface of the MOF. Provides information on the chemical environment of the atoms.Surface-sensitive, provides quantitative elemental information, and can distinguish between different chemical states.Requires high vacuum, potentially altering the sample. Provides information only about the surface (top few nanometers).

Quantitative Spectroscopic Data for Representative Bi-MOFs

The following table summarizes key quantitative data obtained from spectroscopic analyses of various Bi-MOFs reported in the literature. This data can serve as a reference for researchers working on similar materials.

Bi-MOF Name/TypeSpectroscopic TechniqueKey Quantitative DataReference
Bi-gallate MOFFTIRHydroxyl group (-OH) band disappears upon chelation; Carbonyl (C=O) of carboxylate at ~1671 cm⁻¹[1]
(H₂Im)[Bi(1,4-bdc)₂]RamanImidazolium ion bands at 1220 cm⁻¹ and 1445 cm⁻¹[2]
Tricarboxylate-Bi-MOFUV-VisStrong far-UVC absorption at 207 nm; Optical band gap (Eg) ~5.45 eV[3]
Tricarboxylate-Bi-MOFRamanSymmetrical and asymmetrical carboxylate stretching at 1589.85 cm⁻¹ and 1477.12 cm⁻¹; Bi-O bond peaks at 722.21 cm⁻¹ and 409.83 cm⁻¹[3]
Bi-MOF (CAU-17) on BiOBrXPSBi 4f peaks corresponding to Bi³⁺[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. The following sections provide generalized protocols for the key spectroscopic techniques discussed.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups of the organic linkers and their coordination to the bismuth centers.

Methodology:

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the dried Bi-MOF sample with spectroscopic grade potassium bromide (KBr) (approx. 200 mg) in an agate mortar until a fine, homogeneous powder is obtained.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powder directly onto the ATR crystal.

  • Instrumentation:

  • Data Acquisition:

    • Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic vibrational bands corresponding to the functional groups of the organic linker and compare them to the spectrum of the free linker. Shifts in the positions of these bands, particularly the carboxylate stretching frequencies, provide evidence of coordination to the bismuth metal center.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to FTIR, particularly on the Bi-O metal-ligand bonds and non-polar functional groups.

Methodology:

  • Sample Preparation:

    • Place a small amount of the powdered Bi-MOF sample onto a glass microscope slide or into a capillary tube.

  • Instrumentation:

    • Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength is critical to avoid fluorescence.

    • Use a microscope to focus the laser beam onto the sample.

  • Data Acquisition:

    • Set the laser power to a low level (e.g., <5 mW) to avoid sample degradation.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 100-3500 cm⁻¹).

    • Accumulate multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic Raman bands. The low-frequency region (typically < 600 cm⁻¹) is particularly important for observing the Bi-O stretching and bending modes, which directly probe the metal-ligand coordination.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical properties, such as the band gap, and to study electronic transitions within the Bi-MOF.

Methodology:

  • Sample Preparation:

    • For diffuse reflectance measurements, mix the powdered Bi-MOF sample with a non-absorbing matrix like barium sulfate (BaSO₄).

    • For suspension measurements, disperse a small amount of the Bi-MOF in a suitable solvent (e.g., ethanol, DMF) by sonication to form a stable colloid.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer equipped with an integrating sphere for diffuse reflectance measurements.

  • Data Acquisition:

    • Record the spectrum over a wavelength range of 200-800 nm.

    • For diffuse reflectance, use the BaSO₄ as a reference. For suspensions, use the pure solvent as a reference.

  • Data Analysis:

    • The absorption spectrum can reveal electronic transitions, such as ligand-to-metal charge transfer (LMCT) and π-π* transitions within the organic linker.

    • The optical band gap (Eg) can be estimated from the Tauc plot, by plotting (αhν)ⁿ versus hν, where α is the absorption coefficient, hν is the photon energy, and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and the oxidation state of bismuth.

Methodology:

  • Sample Preparation:

    • Mount the powdered Bi-MOF sample onto a sample holder using double-sided adhesive tape.

  • Instrumentation:

    • Use an XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

    • The analysis is performed under ultra-high vacuum (UHV) conditions.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, particularly the Bi 4f, O 1s, and C 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

    • Analyze the high-resolution spectra to determine the binding energies and perform peak fitting to identify the different chemical states of the elements. The binding energies of the Bi 4f peaks (4f₇/₂ and 4f₅/₂) are characteristic of the +3 oxidation state of bismuth in the MOF.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the typical experimental workflows for the spectroscopic analysis of Bi-MOFs.

Spectroscopic_Analysis_Workflow cluster_synthesis Bi-MOF Synthesis & Preparation cluster_characterization Spectroscopic Characterization cluster_data_analysis Data Analysis & Interpretation synthesis Synthesis of Bi-MOF purification Purification & Drying synthesis->purification ftir FTIR Spectroscopy purification->ftir Vibrational Modes (Functional Groups) raman Raman Spectroscopy purification->raman Vibrational Modes (Bi-O Bonds) uvvis UV-Vis Spectroscopy purification->uvvis Electronic Properties (Band Gap) xps XPS purification->xps Surface Analysis (Oxidation State) analysis Comprehensive Structural Elucidation ftir->analysis raman->analysis uvvis->analysis xps->analysis

Caption: A typical workflow for the spectroscopic characterization of Bi-MOFs.

Comparative_Spectroscopy_Logic cluster_vibrational Vibrational Spectroscopy cluster_electronic Electronic & Surface Spectroscopy start Need for Bi-MOF Characterization ftir FTIR start->ftir Functional Groups? raman Raman start->raman Metal-Ligand Bonds? uvvis UV-Vis start->uvvis Optical Properties? xps XPS start->xps Surface Chemistry? ftir->raman Complementary Info end Comprehensive Material Understanding ftir->end raman->end uvvis->xps Bulk vs. Surface uvvis->end xps->end

Caption: Logical relationship for selecting spectroscopic techniques for Bi-MOF analysis.

References

Efficacy of Bismuth-Based Materials for Heavy Metal Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing presence of heavy metals in wastewater poses a significant threat to environmental and human health. Bismuth-based materials have emerged as a promising class of adsorbents for the effective removal of these toxic pollutants. Their low toxicity, high stability, and versatile surface chemistry make them attractive alternatives to conventional adsorbents. This guide provides a comparative analysis of the efficacy of various bismuth-based materials for heavy metal removal, supported by experimental data and detailed protocols.

Performance Comparison of Bismuth-Based Adsorbents

The efficiency of heavy metal removal is critically dependent on the type of bismuth-based material, the target heavy metal ion, and the specific experimental conditions. The following tables summarize the performance of different bismuth-based adsorbents in comparison to other materials like activated carbon.

Table 1: Comparative Adsorption Capacities for Arsenic (As) Removal

Adsorbent MaterialTarget IonAdsorption Capacity (mg/g)Experimental ConditionsReference
Bismuth Ferrite (BiFeO3)As(III) & As(V)Not specified, but effectiveVaried dose, initial concentration, pH[1][2]
Iron-Impregnated Activated CarbonAs(V)1.43pH 6[3]
Activated Carbon (GAC)As(V)1.01pH 6[3]
Defective Bismuth Oxide (Bi2O3)As(III) & As(V)High, but not quantifiedVaried concentration, pH, time

Table 2: Comparative Adsorption Capacities for Lead (Pb) and Cadmium (Cd) Removal

Adsorbent MaterialTarget IonAdsorption Capacity (mg/g)Experimental ConditionsReference
Bismuth Oxide NanoparticlesPb(II)>95% removalNot specified
Bismuth-based compositePb(II)Not specifiedDetection limit 0.41 µg/L[4]
Bismuth-based compositeCd(II)Not specifiedDetection limit 0.49 µg/L[4]
Activated CarbonPb(II)48.75pH 4, 30°C, 60 min[5]
Bicarbonate-treated Acacia catechu carbonPb(II)98% removalpH 4-10, 4h[3]
Commercial Activated CarbonPb(II)52% removalpH 5, 5h[3]
Activated CarbonCd(II)89.65% removalpH 6, 0.6 g/L dose[6]

Table 3: Performance Data for Mercury (Hg) Removal

Adsorbent MaterialTarget IonRemoval Efficiency (%)Experimental ConditionsReference
Bismuth Oxyhalides (BiOX)Hg(0)High (photocatalytic oxidation)Visible and near-infrared light[7][8]
Co-Fe mixed oxide modified ZSM-5Hg(0)~96.6120°C[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of adsorbent performance. Below are consolidated methodologies for the synthesis of common bismuth-based adsorbents and for conducting batch adsorption experiments.

Synthesis of Bismuth-Based Adsorbents

1. Bismuth Oxide (Bi₂O₃) Nanoparticles (Co-precipitation Method)

  • Materials: Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O), Sodium hydroxide (B78521) (NaOH), Deionized water.

  • Procedure:

    • Prepare a 0.1 M solution of Bi(NO₃)₃·5H₂O in deionized water.

    • Slowly add a 1 M NaOH solution dropwise to the bismuth nitrate solution under vigorous stirring until the pH reaches a desired value (e.g., pH 10).

    • A yellow precipitate of bismuth hydroxide (Bi(OH)₃) will form.

    • Continuously stir the suspension for 24 hours at room temperature.

    • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

    • Dry the obtained powder in an oven at 80°C for 12 hours.

    • Calcination of the dried powder at a specific temperature (e.g., 400-500°C) for a few hours will yield crystalline Bi₂O₃ nanoparticles.

2. Bismuth Ferrite (BiFeO₃) Nanoparticles (Sol-Gel Method)

  • Materials: Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), Citric acid, Ethylene (B1197577) glycol, Deionized water.

  • Procedure:

    • Dissolve stoichiometric amounts of Bi(NO₃)₃·5H₂O and Fe(NO₃)₃·9H₂O in a minimal amount of deionized water.

    • In a separate beaker, dissolve citric acid in deionized water (molar ratio of citric acid to total metal cations is typically 1:1 or higher).

    • Add the metal nitrate solution to the citric acid solution under constant stirring.

    • Add ethylene glycol to the mixture (the molar ratio of citric acid to ethylene glycol is often 1:1).

    • Heat the solution at 80-90°C with continuous stirring to form a viscous gel.

    • Dry the gel in an oven at 120°C to obtain a precursor powder.

    • Grind the precursor powder and calcine it in a furnace at a temperature range of 500-700°C for 2-4 hours to obtain the BiFeO₃ nanoparticles.

3. Bismuth Oxychloride (BiOCl) (Hydrolysis Method)

  • Materials: Bismuth(III) chloride (BiCl₃), Deionized water.

  • Procedure:

    • Dissolve BiCl₃ in a minimal amount of concentrated hydrochloric acid to prevent premature hydrolysis.

    • Slowly add this acidic bismuth solution to a large volume of deionized water under vigorous stirring.

    • A white precipitate of BiOCl will form immediately.

    • Continue stirring for a few hours to ensure complete reaction.

    • Collect the precipitate by filtration, wash it thoroughly with deionized water until the filtrate is neutral, and then wash with ethanol.

    • Dry the final product in an oven at a low temperature (e.g., 60-80°C).

Batch Adsorption Experiments

This generalized protocol can be adapted to evaluate the performance of different adsorbents for various heavy metals.[1]

  • Materials: Adsorbent (e.g., bismuth-based material), Stock solution of the target heavy metal (e.g., 1000 mg/L), pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH), Deionized water.

  • Procedure:

    • Prepare a series of standard solutions of the heavy metal of interest by diluting the stock solution to desired concentrations (e.g., 10, 20, 50, 100 mg/L).

    • For each experiment, add a known mass of the adsorbent (e.g., 0.05 g) to a fixed volume of the heavy metal solution (e.g., 50 mL) in a conical flask.

    • Adjust the initial pH of the solution to the desired value using the pH adjustment solutions.

    • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time.

    • After the specified time, separate the adsorbent from the solution by filtration or centrifugation.

    • Analyze the final concentration of the heavy metal in the supernatant using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

    • Calculate the removal efficiency (%) and the adsorption capacity at equilibrium (qe, mg/g) using the following equations:

      • Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100

      • Adsorption Capacity (qₑ) = [(C₀ - Cₑ) * V] / m where C₀ is the initial concentration, Cₑ is the equilibrium concentration, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating heavy metal adsorbents and a logical decision-making process for selecting a suitable bismuth-based material.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Adsorbent_Synth Adsorbent Synthesis (e.g., Bi2O3, BiFeO3) Adsorbent_Char Adsorbent Characterization (SEM, XRD, FTIR) Adsorbent_Synth->Adsorbent_Char Batch_Adsorption Batch Adsorption Experiment Adsorbent_Char->Batch_Adsorption HM_Solution Heavy Metal Solution Preparation HM_Solution->Batch_Adsorption Param_Opt Parameter Optimization (pH, Dose, Time, Conc.) Batch_Adsorption->Param_Opt Conc_Analysis Concentration Analysis (AAS, ICP-MS) Param_Opt->Conc_Analysis Data_Calc Data Calculation (Removal %, qe) Conc_Analysis->Data_Calc Isotherm_Kinetics Isotherm & Kinetic Modeling Data_Calc->Isotherm_Kinetics

General workflow for evaluating heavy metal adsorbents.

Adsorbent_Selection Start Target Heavy Metal Arsenic Arsenic (As) Start->Arsenic  As(III), As(V) Lead_Cadmium Lead (Pb) / Cadmium (Cd) Start->Lead_Cadmium  Pb(II), Cd(II) Mercury Mercury (Hg) Start->Mercury  Hg(0) BiFeO3 Bismuth Ferrite (BiFeO3) Arsenic->BiFeO3 Bi2O3 Bismuth Oxide (Bi2O3) Arsenic->Bi2O3 Lead_Cadmium->Bi2O3 BiOCl Bismuth Oxychloride (BiOCl) (Photocatalysis) Mercury->BiOCl

Decision guide for selecting a bismuth-based adsorbent.

References

Safety Operating Guide

Proper Disposal of Bismuth Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of bismuth hydrate (B1144303) and related bismuth compounds in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Understanding Bismuth Compounds and Associated Hazards

Bismuth hydrate, while generally considered to have low toxicity, may be encountered in various forms, and its disposal should be handled with care.[1][2] It is crucial to consult the Safety Data Sheet (SDS) for the specific bismuth compound in use to understand its unique properties and hazards. For instance, bismuth nitrate (B79036) is classified as an oxidizer and requires specific handling to avoid contact with combustible materials.[3][4][5]

II. Core Disposal Principles

The fundamental principle for the disposal of this compound and other bismuth-containing waste is to adhere strictly to national and local regulations.[3][6][7][8][9] The following steps provide a general framework for proper disposal:

  • Do Not Dispose in General Waste or Drains: Bismuth compounds should never be disposed of down the drain or in regular trash.[6][10] This prevents potential environmental contamination and unforeseen chemical reactions in the sewer system.

  • Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid dangerous reactions.[3][11] Use clearly labeled, dedicated waste containers.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal.[3][4][5][12] It will provide specific guidance on personal protective equipment (PPE), potential hazards, and initial disposal considerations.

  • Engage a Licensed Waste Disposal Service: The disposal of chemical waste, including bismuth compounds, must be handled by a licensed and qualified professional waste disposal company.[3][4][6] These services are equipped to manage hazardous materials in compliance with all relevant regulations.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE as specified in the SDS. This typically includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • Laboratory coat

  • Waste Collection:

    • Collect all solid this compound waste in a designated, well-labeled, and sealed container.

    • For solutions containing this compound, use a separate, labeled, and sealed container. Do not mix with other solvent or aqueous waste streams unless explicitly permitted by your institution's waste management plan.[11]

  • Labeling:

    • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution and local regulations. Include the approximate concentration and any other components of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials. For example, if working with bismuth nitrate, it should be stored away from combustible materials.[3][5]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[3][4]

IV. Quantitative Data Summary

Currently, there is no standardized, publicly available quantitative data that specifies concentration limits for the disposal of this compound. Disposal regulations are typically based on the hazardous characteristics of the waste as a whole and are subject to local and national regulations. Always consult your local authorities and the specific SDS for guidance.

ParameterValueSource
UN Number (for Bismuth Nitrate) 1477[3][4]
Hazard Class (for Bismuth Nitrate) 5.1 (Oxidizer)[4]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (e.g., Oxidizer) consult_sds->identify_hazards ppe Wear Appropriate PPE identify_hazards->ppe segregate Segregate Waste in Labeled Container ppe->segregate store Store in Designated Waste Area segregate->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Bismuth Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bismuth Hydrate, specifically addressing Bismuth Nitrate (B79036) Pentahydrate, a common form of hydrated bismuth. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the environment.

Data Presentation: Key Safety Information

For quick reference, the following table summarizes the key quantitative safety data for Bismuth Nitrate Pentahydrate.

ParameterValueSource
Chemical Formula Bi(NO₃)₃·5H₂O[1]
Molecular Weight 485.07 g/mol [1]
Appearance Colorless, crystalline particles[1]
Melting Point 30°C (decomposes)[2]
Boiling Point 80°C[1]
Specific Gravity 2.83[3]
Solubility Slightly soluble in water; soluble in acetone, acetic acid, and glycerol. Insoluble in ethyl acetate (B1210297) and ethanol.[2]
UN Number 1477[4]
Hazard Class 5.1 (Oxidizer)[4]

Experimental Protocols: Safe Handling and Emergency Procedures

Engineering Controls:

  • Work in a well-ventilated area. Use of a fume hood is recommended to keep airborne concentrations low.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4][5]

  • Skin Protection: Wear impervious clothing and appropriate protective gloves (e.g., nitrile or latex) to prevent skin exposure.[7][8]

  • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator.[6]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling.

  • Avoid contact with skin and eyes.[4]

  • Minimize dust generation and accumulation.[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[9]

  • Do not store near combustible materials.[5]

  • Wash hands thoroughly after handling.[5]

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[4]

Operational Plan: Accidental Release Measures

  • Evacuation: Evacuate personnel from the affected area.

  • Ventilation: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate personal protective equipment (PPE) as outlined above.[4]

  • Containment: Prevent the spill from entering drains.

  • Clean-up:

    • For small spills, use appropriate tools to sweep up the material and place it in a suitable disposal container.

    • For large spills, keep the substance damp with a water spray to avoid dust formation. Do not allow contact with combustible materials.[3]

  • Disposal: Dispose of the collected material in accordance with local, regional, and national regulations.

Disposal Plan

  • Waste Classification: Bismuth Nitrate Pentahydrate is classified as a hazardous waste.

  • Containerization: Leave the chemical in its original container if possible. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[4] Do not empty into drains.

Mandatory Visualization: Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Engineering Controls (Fume Hood, Eyewash Station) prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 spill1 Evacuate Area handle1->spill1 If Spill Occurs handle3 Keep Away from Combustibles handle2->handle3 disp1 Store Waste in a Designated, Labeled Container handle3->disp1 After Use spill2 Contain Spill spill1->spill2 spill3 Clean Up with Appropriate Tools spill2->spill3 spill4 Place in Labeled Waste Container spill3->spill4 disp2 Arrange for Professional Hazardous Waste Disposal spill4->disp2 disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
Bismuth hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.